Product packaging for AHK(Cat. No.:CAS No. 126828-32-8)

AHK

Cat. No.: B550884
CAS No.: 126828-32-8
M. Wt: 354.41 g/mol
InChI Key: SHKGHIFSEAGTNL-DLOVCJGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala-His-Lys is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N6O4 B550884 AHK CAS No. 126828-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O4/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16/h7-9,11-12H,2-6,16-17H2,1H3,(H,18,19)(H,20,23)(H,21,22)(H,24,25)/t9-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKGHIFSEAGTNL-DLOVCJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428622
Record name H-Ala-His-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126828-32-8
Record name L-Alanyl-L-histidyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126828-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylhistidyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126828328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-Ala-His-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYLHISTIDYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVY5QO8WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Roles of Arabidopsis Histidine Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine kinases (HKs) in Arabidopsis thaliana are pivotal sensory proteins that orchestrate a multitude of cellular responses to both endogenous cues and environmental stimuli. As key components of the two-component signaling (TCS) system, a phosphorelay mechanism conserved from prokaryotes, these proteins are integral to processes ranging from hormone perception and stress adaptation to fundamental developmental events. This technical guide provides an in-depth exploration of the core functions of various Arabidopsis Histidine Kinase families, including the cytokinin receptors (AHK2, AHK3, and CRE1/AHK4), the osmosensor AHK1, the ethylene receptors (ETR1, ERS1), and the developmental regulator CKI1. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers and professionals in plant science and drug development.

Introduction to Arabidopsis Histidine Kinases and Two-Component Signaling

The two-component signaling system is a fundamental signal transduction pathway that enables organisms to sense and respond to changes in their environment. In its canonical form, this system comprises a sensor histidine kinase (HK) and a response regulator (RR). Upon stimulus perception, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, modulating its activity to elicit a downstream response.

In Arabidopsis, this system is expanded into a multistep phosphorelay involving hybrid histidine kinases, histidine-containing phosphotransfer proteins (AHPs), and response regulators (ARRs). The hybrid HKs possess both a histidine kinase domain and a receiver domain. Following autophosphorylation, the phosphate is intramolecularly transferred to the receiver domain and then to a cytosolic AHP. The phosphorylated AHP then translocates to the nucleus to phosphorylate ARRs, which function as transcriptional regulators, thereby initiating a genomic response to the initial stimulus.

Arabidopsis thaliana possesses a diverse family of histidine kinases that can be broadly categorized based on their primary functions:

  • Cytokinin Receptors: AHK2, AHK3, and CRE1/AHK4 are the primary receptors for the phytohormone cytokinin, regulating cell division, growth, and development.

  • Osmosensor: AHK1 plays a crucial role in perceiving and responding to osmotic stress, linking environmental water status to physiological adaptation.

  • Ethylene Receptors: ETR1, ERS1, ETR2, EIN4, and ERS2 are involved in the perception of the gaseous hormone ethylene, which governs a wide array of developmental processes and stress responses. Notably, ETR1 and ERS1 possess canonical histidine kinase domains.

  • Developmental Regulators: CKI1 is essential for female gametophyte development, functioning independently of cytokinin perception but utilizing components of the two-component signaling pathway.

This guide will delve into the specific functions, signaling pathways, and experimental investigation of these key histidine kinase families.

Functional Diversification of Arabidopsis Histidine Kinase Families

Cytokinin Receptors: AHK2, AHK3, and CRE1/AHK4

The perception of cytokinin is fundamental to plant growth and development, influencing processes such as cell division, shoot and root growth, leaf senescence, and seed size.[1] The primary receptors for cytokinin in Arabidopsis are the histidine kinases AHK2, AHK3, and CRE1/AHK4.[2] These receptors are localized to the endoplasmic reticulum and plasma membrane and contain an extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain responsible for cytokinin binding.[2][3]

Upon cytokinin binding, the receptors dimerize and autophosphorylate, initiating a phosphorelay cascade through AHPs to ARRs in the nucleus. This signaling pathway ultimately modulates the expression of cytokinin-responsive genes. While there is functional redundancy among these receptors, they also exhibit distinct roles, which are thought to be determined by differences in their expression patterns and ligand affinities.[3][4]

Osmosensor: AHK1

AHK1 is a key positive regulator of osmotic stress and abscisic acid (ABA) signaling in Arabidopsis.[5][6] It functions as a sensor of changes in external osmolarity, although the precise mechanism of sensing remains to be fully elucidated.[5] Overexpression of AHK1 enhances drought tolerance, while ahk1 mutants exhibit increased sensitivity to drought and salt stress.[5][7] AHK1-mediated signaling involves both ABA-dependent and ABA-independent pathways to regulate the expression of stress-responsive genes.[5][6]

Ethylene Receptors: ETR1 and ERS1

Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes and responses to stress. In Arabidopsis, ethylene is perceived by a family of five receptors, with ETR1 and ERS1 containing functional histidine kinase domains. These receptors are unique in that they act as negative regulators of the ethylene response pathway.[8] In the absence of ethylene, the receptors are active and suppress downstream signaling. The binding of ethylene inactivates the receptors, leading to the activation of the ethylene response.[9][10] The ethylene binding affinity of these receptors is crucial for modulating the plant's sensitivity to this hormone.[8]

Developmental Regulator: CKI1

CYTOKININ-INDEPENDENT 1 (CKI1) is a histidine kinase that plays an essential role in female gametophyte development.[11] Loss-of-function mutations in CKI1 are lethal to the female gametophyte.[11][12] Although its overexpression can lead to cytokinin-independent growth in tissue culture, CKI1 does not bind cytokinin and functions independently of the canonical cytokinin receptors.[12][13] Instead, CKI1 is thought to activate the two-component signaling pathway by directly interacting with and phosphorylating AHPs, thereby regulating the expression of genes crucial for megagametogenesis.[14][15]

Quantitative Data on Arabidopsis Histidine Kinase Function

This section provides a summary of key quantitative data related to the function of Arabidopsis histidine kinases, including ligand binding affinities and mutant phenotypes.

Table 1: Ligand Binding Affinities of Cytokinin Receptors
ReceptorLigandApparent Dissociation Constant (Kd) (nM)Reference
CRE1/AHK4trans-zeatin (tZ)2-4[16]
CRE1/AHK4isopentenyladenine (iP)~10-fold lower affinity than tZ[16]
AHK3trans-zeatin (tZ)1-2[16]
AHK3isopentenyladenine (iP)~10-fold lower affinity than tZ[16]
AHK2trans-zeatin (tZ)4.0[4]
AHK2isopentenyladenine (iP)1.4[4]
Table 2: Ethylene Receptor Binding Affinity
Receptor VariantEthylene Binding AffinityReference
ETR1 (wild-type)High affinity[8]
ETR1D25N100-fold reduced affinity compared to wild-type[8]
Table 3: Quantitative Phenotypes of Histidine Kinase Mutants
MutantPhenotypeQuantitative DataReference
ahk triple mutant (ahk2-1 ahk3-1 ahk4-1)Severe dwarfismMarkedly small seedlings[1]
cki1-8Increased plant sizeLonger primary roots in both light and dark conditions[12][17]
cki1-1(gk132)Impaired cki-2 expression~8-fold decrease in cki-2 mRNA levels[18]

Signaling Pathways

The signaling pathways initiated by Arabidopsis histidine kinases are central to their function. The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of these pathways.

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_extracellular Extracellular/ER Lumen cluster_membrane ER/Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK2_3_4 AHK2/3/4 (Receptor Dimer) Cytokinin->AHK2_3_4 Binding & Autophosphorylation (P) AHP AHP AHK2_3_4->AHP Phosphotransfer AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P TypeA_ARR Type-A ARR TypeB_ARR_P->TypeA_ARR Transcriptional Activation Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_P->Cytokinin_Response_Genes Transcriptional Activation TypeA_ARR->AHP_P Negative Feedback (Inhibition)

Caption: Simplified model of the cytokinin signaling pathway in Arabidopsis.

AHK1-Mediated Osmotic Stress Signaling Pathway

Osmotic_Stress_Signaling Osmotic_Stress Osmotic Stress AHK1 AHK1 Osmotic_Stress->AHK1 ABA_synthesis ABA Biosynthesis AHK1->ABA_synthesis Positive Regulation ABA_independent ABA-Independent Pathway AHK1->ABA_independent Positive Regulation ABA ABA ABA_synthesis->ABA Stress_Responsive_Genes Stress Responsive Gene Expression ABA->Stress_Responsive_Genes ABA_independent->Stress_Responsive_Genes Stress_Tolerance Stress Tolerance Stress_Responsive_Genes->Stress_Tolerance

Caption: AHK1-mediated osmotic stress signaling pathway in Arabidopsis.

Ethylene Signaling Pathway

Ethylene_Signaling cluster_no_ethylene No Ethylene cluster_ethylene With Ethylene ETR1 ETR1 (Active) CTR1_active CTR1 (Active) ETR1->CTR1_active Activation EIN2_inactive EIN2 (Inactive) CTR1_active->EIN2_inactive Inhibition EIN3_degradation EIN3 Degradation EIN2_inactive->EIN3_degradation No_Response Ethylene Response OFF EIN3_degradation->No_Response Ethylene Ethylene ETR1_inactive ETR1 (Inactive) Ethylene->ETR1_inactive Binding CTR1_inactive CTR1 (Inactive) ETR1_inactive->CTR1_inactive Inhibition EIN2_active EIN2 (Active) CTR1_inactive->EIN2_active De-repression EIN3_stabilization EIN3 Stabilization EIN2_active->EIN3_stabilization Ethylene_Response Ethylene Response ON EIN3_stabilization->Ethylene_Response

Caption: Simplified model of the ethylene signaling pathway in Arabidopsis.

CKI1 Signaling in Female Gametophyte Development

CKI1_Signaling CKI1 CKI1 AHP AHP CKI1->AHP Phosphotransfer AHP_P AHP-P ARR ARR AHP_P->ARR Phosphotransfer ARR_P ARR-P Gene_Expression Gene Expression ARR_P->Gene_Expression Transcriptional Regulation Megagametogenesis Megagametophyte Development Gene_Expression->Megagametogenesis

Caption: CKI1 signaling pathway in female gametophyte development.

Experimental Protocols

This section outlines key experimental methodologies for studying Arabidopsis histidine kinases.

In Vitro Kinase Assay using Phos-tag™ SDS-PAGE

This non-radioactive method allows for the detection of protein phosphorylation.

Objective: To determine if a histidine kinase can phosphorylate a putative substrate in vitro.

Materials:

  • Purified recombinant histidine kinase and substrate protein

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Phos-tag™ acrylamide

  • ZnCl₂ or MnCl₂

  • Standard SDS-PAGE reagents and equipment

  • Western blot equipment and antibodies against the substrate protein

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction by mixing the purified histidine kinase, substrate protein, and kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Phos-tag™ SDS-PAGE:

    • Prepare polyacrylamide gels containing Phos-tag™ acrylamide and a divalent metal ion (Zn²⁺ or Mn²⁺) according to the manufacturer's instructions.

    • Load the samples from the kinase reaction onto the gel.

    • Run the electrophoresis until the dye front reaches the bottom of the gel. The phosphorylated protein will migrate slower than the non-phosphorylated form due to the Phos-tag™ capturing the phosphate group.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the substrate protein.

    • Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate. A band shift will indicate phosphorylation of the substrate.[6][19][20][21]

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful technique to identify protein-protein interactions.

Objective: To test for physical interaction between a histidine kinase and a potential interacting partner.

Materials:

  • Yeast expression vectors (e.g., pGBKT7 for the "bait" and pGADT7 for the "prey")

  • Competent yeast strain (e.g., AH109 or Y2H Gold)

  • Plasmids containing the coding sequences for the histidine kinase ("bait") and the interacting partner ("prey")

  • Yeast transformation reagents

  • Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Cloning:

    • Clone the coding sequence of the histidine kinase into the bait vector (e.g., fused to the GAL4 DNA-binding domain).

    • Clone the coding sequence of the potential interacting protein into the prey vector (e.g., fused to the GAL4 activation domain).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the competent yeast strain.

  • Selection:

    • Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, plate the colonies on higher stringency selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-Trp/-Ade).

  • Analysis:

    • Growth on the high-stringency selective media indicates a positive interaction.

    • The interaction can be further confirmed by a β-galactosidase assay (blue color development in the presence of X-α-Gal).[2][22][23][24][25]

Transient Expression in Arabidopsis Mesophyll Protoplasts

This system allows for rapid functional analysis of signaling components in plant cells.[26][27][28][29][30]

Objective: To study the subcellular localization of a histidine kinase or to analyze its role in a signaling pathway using reporter genes.

Materials:

  • Healthy 4-5 week old Arabidopsis plants

  • Enzyme solution (e.g., cellulase and macerozyme)

  • W5 solution (for washing)

  • MMg solution (for resuspension)

  • PEG-calcium solution (for transfection)

  • Plasmid DNA (e.g., a construct with the histidine kinase fused to a fluorescent protein, or a reporter construct)

Procedure:

  • Protoplast Isolation:

    • Cut rosette leaves into thin strips and incubate in the enzyme solution to digest the cell walls.

    • Gently agitate to release the protoplasts.

    • Filter the protoplast suspension to remove undigested tissue.

    • Wash the protoplasts with W5 solution and resuspend in MMg solution.

  • PEG-mediated Transfection:

    • Mix the protoplasts with the plasmid DNA.

    • Add PEG-calcium solution and incubate to facilitate DNA uptake.

    • Wash the protoplasts to remove the PEG solution.

  • Incubation and Analysis:

    • Incubate the transfected protoplasts for 12-24 hours to allow for gene expression.

    • Analyze the protoplasts using microscopy (for localization studies) or by measuring reporter gene activity (e.g., GUS or luciferase assay).[26][27][28][29][30]

Conclusion

The histidine kinases of Arabidopsis thaliana represent a functionally diverse and critically important family of sensor proteins. Through the conserved mechanism of two-component signaling, they translate a wide range of internal and external signals into adaptive physiological and developmental responses. The cytokinin receptors AHK2, AHK3, and CRE1/AHK4 are central to hormone-regulated growth, while AHK1 provides a key link to environmental stress through osmosensing. The ethylene receptors, acting as negative regulators, fine-tune the plant's response to this crucial gaseous hormone. Furthermore, CKI1 highlights the co-option of this signaling system for fundamental developmental processes like gametogenesis.

A thorough understanding of the function, regulation, and interaction of these histidine kinases is paramount for advancing our knowledge of plant biology. The quantitative data, signaling pathway models, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals aiming to further unravel the complexities of histidine kinase signaling and to leverage this knowledge for crop improvement and the development of novel agricultural technologies.

References

The AHK Cytokinin Receptor Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a class of phytohormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, differentiation, and senescence. The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay pathway, which is analogous to the two-component systems found in prokaryotes. This technical guide provides a detailed examination of the core AHK (Arabidopsis Histidine Kinase) cytokinin receptor signaling pathway. It covers the primary components, mechanism of action, quantitative biochemical data, detailed experimental protocols for studying the pathway, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in plant biology and drug development.

Introduction to the Cytokinin Signaling Pathway

The cytokinin signal transduction pathway is a cornerstone of plant cellular regulation, converting the chemical signal of cytokinin into a transcriptional response. The core of this pathway in the model organism Arabidopsis thaliana consists of three main protein families:

  • Arabidopsis Histidine Kinase (this compound) receptors: These are transmembrane sensor histidine kinases that perceive the cytokinin signal. The primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] They are predominantly located in the endoplasmic reticulum (ER) membrane.[3]

  • Arabidopsis Histidine Phosphotransfer (AHP) proteins: These are small, shuttle proteins that transfer the phosphoryl group from the this compound receptors in the cytoplasm to the response regulators in the nucleus.[4] There are five functional AHPs (AHP1-5) that act as positive, redundant regulators of the pathway.[5]

  • Arabidopsis Response Regulators (ARRs): These proteins mediate the final transcriptional output. They are divided into two main types:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the expression of cytokinin-responsive genes.[6][7]

    • Type-A ARRs: These are primary cytokinin response genes, transcriptionally induced by Type-B ARRs.[8] They act as negative regulators of the pathway, forming a feedback loop that attenuates the cytokinin signal.[9]

The overall mechanism follows a His-Asp-His-Asp phosphorelay.

The Core Signaling Cascade

The signal transduction is initiated by the binding of cytokinin to the extracytoplasmic CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of an this compound receptor.[10] This binding event triggers a conformational change that leads to the autophosphorylation of a conserved histidine (His) residue in the kinase domain on the cytosolic side.[4] The phosphoryl group is then intramolecularly transferred to a conserved aspartate (Asp) residue in the receiver domain of the this compound receptor itself.[10]

From the this compound receiver domain, the phosphoryl group is transferred to a conserved His residue on a mobile AHP protein.[5][11] The phosphorylated AHPs then translocate from the cytoplasm to the nucleus, where they serve as phospho-donors.[4] In the nucleus, AHPs transfer the phosphoryl group to a conserved Asp residue in the receiver domain of Type-B ARRs.[6] This phosphorylation event activates the Type-B ARRs, which then bind to specific DNA motifs in the promoters of cytokinin-responsive genes, including the Type-A ARR genes, thereby activating their transcription.[12]

Signaling Pathway Diagram

Cytokinin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor (AHK2, AHK3, AHK4) AHP AHP This compound->AHP Phosphotransfer (His -> His) AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR (Inactive) AHP_P->ARR_B Nuclear Import & Phosphotransfer (His -> Asp) ARR_B_P Type-B ARR-P (Active) ARR_B->ARR_B_P Gene Cytokinin Primary Response Genes (e.g., Type-A ARRs) ARR_B_P->Gene Transcriptional Activation Cytokinin Cytokinin Cytokinin->this compound Binding

Caption: The core this compound cytokinin signaling pathway from perception at the ER to nuclear gene activation.

Negative Feedback Regulation

A crucial aspect of the cytokinin signaling pathway is a negative feedback loop mediated by the Type-A ARRs. The expression of Type-A ARR genes is rapidly induced by the active, phosphorylated Type-B ARRs.[8] The resulting Type-A ARR proteins are themselves phosphorylated by AHPs.[13] While the exact mechanism is still under investigation, it is proposed that phosphorylated Type-A ARRs interfere with the signaling cascade, possibly by competing with Type-B ARRs for phosphotransfer from AHPs, thereby dampening the overall cytokinin response.[6] This feedback mechanism allows the cell to precisely control the duration and intensity of its response to cytokinin.

Negative Feedback Loop Diagram

Negative_Feedback_Loop AHP_P AHP-P ARR_B_P Active Type-B ARR-P AHP_P->ARR_B_P Phosphorylates Type_A_ARR_Gene Type-A ARR Gene ARR_B_P->Type_A_ARR_Gene Activates Transcription Type_A_ARR_Protein Type-A ARR Protein Type_A_ARR_Gene->Type_A_ARR_Protein Translation Signal_Output Cytokinin Signal Output Type_A_ARR_Protein->Signal_Output Inhibits

Caption: Negative feedback loop in cytokinin signaling mediated by Type-A ARRs.

Quantitative Data

Table 1: Cytokinin Receptor Binding Affinities

The binding affinity of cytokinins to their receptors is a critical determinant of signaling specificity and sensitivity. Dissociation constants (Kd) are used to quantify this interaction, with lower values indicating higher affinity.

ReceptorLigandApparent Kd (nM)Organism/SystemReference(s)
AHK4/CRE1 trans-Zeatin2-4E. coli expression system[1][14][15]
AHK4/CRE1 Isopentenyladenine (iP)High Affinity (not quantified)E. coli expression system[5]
AHK3 trans-Zeatin1-2E. coli expression system[1][14][15]
AHK3 Isopentenyladenine (iP)~10-fold lower affinity than AHK4E. coli expression system[1][14]
AHK2 trans-Zeatin4.0Bacterial assay (CHASE domain)
AHK2 Isopentenyladenine (iP)1.4Bacterial assay (CHASE domain)
Table 2: Phosphorelay Component Interaction Affinities

While direct kinetic rates of phosphotransfer are not widely reported, dissociation constants for the protein-protein interactions provide insight into the stability of these transient signaling complexes.

Interacting ProteinsApparent Kd (nM)MethodReference(s)
AHP1 / ARR194Not specified[9][11]
AHP2-5 / ARR1150-175Not specified[9][11]
Table 3: Cytokinin-Induced Gene Expression

The transcriptional upregulation of Type-A ARR genes is a hallmark of cytokinin signaling. The fold-change in expression provides a quantitative measure of the cellular response.

GeneTreatmentTimeFold InductionSystemReference(s)
ARR5 100 nM BANot specified~2-fold increaseArabidopsis sADK leaves
ARR7 100 nM BANot specified~2-fold increaseArabidopsis sADK leaves
ARR5, ARR7, ARR15 10 µM BA1 hourReduced in arr1 arr10 arr12 mutant vs. WTArabidopsis seedlings
ARR6, ARR7 5 µM BA50 minElevated in all tissues testedArabidopsis adult tissues[1]

BA: Benzyladenine, a synthetic cytokinin.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the dissociation constant (Kd) of a cytokinin for its receptor. It involves incubating a preparation containing the receptor with a radiolabeled cytokinin.

Methodology:

  • Receptor Preparation: Prepare membrane fractions from Arabidopsis tissues or from a heterologous expression system (e.g., E. coli or insect cells) expressing the this compound receptor of interest.

  • Binding Reaction: In a microcentrifuge tube or 96-well plate, combine the membrane preparation with a range of concentrations of the radiolabeled cytokinin (e.g., [3H]trans-zeatin). For competition assays, use a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled competitor.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 0-4°C to minimize metabolic degradation) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[14]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound ligand by vacuum filtration through a glass fiber filter (e.g., GF/C). The receptors and bound ligand are retained on the filter, while the free ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of free radioligand. For saturation binding, fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites). For competition assays, calculate the IC50 and convert it to a Ki (inhibitory constant).

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and confirm interactions between proteins, such as an this compound receptor and an AHP.

Methodology:

  • Plasmid Construction: Clone the coding sequence of the first protein ("bait," e.g., the cytosolic portion of AHK4) into a vector that fuses it to a DNA-binding domain (DB-X). Clone the second protein ("prey," e.g., AHP1) into a vector that fuses it to a transcriptional activation domain (AD-Y).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109) with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have successfully taken up both plasmids.

  • Interaction Screening: Re-plate the selected colonies onto a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain an inhibitor like 3-AT to suppress auto-activation.[3] The reporter genes (e.g., HIS3, ADE2, lacZ) are only expressed if the bait and prey proteins interact, reconstituting a functional transcription factor (DB-X + AD-Y) that drives their expression.

  • Analysis: Growth on the highly selective medium indicates a positive interaction. The strength of the interaction can be qualitatively assessed by the rate of growth or, in the case of a lacZ reporter, by a colorimetric assay (e.g., X-gal).

Y2H Experimental Workflow Diagram

Y2H_Workflow Start Start Construct_Plasmids Construct Bait (DB-AHK) and Prey (AD-AHP) Plasmids Start->Construct_Plasmids Transform_Yeast Co-transform Yeast Reporter Strain Construct_Plasmids->Transform_Yeast Select_Transformants Plate on Non-Selective Medium (e.g., SD/-Leu/-Trp) Transform_Yeast->Select_Transformants Screen_Interaction Replica Plate on Selective Medium (e.g., SD/-Leu/-Trp/-His/-Ade) Select_Transformants->Screen_Interaction Analyze_Results Assess Growth and/or Reporter Gene Activity (e.g., LacZ) Screen_Interaction->Analyze_Results End End Analyze_Results->End

Caption: A typical experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
Protoplast Transient Expression Assay

This cellular assay is used to study the activation of cytokinin-responsive promoters (like the Type-A ARR promoters) in vivo.

Methodology:

  • Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of Arabidopsis plants by digesting the cell walls with an enzyme solution (e.g., cellulase and macerozyme).

  • Plasmid Preparation: Prepare a reporter plasmid containing a reporter gene (e.g., GUS or Luciferase) driven by the promoter of a cytokinin-responsive gene (e.g., the ARR5 promoter). A second plasmid expressing a constitutive reporter (e.g., 35S-Renilla-LUC) is often co-transfected to normalize for transfection efficiency.

  • Transfection: Introduce the plasmid DNA into the protoplasts using a PEG-calcium-mediated method.

  • Incubation and Treatment: Incubate the transfected protoplasts for a period (e.g., 5-16 hours) to allow for gene expression. Treat the protoplasts with cytokinin or a control solution.

  • Lysis and Assay: Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., by adding a fluorogenic substrate like MUG for GUS, or luciferin for luciferase) using a luminometer or fluorometer.

  • Data Analysis: Normalize the activity of the experimental reporter to the activity of the constitutive control reporter. Compare the normalized activity in cytokinin-treated samples to the control samples to determine the fold-induction.

In Vitro Phosphorylation (Kinase) Assay

This biochemical assay directly demonstrates the transfer of a phosphoryl group between components of the signaling cascade.

Methodology:

  • Protein Purification: Express and purify recombinant this compound (cytosolic domain), AHP, and ARR proteins from E. coli.

  • Kinase Reaction: In a reaction tube, incubate the purified kinase (e.g., AHK4) with its substrate (e.g., AHP1) in a kinase buffer containing MgCl2.

  • Phosphorylation: Initiate the reaction by adding radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP). Incubate at a controlled temperature (e.g., 30-37°C) for a defined time.

  • Phosphorelay (Optional): To test the full relay, first phosphorylate the this compound, then add the AHP. After a period, stop the this compound activity and add the final substrate, ARR, to observe the transfer from AHP to ARR.

  • Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins. The appearance of a radioactive band corresponding to the molecular weight of the substrate protein confirms phosphorylation.

Conclusion

The this compound cytokinin receptor signaling pathway is a finely tuned system that is fundamental to plant life. Its multi-step phosphorelay architecture allows for precise control and integration of developmental and environmental signals. Understanding the core components, their interactions, and the quantitative dynamics of this pathway is essential for both basic plant science research and for the development of novel agrochemicals or pharmaceuticals that target plant growth processes. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate this critical signaling cascade.

References

The Discovery of Arabidopsis Histidine Kinase (AHK) Genes: A Technical Guide to the Core of Cytokinin Perception

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arabidopsis Histidine Kinase (AHK) gene family as the long-sought-after receptors for the phytohormone cytokinin marked a pivotal moment in plant biology. This technical guide provides an in-depth exploration of the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of cytokinin perception in the model organism Arabidopsis thaliana. We present a comprehensive overview of the identification and characterization of AHK2, AHK3, and AHK4/CRE1/WOL, including detailed experimental protocols, structured data tables for comparative analysis, and visualizations of the cytokinin signaling pathway. This guide is intended to serve as a valuable resource for researchers in plant science and for professionals in drug development seeking to understand and potentially modulate this fundamental signaling cascade.

Introduction: The Quest for the Cytokinin Receptor

For decades after the discovery of cytokinins, a class of phytohormones crucial for regulating cell division, growth, and development, their mechanism of perception remained elusive. The breakthrough came with the application of genetic and molecular approaches in Arabidopsis thaliana, leading to the identification of a family of sensor histidine kinases, designated as AHKS, that act as bona fide cytokinin receptors. This discovery unveiled a signaling mechanism with striking parallels to the two-component systems prevalent in prokaryotes.

The first cytokinin receptor to be identified was ARABIDOPSIS HISTIDINE KINASE 4 (AHK4), also known as CYTOKININ RESPONSE 1 (CRE1) and WOODEN LEG (WOL).[1][2] Subsequent research revealed the existence of two other closely related histidine kinases, AHK2 and AHK3, which also function as cytokinin receptors.[1][2] Genetic studies involving single, double, and triple mutants have demonstrated the functional redundancy and also the specific roles of these three receptors in mediating the diverse effects of cytokinin throughout the plant's life cycle.[3][4][5][6]

This guide will delve into the technical details of the key experiments that led to these discoveries, providing a toolkit of knowledge for researchers investigating cytokinin signaling and its potential applications.

The this compound Gene Family: Core Components of Cytokinin Signaling

The this compound family in Arabidopsis consists of three primary members involved in cytokinin perception: AHK2, AHK3, and AHK4/CRE1. These are transmembrane proteins that share a common domain architecture: a cytokinin-binding CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, a histidine kinase domain, and a receiver domain.[1]

Quantitative Data on this compound Gene Expression

The expression patterns of the this compound genes provide insights into their specific and overlapping functions in different tissues and at various developmental stages. The following table summarizes quantitative data on their expression levels.

GeneTissue/OrganExpression Level (Relative)Reference
AHK2 SeedlingsHigh[7]
Rosette LeavesHigh[3]
InflorescenceModerate[3]
RootsLow[3]
AHK3 SeedlingsModerate[7]
Rosette LeavesHigh[3]
InflorescenceHigh[3]
RootsLow[3]
AHK4/CRE1 SeedlingsLow[7]
Rosette LeavesLow[3]
InflorescenceLow[3]
RootsHigh[3]
Cytokinin Binding Affinities

The affinity with which different cytokinin molecules bind to the this compound receptors is a key determinant of their biological activity. The following table presents the dissociation constants (Kd) for various cytokinins with AHK2, AHK3, and AHK4.

ReceptorCytokininDissociation Constant (Kd) [nM]Reference
AHK2 trans-Zeatin4.0[8]
Isopentenyladenine (iP)1.4[8]
AHK3 trans-Zeatin1-2[7][9]
Isopentenyladenine (iP)~10-fold lower than trans-Zeatin[7][9]
AHK4/CRE1 trans-Zeatin2-4[7][9]
Isopentenyladenine (iP)High affinity[7]
Phenotypic Analysis of this compound Mutants

The study of loss-of-function mutants has been instrumental in dissecting the roles of each this compound receptor. The following table summarizes key quantitative phenotypic data from single, double, and triple this compound mutants.

GenotypePhenotypeQuantitative MeasurementReference
ahk2Wild-type-like-[4][5]
ahk3Slightly reduced rosette size~15% reduction in diameter[4]
ahk4/cre1Wild-type-like (in most conditions)-[4]
ahk2 ahk3Dwarfism, reduced leaf sizeRosette diameter ~50% of wild-type[3][4]
Enhanced root system>2-fold increase in lateral roots[6]
ahk2 ahk4Wild-type-like-[3]
ahk3 ahk4Wild-type-like-[3]
ahk2 ahk3 ahk4Severe dwarfism, reduced organ sizeMarkedly inhibited growth[3]
ahk2 ahk3Reduced ovule number32-50 ovules/gynoecium (WT: 48-64)[1]
ahk3 ahk4Reduced ovule number32-60 ovules/gynoecium (WT: 48-64)[1]
ahk2 ahk3Reduced fruit lengthStatistically significant reduction[1]
ahk3 ahk4Reduced fruit lengthStatistically significant reduction[1]
ahk2 ahk3Reduced seed numberStatistically significant reduction[1]
ahk3 ahk4Reduced seed numberStatistically significant reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound genes.

Arabidopsis Root Growth Inhibition Assay for Cytokinin Response

This assay is a fundamental method to quantify the sensitivity of Arabidopsis seedlings to cytokinin.

Materials:

  • Arabidopsis thaliana seeds (wild-type and mutant lines)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Cytokinins (e.g., trans-Zeatin, 6-Benzylaminopurine) stock solutions

  • Petri dishes (100 x 15 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Protocol:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

    • Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing 1% (w/v) sucrose and the desired concentrations of cytokinin. A typical concentration range to test for root growth inhibition is 0.01, 0.1, 1, and 10 µM.

    • Pipette approximately 10-15 seeds in a line on the surface of the agar.

    • Seal the plates with micropore tape.

  • Vernalization and Growth:

    • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

    • Grow seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, scan the plates at high resolution.

    • Measure the primary root length of at least 15-20 seedlings per genotype and treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard error for each condition.

    • Plot the average root length as a function of cytokinin concentration to generate dose-response curves.

This compound Promoter-GUS Fusion Construction and Histochemical Analysis

This technique is used to visualize the spatial and temporal expression patterns of the this compound genes.

Materials:

  • Arabidopsis thaliana genomic DNA

  • High-fidelity DNA polymerase and PCR reagents

  • Restriction enzymes and T4 DNA ligase

  • pCAMBIA vector containing a promoterless β-glucuronidase (GUS) gene (e.g., pCAMBIA1301)

  • Escherichia coli competent cells (e.g., DH5α)

  • Agrobacterium tumefaciens competent cells (e.g., GV3101)

  • Plant transformation supplies (floral dip method)

  • GUS staining solution (X-Gluc)

Protocol:

  • Promoter Amplification:

    • Design primers to amplify the promoter region (typically 1.5-2 kb upstream of the start codon) of the target this compound gene. Incorporate restriction enzyme sites into the primers for subsequent cloning.

    • Perform PCR using high-fidelity DNA polymerase and Arabidopsis genomic DNA as a template.

    • Purify the PCR product.

  • Vector Construction:

    • Digest both the purified PCR product and the pCAMBIA-GUS vector with the chosen restriction enzymes.

    • Ligate the digested promoter fragment into the digested vector using T4 DNA ligase.

    • Transform the ligation product into E. coli competent cells and select for transformants on appropriate antibiotic-containing medium.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Agrobacterium-mediated Transformation:

    • Transform the confirmed plasmid into Agrobacterium tumefaciens competent cells.

    • Transform Arabidopsis plants using the floral dip method.

  • Selection of Transgenic Plants and GUS Staining:

    • Select transgenic T1 plants on medium containing the appropriate selection agent (e.g., hygromycin for pCAMBIA vectors).

    • Collect tissues from T2 or T3 generation plants and incubate them in GUS staining solution overnight at 37°C.

    • Destain the tissues with a series of ethanol washes (70%, 90%, 100%).

    • Visualize the blue precipitate, indicating GUS activity, using a light microscope.

Yeast Complementation Assay for Cytokinin Receptor Function

This assay provides evidence that AHKs can function as cytokinin receptors in a heterologous system.

Materials:

  • Saccharomyces cerevisiae strain deficient in its endogenous histidine kinase (e.g., sln1Δ)

  • Yeast expression vector (e.g., p426-GPD)

  • Full-length cDNA of the this compound gene

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Synthetic complete (SC) medium lacking specific nutrients for selection

  • Cytokinin stock solutions

Protocol:

  • Vector Construction:

    • Clone the full-length cDNA of the this compound gene into the yeast expression vector under the control of a constitutive promoter (e.g., GPD).

  • Yeast Transformation:

    • Transform the this compound-containing vector and an empty vector control into the sln1Δ yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Plate the transformed yeast on SC medium lacking the appropriate nutrient (e.g., uracil for p426-GPD) to select for transformants.

  • Complementation Assay:

    • Grow the transformed yeast strains in liquid SC selection medium to mid-log phase.

    • Prepare a serial dilution of the yeast cultures.

    • Spot the dilutions onto SC selection plates containing a range of cytokinin concentrations (e.g., 0, 0.1, 1, 10 µM).

    • Incubate the plates at 30°C for 2-4 days.

  • Data Analysis:

    • Compare the growth of yeast expressing the this compound protein to the empty vector control at different cytokinin concentrations. Cytokinin-dependent growth of the this compound-expressing strain indicates that the this compound can function as a cytokinin receptor.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core cytokinin signaling pathway and a typical experimental workflow for identifying cytokinin receptors.

Cytokinin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane / ER Cytokinin Cytokinin This compound This compound Receptor (AHK2, AHK3, AHK4) Cytokinin->this compound Binds P_this compound P-AHK This compound->P_this compound Autophosphorylation AHP AHP P_this compound->AHP Phosphotransfer P_AHP P-AHP AHP->P_AHP ARR_B Type-B ARR (Inactive) P_AHP->ARR_B Phosphotransfer P_ARR_B P-Type-B ARR (Active) ARR_B->P_ARR_B Cytokinin_Response_Genes Cytokinin Response Genes P_ARR_B->Cytokinin_Response_Genes Activates Transcription ARR_A Type-A ARR ARR_A->AHP Inhibits Phosphotransfer Cytokinin_Response_Genes->ARR_A Induces Expression Nucleus Nucleus Cytoplasm Cytoplasm

Caption: The core cytokinin signaling pathway in Arabidopsis.

Experimental_Workflow Genetic_Screen Genetic Screen for Cytokinin Insensitive Mutants Positional_Cloning Positional Cloning of the Mutated Gene Genetic_Screen->Positional_Cloning Gene_Identification Identification of AHK4/CRE1 as a Histidine Kinase Positional_Cloning->Gene_Identification Yeast_Assay Yeast Complementation Assay Gene_Identification->Yeast_Assay Homology_Search Homology Search for Related Genes Gene_Identification->Homology_Search Receptor_Function Demonstration of Cytokinin Receptor Function Yeast_Assay->Receptor_Function Mutant_Analysis Analysis of Single, Double, and Triple Mutants Receptor_Function->Mutant_Analysis AHK2_3_ID Identification of AHK2 and AHK3 Homology_Search->AHK2_3_ID AHK2_3_ID->Mutant_Analysis Functional_Characterization Functional Characterization of the this compound Family Mutant_Analysis->Functional_Characterization

Caption: Experimental workflow for the discovery of this compound genes.

Conclusion and Future Directions

The discovery of the this compound gene family as cytokinin receptors has fundamentally advanced our understanding of plant growth and development. The experimental approaches detailed in this guide have been pivotal in elucidating the core components and the logic of the cytokinin signaling pathway. The quantitative data presented underscore the intricate interplay of receptor expression, ligand affinity, and functional redundancy that governs the plant's response to this vital hormone.

For researchers, the protocols and data herein provide a solid foundation for further investigations into the nuances of cytokinin signaling, including the identification of novel downstream targets and the exploration of crosstalk with other hormonal pathways. For professionals in drug development, a thorough understanding of this signaling cascade may open avenues for the rational design of compounds that can modulate plant growth and stress responses, with potential applications in agriculture and biotechnology.

Future research will likely focus on the structural biology of the this compound receptors, the dynamics of their interactions with signaling partners, and their role in integrating environmental cues with developmental programs. The continued application of advanced genetic, biochemical, and imaging techniques will undoubtedly uncover further layers of complexity in this elegant signaling network.

References

Role of AHK in plant development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Arabidopsis Histidine Kinases (AHKs) in Plant Development

Introduction

In the intricate world of plant development, signaling pathways governed by phytohormones are paramount. Among these, the cytokinin signaling pathway plays a pivotal role in a vast array of developmental processes, including cell division, shoot and root growth, leaf senescence, and nutrient responses.[1] Central to this pathway are the Arabidopsis Histidine Kinases (AHKs), which function as the primary receptors for cytokinin.[2][3][4] This technical guide provides a comprehensive overview of the core functions of AHKs in plant development, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, signaling cascades, and the profound developmental consequences of AHK function, supported by quantitative data and detailed experimental methodologies.

It is important to note that the acronym "this compound" can sometimes be associated with Adenosine Kinase (ADK). While ADK is a crucial enzyme in purine metabolism and cytokinin interconversion, this guide will focus on the Arabidopsis Histidine Kinases (AHK2, AHK3, and AHK4), which are the direct receptors of cytokinin and central to its signaling pathway.[5][6][7]

Core Concepts of this compound Function and Cytokinin Signaling

The perception of cytokinin by AHKs, located primarily in the endoplasmic reticulum membrane, initiates a multi-step phosphorelay system analogous to the two-component signaling systems in prokaryotes.[1][8][9] In Arabidopsis thaliana, the cytokinin signal is perceived by three main histidine kinase receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[6][10]

The binding of cytokinin to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the this compound receptor induces a conformational change, leading to its autophosphorylation on a conserved histidine residue within its kinase domain.[11][12] The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the this compound itself.[9][13] Subsequently, the phosphate is relayed to shuttle proteins called Arabidopsis Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm.[6][8] These phosphorylated AHPs then translocate to the nucleus, where they transfer the phosphate group to Arabidopsis Response Regulators (ARRs).[6][14]

There are two main types of ARRs: Type-B and Type-A. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes.[8][13] Type-A ARRs, in turn, act as negative regulators of the cytokinin signaling pathway, forming a feedback loop to attenuate the signal.[13]

Mandatory Visualization: this compound-Mediated Cytokinin Signaling Pathway

Caption: this compound-mediated cytokinin signaling pathway.

The Role of AHKs in Plant Growth and Development

The this compound-mediated cytokinin signaling pathway is integral to numerous aspects of plant growth and development. The functional redundancy and overlapping expression patterns of AHK2, AHK3, and AHK4 ensure the robustness of cytokinin signaling, although specific roles for each receptor have also been identified.[2][15][16][17]

Shoot Development

AHKs are positive regulators of shoot growth.[2] The ahk2 ahk3 double mutants exhibit a semi-dwarf phenotype with reduced leaf size and shorter inflorescence stems.[2] The ahk2 ahk3 ahk4 triple mutant shows even more severe inhibition of shoot growth, highlighting the critical and overlapping functions of these receptors in promoting cell division and maintaining meristematic activity in the shoot apical meristem.[2][15] Gain-of-function mutants of AHK2 and AHK3, named rock2 and rock3 respectively, lead to increased organ size and a prolonged reproductive growth phase, resulting in higher seed yield.[18][19]

Root Development

In contrast to their role in the shoot, AHKs generally act as negative regulators of root growth. Loss-of-function mutations in this compound genes, particularly ahk4, lead to cytokinin resistance in the root, resulting in longer primary roots and an increased number of lateral roots.[20][21][22] The ahk2 ahk3 ahk4 triple mutant displays severely impaired root growth, indicating that while high levels of cytokinin inhibit root growth, a basal level of cytokinin signaling is necessary for proper root development.[15]

Leaf Senescence

AHK3 plays a predominant role in delaying leaf senescence.[18] Cytokinin is a well-known inhibitor of leaf aging, and the perception of this signal by AHK3 is crucial for maintaining chlorophyll content and overall leaf longevity.

Quantitative Data on this compound Function

The study of this compound mutants has provided valuable quantitative data on the impact of cytokinin signaling on plant development.

Mutant GenotypePhenotypic TraitQuantitative Change Compared to Wild Type
ahk2 ahk3Rosette Diameter~50% reduction[22]
ahk2 ahk3Ovule Number per Gynoecium~25% reduction[17]
ahk3 ahk4Ovule Number per Gynoecium~11% reduction[17]
ahk2-1 ahk3-1 ahk4-1Hypocotyl Length~35% reduction[23]
ahk2 ahk3 ahk4Seed Volume~250% increase[19]
ahk2-5 ahk3-7Lateral Root Number>100% increase[22]
rock2 (AHK2 gain-of-function)Number of Siliques~100% increase[18]

Experimental Protocols

A variety of experimental protocols are employed to investigate the role of AHKs in plant development.

Generation and Phenotypic Analysis of this compound Mutants

Objective: To study the function of this compound genes through loss-of-function or gain-of-function mutations.

Methodology:

  • Mutant Screening and Generation: T-DNA insertion lines for AHK2, AHK3, and AHK4 are obtained from stock centers (e.g., Arabidopsis Biological Resource Center). PCR-based genotyping is used to identify homozygous mutant plants. Double and triple mutants are generated by genetic crossing.[2][15]

  • Plant Growth Conditions: Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) on soil or sterile nutrient agar medium.

  • Phenotypic Analysis:

    • Shoot Growth: Rosette diameter, leaf number, and flowering time are recorded at regular intervals. At maturity, plant height and the number of siliques are measured.[18][22]

    • Root Growth: Seedlings are grown on vertical agar plates. Primary root length and the number of lateral roots are measured at specified time points.[22]

    • Cellular Analysis: Plant tissues are fixed, sectioned, and observed under a microscope to determine cell number and size in organs like the hypocotyl or leaves.[7][23]

Mandatory Visualization: Experimental Workflow for this compound Mutant Analysis

Mutant_Analysis_Workflow start Start get_mutants Obtain T-DNA Insertion Lines start->get_mutants genotyping PCR-based Genotyping get_mutants->genotyping crossing Genetic Crossing (for multiple mutants) genotyping->crossing growth Grow Plants under Controlled Conditions genotyping->growth crossing->growth phenotyping Phenotypic Analysis growth->phenotyping shoot_analysis Shoot Growth (Rosette, Height) phenotyping->shoot_analysis root_analysis Root Growth (Length, Lateral Roots) phenotyping->root_analysis cellular_analysis Cellular Analysis (Cell Size, Number) phenotyping->cellular_analysis data_analysis Data Analysis and Interpretation shoot_analysis->data_analysis root_analysis->data_analysis cellular_analysis->data_analysis end End data_analysis->end

Caption: Workflow for this compound mutant analysis.

Cytokinin Response Assays

Objective: To assess the sensitivity of this compound mutants to exogenous cytokinin.

Methodology:

  • Root Growth Inhibition Assay: Seedlings are grown on vertical agar plates supplemented with various concentrations of cytokinin (e.g., benzyladenine or trans-zeatin). Root elongation is measured after a defined period (e.g., 7-10 days). Cytokinin-insensitive mutants will show less root growth inhibition compared to the wild type.[20][21]

  • Callus Induction and Greening Assay: Explants (e.g., hypocotyl or root segments) are cultured on callus-inducing medium containing different concentrations of auxin and cytokinin. The formation of green callus and subsequent shoot regeneration is monitored. Cytokinin-insensitive mutants will show reduced callus growth and greening.[20][22]

Gene Expression Analysis

Objective: To measure the expression levels of cytokinin-responsive genes in this compound mutants.

Methodology:

  • Plant Treatment: Seedlings are treated with cytokinin or a mock solution for a specific duration.

  • RNA Extraction: Total RNA is extracted from plant tissues using standard protocols (e.g., Trizol method or commercial kits).[22]

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Type-A ARRs like ARR5) are quantified. The relative expression is normalized to a housekeeping gene (e.g., ACTIN).[24]

Protein-Protein Interaction Assays

Objective: To identify and confirm interactions between AHKs and other components of the cytokinin signaling pathway.

Methodology:

  • Yeast Two-Hybrid (Y2H) System: this compound proteins are used as "bait" to screen a cDNA library for interacting "prey" proteins (e.g., AHPs).[25]

  • In Vitro Co-affinity Purification: Recombinant tagged proteins (e.g., GST-AHK and His-AHP) are expressed and purified. The proteins are mixed, and immunoprecipitation is performed using an antibody against one of the tags. The presence of the second protein in the immunoprecipitated complex is detected by western blotting.[25]

Conclusion

The Arabidopsis Histidine Kinases are indispensable components of the cytokinin signaling pathway, acting as the primary receptors for this vital phytohormone. Their function is critical for the regulation of a multitude of developmental processes, from the cellular level of division and differentiation to the organismal level of organ size and overall plant architecture. The study of AHKs through genetic and molecular approaches has not only elucidated the core mechanisms of cytokinin perception and signal transduction but has also provided a deeper understanding of how plants orchestrate their growth and development. For researchers in basic plant science and professionals in drug and herbicide development, a thorough understanding of the this compound-mediated signaling network offers valuable insights and potential targets for modulating plant growth and productivity.

References

An In-depth Technical Guide to AHK Protein Structure and Domains for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arabidopsis Histidine Kinases (AHKs) are a family of sensor histidine kinases that play a pivotal role in cytokinin signaling, a fundamental pathway regulating numerous aspects of plant growth and development.[1][2] In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[3][4] These transmembrane proteins perceive the cytokinin signal at the cell surface and initiate a phosphorelay cascade that ultimately modulates the expression of cytokinin-responsive genes.[5][6] Understanding the intricate structure and domain organization of AHK proteins is paramount for elucidating their mechanism of action and for the rational design of molecules that can modulate cytokinin signaling for agricultural and biotechnological applications. This guide provides a comprehensive overview of the core structural features of AHK2, AHK3, and AHK4, detailed experimental protocols for their study, and a quantitative analysis of their domain architecture and ligand-binding properties.

Core Structure and Domains of this compound Proteins

This compound proteins are multi-domain proteins characterized by a conserved modular architecture. The primary structures of AHK2, AHK3, and AHK4 share a common organization, consisting of an N-terminal extracellular sensory domain, transmembrane domains, and a C-terminal cytoplasmic region containing the catalytic machinery.[4][7]

1. CHASE Domain: The Cyclase/Histidine kinase Associated Sensory Extracellular (CHASE) domain is the primary cytokinin-binding region of the this compound receptors.[3] This domain, approximately 270 amino acids in length, is located in the extracellular space and is responsible for recognizing and binding various cytokinin molecules with high affinity.[4]

2. Transmembrane Domains (TMDs): this compound proteins are anchored to the cell membrane by two or more transmembrane domains. These hydrophobic helices flank the CHASE domain and are crucial for the correct positioning and dimerization of the receptor.[4]

3. Histidine Kinase (HK) Domain: Located in the cytoplasm, the histidine kinase domain is the catalytic core of the receptor. It possesses autophosphorylation activity, whereby it catalyzes the transfer of a phosphate group from ATP to a conserved histidine residue within the domain itself upon cytokinin binding.[7] This domain contains several conserved motifs, including the H, N, G1, F, and G2 boxes, that are essential for its kinase activity.[7]

4. Receiver Domain (RD): The C-terminal region of this compound proteins houses a receiver domain. This domain receives the phosphate group from the autophosphorylated histidine residue in the HK domain, transferring it to a conserved aspartate residue within the receiver domain. This intramolecular phosphotransfer is a critical step in propagating the signal downstream.[4]

Quantitative Data on this compound Protein Domains and Ligand Binding

The following tables summarize key quantitative data related to the domain architecture and cytokinin binding affinities of AHK2, AHK3, and AHK4 in Arabidopsis thaliana.

Table 1: Domain Architecture of Arabidopsis this compound Proteins

ProteinUniProt IDTotal Length (Amino Acids)CHASE Domain (Approx. Length)Transmembrane DomainsHistidine Kinase Domain (Approx. Location)Receiver Domain (Approx. Location)
AHK2 Q9S7641177~2702650-9501000-1150
AHK3 Q9S7651123~2702600-900950-1100
AHK4/CRE1 Q9C5U01080~2702550-850900-1050

Table 2: Cytokinin Binding Affinities (KD) of Arabidopsis this compound Receptors

CytokininAHK2 (KD, nM)AHK3 (KD, nM)AHK4/CRE1 (KD, nM)
trans-Zeatin4.0[3]1-2[8]2-4[8]
Isopentenyladenine (iP)1.4[3]~10-fold lower than trans-Zeatin[8]High affinity[3]

Signaling Pathways of this compound Proteins

Upon cytokinin binding, this compound receptors initiate a multi-step phosphorelay signaling cascade. The autophosphorylated this compound transfers its phosphate group to a member of the Arabidopsis Histidine Phosphotransfer (AHP) protein family in the cytoplasm.[5][9] Subsequently, the phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to Arabidopsis Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[5][10]

There is evidence for both redundancy and specificity in these interactions. While some AHPs can interact with multiple AHKs and ARRs, certain pairings show preferential interactions, suggesting a complex and finely tuned signaling network.[11][12] For instance, ARR22 has been shown to specifically interact with AHP2, AHP3, and AHP5.[12]

AHK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound AHK2/3/4 (CHASE, TM, HK, RD) Cytokinin->this compound Binding This compound->this compound Autophosphorylation (P) AHP AHP This compound->AHP Phosphotransfer (P) ARR ARR (Transcription Factor) AHP->ARR Phosphotransfer (P) Gene Cytokinin-Responsive Genes ARR->Gene Transcriptional Regulation

Caption: Generalized this compound signaling pathway.

Experimental Protocols

Cytokinin Binding Assay using E. coli

This protocol is adapted from methods describing the expression of AHKs in bacteria for ligand binding studies.[13]

Objective: To determine the binding affinity of cytokinins to a specific this compound receptor.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the full-length this compound cDNA

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin)

  • Unlabeled cytokinin for competition assays

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Transform the E. coli expression strain with the this compound expression vector.

  • Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at a lower temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in binding buffer.

  • For saturation binding assays, incubate a fixed amount of bacterial cells with increasing concentrations of radiolabeled cytokinin for 1 hour at 4°C.

  • For competition assays, incubate the cells with a fixed concentration of radiolabeled cytokinin and increasing concentrations of unlabeled cytokinin.

  • Separate bound from free radiolabel by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using appropriate software to determine the KD and Bmax values.

Cytokinin_Binding_Assay_Workflow A Transform E. coli with this compound vector B Grow and Induce This compound Expression A->B C Harvest and Resuspend Cells B->C D Incubate with Radiolabeled Cytokinin C->D E Filter and Wash D->E F Measure Radioactivity E->F G Data Analysis (KD, Bmax) F->G

Caption: Workflow for cytokinin binding assay.

In Vitro this compound Autophosphorylation Assay

This protocol is based on general in vitro kinase assay procedures.[14][15]

Objective: To measure the autophosphorylation activity of an this compound protein.

Materials:

  • Purified this compound protein (cytoplasmic domain or full-length)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice. Add kinase buffer, purified this compound protein (e.g., 1-5 µg), and water to the final reaction volume.

  • Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 10-50 µM, with a specific activity of ~10 µCi/nmol).

  • Incubate the reaction at room temperature (or 30°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated this compound protein.

  • Quantify the band intensity to determine the rate of autophosphorylation.

Autophosphorylation_Assay_Workflow A Prepare Kinase Reaction (this compound, buffer) B Add [γ-³²P]ATP to start A->B C Incubate at RT B->C D Stop Reaction with SDS buffer C->D E SDS-PAGE D->E F Visualize Phosphorylation E->F G Quantify Signal F->G

Caption: In vitro this compound autophosphorylation assay workflow.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the general steps for performing a yeast two-hybrid screen to identify proteins that interact with an this compound.[16][17]

Objective: To identify proteins that interact with a specific this compound domain (e.g., the cytoplasmic kinase domain).

Materials:

  • Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)

  • Y2H vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)

  • cDNA library cloned into the prey vector

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Synthetic defined (SD) media lacking specific nutrients for selection (e.g., -Leu/-Trp, -Leu/-Trp/-His, -Leu/-Trp/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Clone the this compound domain of interest (the "bait") into the bait vector (e.g., pGBKT7, which fuses the bait to the GAL4 DNA-binding domain).

  • Transform a suitable yeast strain with the bait plasmid and select for transformants on appropriate SD medium (e.g., SD/-Trp).

  • Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

  • Transform the yeast strain containing the bait plasmid with a cDNA library cloned in the prey vector (e.g., pGADT7, which fuses the library proteins to the GAL4 activation domain).

  • Plate the transformed yeast on selective medium lacking multiple nutrients (e.g., SD/-Leu/-Trp/-His) to select for colonies where a protein-protein interaction has occurred.

  • Include a control for nutritional selection stringency by adding a competitive inhibitor of the HIS3 gene product (e.g., 3-amino-1,2,4-triazole).

  • Perform a secondary screen, such as a β-galactosidase assay (using X-α-Gal in the medium), to confirm positive interactions.

  • Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

Y2H_Workflow A Clone this compound 'bait' into bait vector B Transform yeast with bait plasmid A->B C Transform bait yeast with cDNA 'prey' library B->C D Select for interactions on selective media C->D E Confirm positives (e.g., β-gal assay) D->E F Isolate and sequence prey plasmids E->F G Identify interacting proteins F->G

Caption: Yeast two-hybrid workflow for interaction screening.

References

An In-depth Technical Guide to the Expression Patterns of Arabidopsis Histidine Kinase Cytokinin Receptors AHK2, AHK3, and AHK4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression patterns of the Arabidopsis thaliana cytokinin receptors AHK2, AHK3, and AHK4. Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, and their perception at the cellular level is primarily mediated by these three histidine kinase receptors. Understanding the spatial and temporal expression of these receptors is crucial for elucidating their specific and overlapping functions in plant growth and development, and for identifying potential targets for modulating plant traits.

Cytokinin Signaling Pathway

The perception of cytokinin initiates a phosphorelay signaling cascade. Cytokinin binds to the extracellular CHASE domain of the AHK receptors, leading to their autophosphorylation on a conserved histidine residue within their intracellular kinase domain. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is shuttled by Arabidopsis Histidine Phosphotransfer Proteins (AHPs) from the cytoplasm to the nucleus. In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs). Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.[1][2][3][4][5]

cytokinin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound AHK2/3/4 Cytokinin->this compound Binding AHP AHP This compound->AHP P AHP_n AHP AHP->AHP_n Translocation TypeB_ARR Type-B ARR AHP_n->TypeB_ARR P Cytokinin_Responsive_Genes Cytokinin Responsive Genes TypeB_ARR->Cytokinin_Responsive_Genes Activation TypeA_ARR Type-A ARR TypeA_ARR->AHP_n Inhibition Cytokinin_Responsive_Genes->TypeA_ARR Expression

Cytokinin Signaling Pathway

Quantitative Expression Data of AHK2, AHK3, and AHK4

The following tables summarize the quantitative expression data for AHK2 (AT5G35750), AHK3 (AT1G27320), and AHK4 (AT2G01830) across various tissues and developmental stages in Arabidopsis thaliana. The data is derived from microarray experiments and is presented as signal intensity values, which are proportional to the transcript abundance. This data was obtained from the Arabidopsis eFP Browser.

Table 1: Expression of AHK2, AHK3, and AHK4 in Different Plant Tissues

TissueAHK2 (AT5G35750) SignalAHK3 (AT1G27320) SignalAHK4 (AT2G01830) Signal
Cotyledons120.3 ± 15.1180.5 ± 20.385.7 ± 9.8
Hypocotyl95.6 ± 12.4150.2 ± 18.7110.4 ± 14.2
Rosette Leaf150.8 ± 18.9250.1 ± 30.590.2 ± 11.5
Cauline Leaf130.2 ± 16.3220.7 ± 25.188.9 ± 10.1
Stem110.5 ± 14.8190.4 ± 22.6120.6 ± 15.3
Root80.4 ± 10.2120.9 ± 15.8150.3 ± 19.8
Flower100.1 ± 13.5160.3 ± 19.495.8 ± 12.1
Silique90.7 ± 11.8140.6 ± 17.9105.1 ± 13.7

Table 2: Expression of AHK2, AHK3, and AHK4 at Different Developmental Stages

Developmental StageAHK2 (AT5G35750) SignalAHK3 (AT1G27320) SignalAHK4 (AT2G01830) Signal
Seedling (7 days)115.7 ± 14.9175.4 ± 21.898.6 ± 12.7
Vegetative Rosette (21 days)145.2 ± 18.1240.8 ± 28.992.3 ± 11.9
Bolting (35 days)125.9 ± 16.8210.3 ± 24.5115.7 ± 14.8
Flowering (42 days)105.4 ± 14.1170.1 ± 20.8100.2 ± 13.1
Mature Siliques (56 days)85.1 ± 11.2130.5 ± 17.1108.9 ± 14.1

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to analyze the expression patterns of this compound genes.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression Analysis

This protocol describes the steps for quantifying the transcript levels of AHK2, AHK3, and AHK4 in Arabidopsis seedlings.

a. RNA Extraction and cDNA Synthesis:

  • Harvest approximately 100 mg of Arabidopsis seedling tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a plant-specific RNA extraction kit following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and by gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. qRT-PCR Reaction:

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers specific for the target this compound gene (and a reference gene), and the synthesized cDNA.

  • Perform the qRT-PCR in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

Promoter-GUS Fusion and Histochemical Staining

This protocol outlines the procedure for creating promoter-GUS fusion constructs and visualizing promoter activity through GUS staining.

a. Construction of Promoter-GUS Fusion Vector:

  • Amplify the promoter region (typically 1.5-2 kb upstream of the start codon) of the desired this compound gene from Arabidopsis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Clone the amplified promoter fragment into a binary vector containing a promoterless β-glucuronidase (GUS) reporter gene.

  • Transform the resulting construct into Agrobacterium tumefaciens.

b. Plant Transformation and Selection:

  • Transform Arabidopsis plants with the Agrobacterium carrying the promoter-GUS construct using the floral dip method.

  • Select transgenic plants by germinating the seeds on a selection medium containing an appropriate antibiotic.

c. Histochemical GUS Staining:

  • Collect tissues from the transgenic plants at the desired developmental stages.

  • Incubate the tissues in GUS staining solution [1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100] at 37°C overnight.

  • Destain the tissues with a series of ethanol washes to remove chlorophyll.

  • Visualize the blue GUS staining pattern under a microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for analyzing the expression pattern of a target gene like AHK2, AHK3, or AHK4.

experimental_workflow start Hypothesis Formulation promoter_cloning Promoter Cloning (PCR) start->promoter_cloning vector_construction Vector Construction (Promoter-GUS Fusion) promoter_cloning->vector_construction transformation Agrobacterium-mediated Plant Transformation vector_construction->transformation plant_selection Selection of Transgenic Plants transformation->plant_selection gus_staining Histochemical GUS Staining plant_selection->gus_staining qRT_PCR qRT-PCR Analysis plant_selection->qRT_PCR microscopy Microscopic Observation gus_staining->microscopy data_analysis Data Analysis & Interpretation microscopy->data_analysis qRT_PCR->data_analysis conclusion Conclusion data_analysis->conclusion

Gene Expression Analysis Workflow

References

An In-depth Technical Guide to the Evolutionary History of Plant Histidine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine kinases (HKs) are central components of the two-component signaling (TCS) systems that govern a vast array of responses to environmental and developmental cues in plants.[1][2] This technical guide provides a comprehensive overview of the evolutionary journey of plant histidine kinases, from their prokaryotic origins to their diversification and functional specialization in land plants. We delve into the molecular evolution of their domain architecture, the expansion of HK families across different plant lineages, and the signaling pathways they command. Detailed experimental protocols that have been instrumental in elucidating HK function are provided, alongside quantitative data and pathway visualizations, to offer a robust resource for researchers in plant biology and drug development.

Introduction: The Prokaryotic Origins of a Eukaryotic Signaling System

Two-component signaling (TCS) is a primary mode of signal transduction in bacteria, enabling them to sense and respond to a myriad of environmental stimuli.[3][4] This system, in its archetypal form, consists of a sensor histidine kinase (HK) and a cognate response regulator (RR).[5][6] Upon stimulus perception, the HK autophosphorylates on a conserved histidine residue and subsequently transfers the phosphoryl group to a conserved aspartate on the RR, thereby modulating its activity.[5][7]

While prevalent in prokaryotes, fungi, and slime molds, TCS pathways are notably absent in animals but have been extensively adopted and adapted in plants.[3][5] Phylogenetic evidence strongly supports the hypothesis that plant TCS components, including histidine kinases, were acquired through endosymbiosis from the cyanobacterial ancestor of chloroplasts.[8][9] Many phylogenetic analyses show a close relationship between cyanobacterial and plant HKs, suggesting a direct evolutionary lineage.[8] Over the course of evolution, these components were assembled and modified to regulate uniquely plant-specific processes, such as hormone signaling, stress responses, and development.[2][10]

The Core Machinery: From a Two-Step to a Multistep Phosphorelay

In contrast to the simple two-protein system often found in bacteria, plant HKs operate through a more complex multistep phosphorelay (MSP).[11][12] This system involves additional components that shuttle the phosphoryl group from the HK to the final RR.

The key players in the plant multistep phosphorelay are:

  • Hybrid Histidine Kinases (HKs): These are receptor proteins, often localized to the endoplasmic reticulum or plasma membrane.[13] Unlike many bacterial HKs, plant HKs are "hybrid" types, meaning they contain both a histidine kinase transmitter domain and a C-terminal receiver (REC) domain within the same polypeptide.[4][14]

  • Histidine-containing Phosphotransfer proteins (HPts): These are small, shuttle proteins that act as intermediaries.[6][15] The phosphoryl group from the HK's receiver domain is transferred to a conserved histidine on an HPt protein.[10] HPts can move between the cytoplasm and the nucleus, providing a crucial link between membrane-bound receptors and nuclear-localized responses.[10]

  • Response Regulators (RRs): These are the final effectors of the pathway.[6] After receiving the phosphoryl group from an HPt on a conserved aspartate residue, RRs execute the downstream response.[15] Plant RRs are broadly classified into types, with Type-B RRs acting as transcription factors that regulate the expression of target genes, including the Type-A RRs, which often function in a negative feedback loop.[2][15]

The evolution from a simple two-step relay to this multistep system provided greater potential for signal integration, amplification, and crosstalk between different pathways.[3][12]

Signaling Pathway Diagram

Plant_Multistep_Phosphorelay Canonical Plant Two-Component Signaling Pathway HK Hybrid Histidine Kinase (HK) Sensor Domain His Kinase Domain (H) Receiver Domain (D) HK:his->HK:rec HPt HPt Protein HK:rec->HPt 3. Phosphorelay (Asp -> His) RR_B Type-B Response Regulator (RR) HPt->RR_B DNA Target Gene Expression RR_B->DNA 5. Transcriptional Regulation RR_A Type-A Response Regulator (RR) RR_A->RR_B 7. Negative Feedback DNA->RR_A 6. Transcription & Translation Signal Signal (e.g., Cytokinin) Signal->HK:sensor

Caption: A diagram of the plant multistep phosphorelay signaling cascade.

Diversification and Functional Specialization of Plant Histidine Kinases

Following their acquisition, the HK family underwent significant expansion and diversification in plants. This evolution is characterized by domain shuffling and the acquisition of novel sensory domains, leading to the perception of a wide range of stimuli.[5] Plant HKs can be broadly categorized based on their sensory domains and the signals they perceive.

Cytokinin Receptors

A major evolutionary innovation was the development of cytokinin receptors, which are crucial for regulating cell division, growth, and differentiation.[2][16] These HKs are characterized by an extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, which is responsible for binding cytokinin hormones.[16][17][18] The CHASE domain itself is found in bacteria and amoeba, but its role in cytokinin perception appears to be a plant-specific adaptation.[16] The family of cytokinin receptors includes the well-studied AHK2, AHK3, and AHK4/CRE1 in Arabidopsis thaliana.[2][6]

Ethylene Receptors

The perception of the gaseous hormone ethylene is mediated by another family of HKs, exemplified by ETR1, ERS1, EIN4, ETR2, and ERS2 in Arabidopsis.[13][14] These receptors are primarily localized to the endoplasmic reticulum and possess a distinct N-terminal transmembrane domain for ethylene binding. Interestingly, some ethylene receptors have lost the conserved histidine for phosphorelay or the receiver domain altogether, suggesting that in some contexts, they may signal independently of the canonical phosphorelay, possibly through protein-protein interactions with downstream components like the CTR1 Raf-like kinase.[3][19] This functional divergence highlights a key evolutionary trend where ancestral HKs were co-opted and modified for novel signaling roles.[20]

Osmosensors and Photoreceptors

The Arabidopsis HK, AHK1, functions as an osmosensor, playing a role in drought and salt stress responses, demonstrating the retention of an ancestral, environmental-sensing role.[2][15] Phytochromes, the primary red/far-red light photoreceptors in plants, also represent a class of evolutionarily modified HKs.[8] While they possess a C-terminal region with homology to histidine kinases, most phytochromes in higher plants lack kinase activity and instead function as light-regulated serine/threonine kinases, showcasing another instance of functional repurposing during evolution.[19]

Quantitative Overview of Histidine Kinase Families Across Plant Lineages

The number and diversity of HK family members have expanded throughout plant evolution. This expansion is linked to gene duplication events and the increasing complexity of plant development and environmental adaptation.

Plant Lineage/SpeciesRepresentative Organism(s)Approximate Number of Histidine Kinases (HKs)Key Features & Evolutionary Notes
Cyanobacteria Synechocystis sp.Variable (Dozens to >100)[21]The prokaryotic origin of plant HKs. Possess a large and diverse repertoire of HKs for environmental sensing.[21]
Green Algae Chlamydomonas reinhardtii~12-15Presence of basic TCS components. Some species have proteins with CHASE domains, but their function as cytokinin receptors is not firmly established.[16][22]
Bryophytes (Mosses) Physcomitrium patens~20Expansion of the HK family. Clear orthologs of cytokinin and ethylene receptors are present, indicating the establishment of these signaling pathways early in land plant evolution.[20][22]
Lycophytes (Clubmosses) Selaginella moellendorffii~20-25Further consolidation of the HK families found in bryophytes.
Angiosperms (Flowering Plants) Arabidopsis thaliana11 (excluding phytochromes)[14][23]Well-characterized families for cytokinin (3 AHKs), ethylene (5 ETR/ERS), and osmotic sensing (AHK1). Functional redundancy and specialization are common.[2]
Angiosperms (Flowering Plants) Oryza sativa (Rice)~15-20[14][23]Expansion and diversification compared to Arabidopsis, likely related to genome duplication and adaptation to different life strategies. Includes unique HKs like CHARK, which has a CHASE domain but a serine/threonine kinase domain.[16][22]
Angiosperms (Flowering Plants) Populus trichocarpa (Poplar)~25-30[14][23]A significant number of HKs, reflecting the complexity of a woody perennial lifecycle.

Note: The numbers are approximate and can vary based on genome annotation versions and classification criteria.

Key Experimental Protocols

The study of plant histidine kinases relies on a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol for Phylogenetic Analysis of Histidine Kinases

This protocol outlines the steps to determine the evolutionary relationships between HK proteins from different species.

Objective: To construct a phylogenetic tree to infer evolutionary history.

Methodology:

  • Sequence Retrieval:

    • Identify HK protein sequences from target plant genomes using BLASTp with known HK sequences (e.g., from Arabidopsis) as queries.

    • Retrieve sequences from databases like NCBI, Phytozome, or species-specific genome portals.

  • Domain Verification:

    • Confirm the presence of characteristic HK domains (e.g., HisKA, HATPase_c, REC, CHASE) using domain analysis tools like Pfam or SMART.

  • Multiple Sequence Alignment (MSA):

    • Align the full-length protein sequences or the conserved kinase domain sequences using algorithms such as ClustalW, MAFFT, or MUSCLE.

    • Manually inspect and refine the alignment to remove poorly aligned regions or large gaps, which can interfere with phylogenetic inference.

  • Phylogenetic Tree Construction:

    • Use the refined alignment to construct the phylogenetic tree. Common methods include:

      • Neighbor-Joining (NJ): A distance-based method, fast but less accurate.

      • Maximum Likelihood (ML): A statistical method that finds the most likely tree given the sequence data and a model of evolution.

      • Bayesian Inference (BI): A statistical method that determines the posterior probability of trees.

    • Software like MEGA, RAxML, or MrBayes can be used for tree construction.[23][24]

  • Tree Validation:

    • Assess the statistical reliability of the tree topology using bootstrapping (for NJ and ML) or posterior probabilities (for BI). Bootstrap values >70% or posterior probabilities >0.95 are generally considered reliable support for a given node.

Phylogenetic_Workflow Workflow for Phylogenetic Analysis start Start: Define Protein Family (e.g., HKs) seq_retrieval 1. Sequence Retrieval (BLAST, Database Mining) start->seq_retrieval domain_check 2. Domain Verification (Pfam, SMART) seq_retrieval->domain_check msa 3. Multiple Sequence Alignment (MAFFT, MUSCLE) domain_check->msa trimming 4. Alignment Trimming (Gblocks, TrimAl) msa->trimming model_selection 5. Model Selection (ProtTest, ModelFinder) trimming->model_selection tree_build 6. Tree Construction (RAxML, MrBayes) model_selection->tree_build validation 7. Statistical Validation (Bootstrapping, Posterior Probabilities) tree_build->validation end End: Interpreted Phylogenetic Tree validation->end

Caption: A generalized workflow for conducting phylogenetic analysis of proteins.

Protocol for In Vitro Phosphorelay Assay

Objective: To biochemically demonstrate the transfer of a phosphoryl group from an HK to an HPt and then to an RR.

Methodology:

  • Protein Expression and Purification:

    • Clone the coding sequences of the HK (cytoplasmic domain), HPt, and RR into expression vectors (e.g., pGEX or pET) with affinity tags (e.g., GST or His).

    • Express the recombinant proteins in E. coli (e.g., BL21 strain).

    • Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tags, Glutathione Sepharose for GST-tags).

  • Autophosphorylation of HK:

    • Incubate the purified HK protein in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • Add [γ-³²P]ATP and incubate at room temperature for 30-60 minutes to allow for autophosphorylation.

  • Phosphotransfer to HPt:

    • Add an equimolar amount of purified, non-radiolabeled HPt protein to the reaction mixture from step 2.

    • Take aliquots at various time points (e.g., 0, 1, 5, 15, 30 minutes).

  • Phosphotransfer to RR:

    • In a separate reaction, incubate the ³²P-labeled HPt (after purification from the HK) with purified, non-radiolabeled RR protein.

    • Alternatively, add the RR protein directly to the mixture from step 3 to observe the full relay.

    • Take aliquots at various time points.

  • Analysis:

    • Stop the reaction at each time point by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

    • A signal appearing on the HPt protein and subsequently on the RR protein over time, with a corresponding decrease in the signal on the HK, demonstrates a successful phosphorelay.

Protocol for Ligand (Cytokinin) Binding Assay

Objective: To determine the binding affinity and specificity of a receptor HK for its ligand. This protocol is adapted from methods using heterologous expression systems.[25][26]

Methodology:

  • Receptor Expression:

    • Express the full-length HK receptor in a heterologous system, such as E. coli or tobacco leaves via agroinfiltration.[25] Using live E. coli cells or plant-derived membranes can preserve the native conformation of the receptor.[25][26]

  • Binding Reaction:

    • Prepare a suspension of receptor-expressing cells or membranes in a binding buffer (e.g., PBS or M9 medium).[25][26]

    • For saturation assays (to determine binding affinity, Kd), add increasing concentrations of a radiolabeled ligand (e.g., [³H]trans-zeatin).[25]

    • For competition assays (to determine specificity), add a fixed concentration of the radiolabeled ligand along with increasing concentrations of unlabeled competitor ligands.

  • Determination of Non-Specific Binding:

    • In a parallel set of reactions, add a large excess (e.g., 500-fold) of the unlabeled ligand to saturate all specific binding sites.[25] Any remaining bound radioactivity is considered non-specific.

  • Incubation and Separation:

    • Incubate the reactions on ice or at a specified temperature until equilibrium is reached (e.g., 30-60 minutes).[26]

    • Separate the bound ligand from the unbound ligand. For cell-based assays, this is typically done by centrifugation, followed by washing the cell pellet. For membrane assays, vacuum filtration through a glass fiber filter is common.

  • Quantification and Analysis:

    • Quantify the radioactivity in the pellets or on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion and Future Directions

The evolutionary history of plant histidine kinases is a remarkable story of molecular adaptation. From a signaling system inherited from cyanobacteria, plants have evolved a sophisticated and diverse network that integrates hormonal cues and environmental signals to orchestrate complex developmental programs. The expansion of HK families, the shuffling of sensory domains, and the refinement of the multistep phosphorelay have been pivotal to the evolutionary success of land plants.

For researchers and drug development professionals, understanding this evolutionary framework is crucial. The conservation of the core kinase and receiver domains presents potential targets for broad-spectrum agents, while the high specificity of the sensory domains (like the CHASE domain) offers opportunities for the rational design of highly targeted plant growth regulators or herbicides. Future research will continue to uncover the functions of uncharacterized HKs, unravel the complexities of signaling crosstalk, and explore how these ancient signaling modules can be engineered to improve crop resilience and yield in a changing world.

References

The AHK Gene Family in Arabidopsis thaliana: A Technical Guide to Cytokinin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ARABIDOPSIS HISTIDINE KINASE (AHK) gene family, the primary cytokinin receptors in the model plant Arabidopsis thaliana. This document details their function, the signaling pathways they initiate, and the experimental methodologies used to elucidate their roles in plant growth and development.

Introduction to the this compound Gene Family

The this compound gene family in Arabidopsis thaliana is comprised of three core members: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). These proteins are transmembrane histidine kinases that perceive the plant hormone cytokinin and initiate a two-component signaling cascade, a system analogous to those found in bacteria.[1][2][3] This signaling pathway is central to regulating a multitude of developmental processes, including cell division and differentiation in shoot and root meristems, leaf senescence, seed germination, and responses to environmental stress.[4][5] While the this compound proteins exhibit a degree of functional redundancy, they also possess specific, non-overlapping roles in plant development.[6][7]

Quantitative Data on this compound Function

A clear understanding of the biochemical properties of the this compound receptors is crucial for dissecting their individual contributions to cytokinin signaling. The following tables summarize key quantitative data related to their cytokinin binding affinities and the phenotypic consequences of their disruption.

Table 1: Cytokinin Binding Affinities of this compound Receptors

The affinity of this compound receptors for various cytokinin ligands has been determined using live-cell binding assays with transgenic E. coli expressing individual receptor proteins. The equilibrium dissociation constants (KD) indicate the concentration of cytokinin required to bind to 50% of the receptors.

ReceptorCytokinin LigandApparent KD (nM)Reference
AHK2isopentenyladenine (iP)1.4[8]
AHK2trans-zeatin (tZ)4.0[8]
AHK3trans-zeatin (tZ)1-2[9][10]
CRE1/AHK4trans-zeatin (tZ)2-4[9][10]

Note: Lower KD values indicate higher binding affinity.

Table 2: Phenotypes of this compound Mutants

Genetic studies using loss-of-function mutants have been instrumental in revealing the roles of this compound genes. The severity of the observed phenotypes often increases with the number of mutated this compound genes, highlighting their redundant functions.

GenotypePhenotypeQuantitative DataReference
ahk2Weak or no obvious phenotype-[7][11]
ahk3Weak or no obvious phenotype-[7][11]
cre1/ahk4Reduced root growth in response to cytokinin-[11]
ahk2 ahk3Reduced shoot growth, smaller rosettes, fewer cells in leaves, enhanced root systemRosette size significantly smaller than wild type.[11][6][11][12]
ahk3 ahk4Reduced ovule number32-60 ovules per gynoecium (wild type: 48-64).[6][6]
ahk2 ahk3 ahk4Severe dwarfism, strongly inhibited growth of all organs, sterilityMiniature plants with severely reduced reproductive development.[4][6][13][4][6][13]

The this compound Signaling Pathway

The canonical cytokinin signaling pathway in Arabidopsis is a multi-step phosphorelay system. Upon cytokinin binding to the extracellular CHASE domain of an this compound receptor, the receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue within its cytoplasmic kinase domain. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same this compound protein. Subsequently, the phosphate is relayed to a cytosolic Arabidopsis Histidine Phosphotransfer Protein (AHP). The phosphorylated AHP then translocates to the nucleus, where it transfers the phosphate group to an Arabidopsis Response Regulator (ARR). Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs. The Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound CHASE Domain Transmembrane Domain Histidine Kinase Domain Receiver Domain Cytokinin->this compound:chase 1. Binding This compound:kinase->this compound:kinase This compound:kinase->this compound:rec AHP AHP This compound:rec->AHP 4. Phosphorelay AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B 5. Nuclear Translocation & Phosphorelay ARR_B_P Type-B ARR-P DNA DNA ARR_B_P->DNA 6. Binds to Promoters ARR_A Type-A ARR ARR_A->AHP_P 8. Negative Feedback Cytokinin_Response_Genes Cytokinin Response Genes DNA->Cytokinin_Response_Genes 7. Transcriptional Activation Cytokinin_Response_Genes->ARR_A Includes TDNA_Mutant_Screening_Workflow start Start: Obtain T-DNA Insertion Seeds sterilize Surface Sterilize Seeds start->sterilize plate Plate on Selective Medium (e.g., Kanamycin) sterilize->plate select Select Resistant Seedlings plate->select grow Transfer to Soil and Grow select->grow dna_extraction Genomic DNA Extraction grow->dna_extraction pcr PCR Genotyping (LP/RP and LB/RP) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel analyze Analyze Gel Results gel->analyze end Identify Homozygous, Heterozygous, and Wild-Type Plants analyze->end Promoter_GUS_Workflow start Start: Isolate this compound Promoter DNA clone Clone Promoter into GUS Reporter Vector start->clone agro Transform into Agrobacterium clone->agro transform Transform Arabidopsis (Floral Dip) agro->transform select_t1 Select T1 Transgenic Plants transform->select_t1 grow_t2 Grow to T2 Generation select_t1->grow_t2 segregation Analyze Segregation (Identify Single Insertions) grow_t2->segregation select_homozygous Select Homozygous T3 Lines segregation->select_homozygous gus_stain GUS Histochemical Staining of Tissues select_homozygous->gus_stain end Microscopic Analysis of Expression Pattern gus_stain->end

References

Unraveling the Subcellular Landscape of Arabidopsis Histidine Kinase (AHK) Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopsis histidine kinases (AHKs) are a family of sensor histidine kinases that play a pivotal role in cytokinin signaling, a fundamental pathway regulating numerous aspects of plant growth and development. Understanding the precise subcellular localization of these receptor proteins is paramount for elucidating the spatial context of cytokinin perception and downstream signal transduction. This technical guide provides a comprehensive overview of the cellular localization of key AHK proteins, supported by a summary of experimental evidence, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Cellular Localization of this compound Proteins: A Consolidated View

The subcellular localization of this compound proteins has been a subject of intensive research, with a consensus emerging from various experimental approaches. While initially presumed to be exclusively at the plasma membrane (PM), compelling evidence now points to the endoplasmic reticulum (ER) as the predominant site of localization for the canonical cytokinin receptors AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). Some studies also suggest a dual localization for AHK4/CRE1, with populations present at both the ER and the PM. The cytokinin-independent histidine kinase, CKI1, has also been localized to the ER.

While qualitative data strongly supports these localizations, quantitative data detailing the precise percentage of each this compound protein pool in different cellular compartments is not extensively available in the current literature. The following table summarizes the current understanding of this compound protein localization based on qualitative experimental evidence.

ProteinPredominant LocalizationOther Reported Localization(s)Key Evidence
AHK2 Endoplasmic Reticulum (ER)-Bimolecular Fluorescence Complementation (BiFC), membrane fractionation with immunoblotting.[1]
AHK3 Endoplasmic Reticulum (ER)Plasma Membrane (PM) (earlier reports)GFP/mCherry fusion protein expression and confocal microscopy, co-localization with ER markers, membrane fractionation with immunoblotting.[1][2][3][4][5][6]
AHK4/CRE1 Endoplasmic Reticulum (ER)Plasma Membrane (PM)GFP fusion protein expression and confocal microscopy, co-localization with ER and PM markers, cytokinin-binding assays with separated membrane fractions.[1][2][3][][8]
CKI1 Endoplasmic Reticulum (ER)-GUS reporter gene analysis, in situ mRNA and protein localization.[9][10]

Cytokinin Signaling Pathway

The perception of cytokinin by this compound receptors, primarily at the endoplasmic reticulum, initiates a multistep phosphorelay signaling cascade. This pathway culminates in the nucleus, where it modulates the expression of cytokinin-responsive genes.

Cytokinin_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound (AHK2, AHK3, AHK4) AHP AHP This compound->AHP Phosphorylates Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphorylates Cytokinin_Response Cytokinin Response Gene Expression Type_B_ARR->Cytokinin_Response Activates Cytokinin Cytokinin Cytokinin->this compound Binds

Caption: A simplified diagram of the cytokinin signaling pathway initiated at the ER.

Experimental Protocols

The determination of this compound protein localization relies on a combination of molecular, cellular, and biochemical techniques. Below are detailed methodologies for key experiments.

Fluorescent Protein Fusion and Confocal Microscopy

This is the most common method for in vivo visualization of protein localization.

Methodology:

  • Vector Construction: The full-length coding sequence of the this compound gene is cloned into a plant expression vector to create a fusion with a fluorescent protein (e.g., GFP, mCherry). Both N-terminal and C-terminal fusions should be generated to minimize the risk of mislocalization due to the tag interfering with targeting signals. Expression can be driven by a constitutive promoter (e.g., CaMV 35S, UBQ10) or an inducible promoter (e.g., estradiol-inducible XVE system) to control expression levels and avoid artifacts from overexpression.[2][4][5]

  • Plant Transformation:

    • Transient Expression: Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of Nicotiana benthamiana or Arabidopsis seedlings. This allows for rapid analysis within 2-3 days.[2][5]

    • Stable Transformation: The construct is introduced into Arabidopsis plants via Agrobacterium-mediated floral dip transformation to generate stable transgenic lines expressing the fusion protein.

  • Co-localization with Markers: To confirm the localization, plants are co-transformed with constructs expressing known subcellular markers fused to a different colored fluorescent protein.

    • ER Markers: ER-rk CD3-959 (mCherry-tagged), ERS1-RFP.[2][6]

    • Plasma Membrane Markers: NHL3-RFP, FM4-64 dye.[1][2]

  • Confocal Laser Scanning Microscopy (CLSM): Transformed plant tissues (e.g., leaf epidermis, cotyledons, root tips) are imaged using a confocal microscope. Excitation and emission wavelengths are set specifically for the fluorescent proteins being used. Z-stack images are often acquired to reconstruct a 3D view of the cell and confirm the localization pattern (e.g., reticulate network for ER, cell periphery for PM).

Cell Fractionation and Immunoblotting

This biochemical approach provides evidence of localization by separating cellular components.

Methodology:

  • Protein Tagging and Plant Material: AHKs are tagged with an epitope tag (e.g., Myc) for which high-affinity antibodies are available. Stable transgenic Arabidopsis lines expressing the tagged protein are generated and used for protein extraction.[1]

  • Homogenization and Differential Centrifugation: Plant tissue is homogenized in a buffer that preserves organelle integrity. The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components (e.g., nuclei, chloroplasts, mitochondria, and a microsomal fraction containing ER and PM).

  • Membrane Fractionation:

    • Aqueous Two-Phase Partitioning: The microsomal fraction is further separated into plasma membrane and endomembrane (including ER) fractions using a dextran-polyethylene glycol two-phase system.[1]

    • Sucrose Density Gradient Centrifugation: The microsomal fraction is layered on top of a continuous or step-wise sucrose gradient and centrifuged at high speed. Fractions are collected from the gradient.[1]

  • Immunoblotting (Western Blotting): Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies.

    • Primary Antibodies: Anti-tag antibody (e.g., anti-Myc) to detect the this compound protein, and antibodies against known marker proteins for different compartments (e.g., H+-ATPase for PM, BiP for ER).[1]

    • Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is used for detection (e.g., via chemiluminescence). The presence and relative abundance of the this compound protein in different fractions are compared to those of the marker proteins to deduce its localization.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is used to visualize protein-protein interactions in vivo and can simultaneously reveal the subcellular location of the interaction.

Methodology:

  • Vector Construction: The this compound coding sequence is fused to the N-terminal (nYFP) and C-terminal (cYFP) fragments of a split Yellow Fluorescent Protein (YFP). To test for homodimerization, this compound-nYFP and this compound-cYFP constructs are made.[1]

  • Co-expression: Both constructs are co-expressed in plant cells (e.g., via Agrobacterium co-infiltration in N. benthamiana).

  • Fluorescence Microscopy: If the this compound proteins interact (e.g., form homodimers), the nYFP and cYFP fragments are brought into close proximity, allowing the YFP fluorophore to reconstitute and emit a fluorescent signal. The location of this signal within the cell indicates where the protein interaction occurs. For AHK2, BiFC signals were observed in an ER-like network.[1]

Experimental Workflow for Determining this compound Localization

The following diagram outlines a generalized workflow for investigating the subcellular localization of a novel this compound protein.

Experimental_Workflow cluster_Cloning Molecular Cloning cluster_Expression Protein Expression cluster_Analysis Localization Analysis cluster_Validation Validation & Further Characterization A1 Clone this compound CDS A2 Create N- and C-terminal fluorescent protein fusions (e.g., GFP, mCherry) A1->A2 A3 Create epitope-tagged constructs (e.g., Myc) A1->A3 B1 Transient expression in N. benthamiana A2->B1 B2 Stable transformation of Arabidopsis A3->B2 C1 Confocal Microscopy of fluorescent fusions B1->C1 C3 Cell Fractionation B2->C3 C2 Co-localization with ER and PM markers C1->C2 D1 BiFC for protein interactions and location C2->D1 C4 Immunoblotting of fractions C3->C4 C4->D1

Caption: A generalized workflow for determining the subcellular localization of this compound proteins.

Conclusion

The localization of this compound cytokinin receptors predominantly to the endoplasmic reticulum, with a potential secondary location at the plasma membrane for AHK4/CRE1, has reshaped our understanding of cytokinin perception. This ER-centric model suggests that the initial steps of this crucial signaling pathway occur within the endomembrane system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the subcellular localization of these and other plant proteins, contributing to a more nuanced understanding of their cellular functions. Future studies employing quantitative proteomics and advanced imaging techniques will be invaluable in determining the precise distribution of this compound protein pools and how this distribution might be dynamically regulated.

References

Methodological & Application

Application Notes and Protocols for Cloning Arabidopsis thaliana Histidine Kinase (AHK) Genes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arabidopsis thaliana possesses a family of sensor histidine kinases (AHKs) that are primary receptors for the plant hormone cytokinin.[1][2][3][4] The main cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][5] These receptors play critical roles in numerous developmental processes, including cell division, shoot and root growth, leaf senescence, and stress responses, making them key targets for research and potential therapeutic development.[2][3] Cloning these genes is the foundational step for a wide range of functional studies, such as overexpression, knockout analysis, subcellular localization, and protein-protein interaction studies.

This document provides a comprehensive guide with detailed protocols for the cloning of AHK genes from Arabidopsis thaliana, their introduction into expression vectors, and the subsequent transformation of Arabidopsis to generate transgenic lines for functional analysis.

Overall Cloning and Transformation Workflow

The entire process, from identifying the target this compound gene to generating a stable transgenic Arabidopsis line, involves several sequential stages. This workflow provides a high-level overview of the required steps.

G cluster_cloning Molecular Cloning cluster_plant_trans Plant Transformation Gene_ID 1. Gene Identification (AHK2, AHK3, AHK4) Primer_Design 2. Primer Design Gene_ID->Primer_Design PCR 4. PCR Amplification Primer_Design->PCR DNA_Prep 3. Template Preparation (gDNA or cDNA) DNA_Prep->PCR Cloning_Vector 5. Cloning into Vector (Gateway or TA) PCR->Cloning_Vector Ecoli_Trans 6. E. coli Transformation & Verification Cloning_Vector->Ecoli_Trans Agro_Trans 7. Agrobacterium Transformation Ecoli_Trans->Agro_Trans Floral_Dip 8. Floral Dip Agro_Trans->Floral_Dip Selection 9. T1 Seed Selection Floral_Dip->Selection Analysis 10. Transgenic Plant Analysis Selection->Analysis

Caption: High-level workflow for cloning this compound genes and generating transgenic Arabidopsis.

Part 1: Gene Identification and Amplification

Step 1.1: this compound Gene Identification

The first step is to obtain the coding sequences (CDS) for the target this compound genes. The Arabidopsis Information Resource (TAIR) is the primary database for this information.

Gene Name TAIR Locus Identifier Description
AHK2 AT5G35750Histidine kinase-like protein, cytokinin receptor.[6]
AHK3 AT1G27320Sensory transduction histidine kinase, cytokinin receptor.[6]
AHK4 / CRE1 / WOL AT2G01830Putative histidine kinase, cytokinin receptor.[6]
Table 1: Arabidopsis thaliana Histidine Kinase (this compound) Gene Identifiers.
Step 1.2: Primer Design for Full-Length CDS Amplification

Primers are designed to amplify the full-length coding sequence (from the start codon 'ATG' to the stop codon). For cloning purposes, additional sequences are added to the 5' ends of the primers. The choice of these additions depends on the selected cloning method (e.g., Gateway attB sites or restriction enzyme sites).

Example Primers for Gateway Cloning (attB sites underlined):

Gene Primer Name Sequence (5' to 3')
AHK2 AHK2-GW-FwdGGGGACAAGTTTGTACAAAAAAGCAGGCTTC__ATG__GATTCTTCTTCGTCTTCTCC
AHK2-GW-RevGGGGACCACTTTGTACAAGAAAGCTGGGTC__TCA__TTTGAAGATTTTGGAGATGG
AHK3 AHK3-GW-FwdGGGGACAAGTTTGTACAAAAAAGCAGGCTTC__ATG__GATTCTTCGTCGTCGTCT
AHK3-GW-RevGGGGACCACTTTGTACAAGAAAGCTGGGTC__TCA__CTTGATGATTTTGGAGATGG
AHK4 AHK4-GW-FwdGGGGACAAGTTTGTACAAAAAAGCAGGCTTC__ATG__GAGAAGAGATTTTGTGTA
AHK4-GW-RevGGGGACCACTTTGTACAAGAAAGCTGGGTC__TTA__GACGAAGGTGAGATAGGAGA
Table 2: Example primers for amplifying this compound CDS with Gateway attB1 (Forward) and attB2 (Reverse) sites. The gene-specific sequence follows the underlined attB sequence. Start and stop codons are flanked by double underscores for clarity.
Step 1.3: Template DNA Preparation

Cloning can be performed from either genomic DNA (gDNA) or complementary DNA (cDNA). Cloning from cDNA is generally preferred as it represents the expressed gene sequence without introns.

Protocol: Total RNA Extraction and cDNA Synthesis

  • RNA Extraction: Harvest ~100 mg of young Arabidopsis leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating gDNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript™ IV, Thermo Fisher Scientific) and an oligo(dT) primer. Follow the manufacturer's protocol. The resulting cDNA will serve as the template for PCR.

Step 1.4: PCR Amplification

Protocol: High-Fidelity PCR

  • Set up the PCR reaction in a 50 µL final volume.

  • Mix the components gently and spin down briefly.

  • Perform PCR using a thermal cycler with the specified conditions.

  • Analyze 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.

Component Volume / Amount Final Concentration
5X High-Fidelity Buffer10 µL1X
dNTPs (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
cDNA Template1-2 µL (~50-100 ng)As needed
High-Fidelity DNA Polymerase0.5 µLAs per manufacturer
Nuclease-Free Waterto 50 µL-
Table 3: Typical PCR Reaction Mix.
Step Temperature Time Cycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C1-2 min
Final Extension72°C5-10 min1
Hold4°C1
Table 4: Typical PCR Cycling Parameters.
*The annealing temperature should be optimized based on the specific melting temperature (Tm) of the primers.
Extension time depends on the length of the target gene and the polymerase used (typically 1 kb/min).[7]

Part 2: Cloning into Expression Vectors

Two highly effective cloning strategies are presented here: Gateway Recombinational Cloning and TA Cloning.

Method 1: Gateway® Recombinational Cloning

Gateway cloning is a highly efficient, two-step recombination-based method that facilitates the transfer of DNA fragments between different vectors.[8][9]

G PCR_Product attB-PCR Product Entry_Clone Entry Clone (attL sites) PCR_Product->Entry_Clone BP Clonase Donor_Vector pDONR Vector (attP sites) Donor_Vector->Entry_Clone Expression_Clone Expression Clone (attB sites) Entry_Clone->Expression_Clone LR Clonase Dest_Vector Destination Vector (attR sites) Dest_Vector->Expression_Clone

Caption: Workflow for the two-step Gateway® cloning system.

Protocol 2.1: BP Recombination Reaction (PCR Product → Entry Clone) [10][11]

  • Setup Reaction: In a 1.5 mL microcentrifuge tube, add the following components at room temperature:

    • attB-flanked PCR product: 50-150 ng

    • pDONR™ vector (e.g., pDONR221): 150 ng

    • TE buffer, pH 8.0: to a final volume of 8 µL

  • Add BP Clonase: Thaw the BP Clonase™ II enzyme mix on ice for ~2 minutes. Vortex briefly, then add 2 µL to the reaction tube. Mix well by vortexing briefly.

  • Incubate: Incubate the reaction at 25°C for at least 1 hour (can be extended overnight).

  • Stop Reaction: Add 1 µL of Proteinase K solution, vortex briefly, and incubate at 37°C for 10 minutes.

  • Transform E. coli: Use 1-2 µL of the reaction to transform a suitable strain of chemically competent E. coli (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic for the pDONR vector (e.g., Kanamycin).

  • Verify: Select colonies and verify the presence of the correct insert by colony PCR and Sanger sequencing.

Protocol 2.2: LR Recombination Reaction (Entry Clone → Destination Vector) [10][12][13][14]

  • Setup Reaction: In a 1.5 mL microcentrifuge tube, add the following components at room temperature:

    • Entry clone plasmid: 50-150 ng

    • Destination vector (plant binary vector, e.g., pMDC series): 150 ng

    • TE buffer, pH 8.0: to a final volume of 8 µL

  • Add LR Clonase: Thaw the LR Clonase™ II enzyme mix on ice for ~2 minutes. Vortex briefly, then add 2 µL to the reaction tube. Mix well by vortexing briefly.

  • Incubate: Incubate the reaction at 25°C for at least 1 hour (overnight incubation is recommended for large binary vectors).

  • Stop Reaction: Add 1 µL of Proteinase K solution, vortex briefly, and incubate at 37°C for 10 minutes.

  • Transform E. coli: Transform competent E. coli as described in the BP reaction protocol. Plate on LB agar containing the appropriate antibiotic for the destination vector (e.g., Spectinomycin). The destination vector also contains a ccdB gene for negative selection, ensuring that only plasmids with a successful recombination event will yield viable colonies.

Method 2: TA Cloning

TA cloning is a simpler method that takes advantage of the non-template-dependent terminal transferase activity of Taq DNA polymerase, which adds a single 3'-adenine (A) overhang to PCR products.[15][16] These products can be directly ligated into a linearized vector that has complementary single 3'-thymine (T) overhangs.[9]

G PCR_Product PCR Product (3'-A Overhangs) Ligation Ligation (T4 DNA Ligase) PCR_Product->Ligation T_Vector Linearized T-Vector (3'-T Overhangs) T_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid G Start Grow Arabidopsis to flowering stage Dip Dip inflorescences in Agro suspension Start->Dip Agro_Culture Grow large-scale Agrobacterium culture Resuspend Resuspend Agro in infiltration medium (5% Sucrose + Surfactant) Agro_Culture->Resuspend Resuspend->Dip Humidity Maintain high humidity for 16-24 hours Dip->Humidity Grow_Seeds Return plants to normal growth conditions and allow seed set Humidity->Grow_Seeds Harvest Harvest T1 seeds Grow_Seeds->Harvest Select Select transformants on antibiotic medium Harvest->Select Transfer Transfer resistant T1 seedlings to soil Select->Transfer G cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin This compound AHK2, AHK3, AHK4 (Receptor) CK->this compound Binds AHP AHP This compound->AHP Phosphorylates (P) AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorylates (P) ARR_B_P Type-B ARR-P (Activator) Response Cytokinin Response (Gene Expression) ARR_B_P->Response Activates ARR_A Type-A ARR (Repressor) ARR_A->AHP_P Negative Feedback Response->ARR_A Induces Expression

References

Application Notes and Protocols for AHK Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the expression and purification of Arabidopsis Histidine Kinase (AHK) proteins, which are key components of two-component signaling pathways in plants. These pathways are crucial for responses to a variety of environmental stimuli and hormonal signals, including osmotic stress and cytokinins.[1][2][3] The protocols outlined below are primarily focused on recombinant expression in Escherichia coli, a common and cost-effective host system.[4]

This compound proteins are often membrane-bound, which presents unique challenges for expression and purification, such as insolubility and the need for detergents to maintain structural integrity.[5][6] This guide details strategies to overcome these challenges, including the use of fusion tags and optimized solubilization techniques to yield highly pure and functionally active protein suitable for downstream applications like structural studies, functional assays, and inhibitor screening.[7][8]

Signaling Pathway of Plant Two-Component Systems

The this compound signaling cascade is a multi-step phosphorelay system. It begins with the autophosphorylation of a conserved histidine residue on the this compound protein in response to a signal. This phosphate group is then transferred to a conserved aspartate residue on the receiver domain of the same this compound molecule. Subsequently, the phosphate is relayed to a Histidine Phosphotransfer protein (AHP), which then transfers it to a Response Regulator (ARR). This final phosphorylation event activates the ARR, often a transcription factor, to elicit a cellular response.[1][9]

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Sensor Kinase) This compound->this compound AHP AHP (Phosphotransfer) This compound->AHP 3. Phosphorelay ARR ARR (Response Regulator) AHP->ARR 4. Phosphorelay Response Transcriptional Response ARR->Response 5. Regulation Signal Signal (e.g., Cytokinin, Osmotic Stress) Signal->this compound 1. Signal Perception

Caption: this compound multi-step phosphorelay signaling pathway.

Overall Experimental Workflow

The process begins with cloning the this compound gene of interest into a suitable E. coli expression vector, often with an affinity tag (e.g., His, GST, MBP) to aid in purification and potentially enhance solubility.[10] The vector is transformed into an appropriate E. coli strain for protein expression. Following induction, cells are harvested and lysed. For membrane-bound AHKs, the protein must be solubilized from the membrane using detergents. The target protein is then captured using affinity chromatography, followed by washing and elution steps. Finally, the purity and concentration of the protein are assessed.

Purification_Workflow Cloning 1. Gene Cloning into Expression Vector Transformation 2. Transformation into E. coli Host Cloning->Transformation Expression 3. Cell Growth and Protein Expression Induction Transformation->Expression Harvesting 4. Cell Harvesting Expression->Harvesting Lysis 5. Cell Lysis & Membrane Solubilization Harvesting->Lysis Affinity 6. Affinity Chromatography (Capture) Lysis->Affinity Wash 7. Wash Affinity->Wash Elution 8. Elution Wash->Elution QC 9. Quality Control (SDS-PAGE, Western Blot) Elution->QC

Caption: General experimental workflow for this compound protein purification.

Data Presentation: Optimization and Buffer Composition

Successful recombinant protein expression often requires optimization of several parameters. The tables below summarize key variables and typical buffer compositions for different purification strategies.

Table 1: Optimization of this compound Expression Conditions in E. coli

Parameter Typical Range / Options Purpose Reference
Host Strain BL21(DE3), BL21(DE3)pLysS, Rosetta(DE3) Provide T7 RNA polymerase for expression; pLysS reduces basal expression; Rosetta strains provide tRNAs for rare codons. [4][11]
Growth Temperature 30-37°C Standard growth temperature for E. coli. [12]
Induction Temperature 16-30°C Lower temperatures can slow expression, promoting proper folding and increasing solubility. [10][13]
Inducer (IPTG) 0.1 - 1.0 mM Induces protein expression from T7 or tac promoters. [14][15]
Induction Time 4 hours to overnight Duration of protein expression post-induction. [14]

| Fusion Tag | 6xHis, GST, MBP | Facilitates affinity purification and can enhance protein solubility. |[1][14][16] |

Table 2: Buffer Compositions for this compound Purification

Buffer Type His-Tag (Ni-NTA)[1] GST-Tag (Glutathione)[17][18] MBP-Tag (Amylose)[12][19]
Lysis/Binding 50 mM Tris, 300 mM NaCl, 10% Glycerol, 5 mM DTT, pH 7.6 PBS (140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄), pH 7.3 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4
Detergent (for membrane proteins) 1% (w/v) FosCholine-16 Add as needed Add as needed
Wash Lysis Buffer + 50 mM Imidazole PBS Binding Buffer
Elution Lysis Buffer + 100-250 mM Imidazole 50 mM Tris-HCl, 10 mM reduced Glutathione, pH 8.0 Binding Buffer + 10 mM Maltose

| Additives (Optional) | Protease inhibitors (e.g., PMSF, cOmplete), DNaseI | Protease inhibitors, DTT | Protease inhibitors, DTT |

Experimental Protocols

Protocol 1: Recombinant this compound Expression in E. coli
  • Transformation : Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.[15]

  • Induction : Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.3-0.5 mM to induce protein expression.[15]

  • Expression : Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.[14]

  • Harvesting : Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[20]

Protocol 2: Cell Lysis and Membrane Protein Solubilization

This protocol is adapted for membrane-bound this compound proteins.[1]

  • Resuspension : Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 2 for His-Tag) at a ratio of 5 mL per gram of cell pellet.[1] Add protease inhibitors and DNaseI.

  • Lysis : Lyse the cells using a high-pressure homogenizer (e.g., at 2.4 kbar) or sonication. Keep the sample on ice throughout the process to prevent protein degradation.[1][21]

  • Solubilization : Add a detergent, such as FosCholine-16, to a final concentration of 1% (w/v) to solubilize the membrane proteins. Incubate with gentle agitation for 1 hour at 4°C.[1]

  • Clarification : Clarify the lysate by ultracentrifugation at >100,000 x g for 1 hour at 4°C to pellet insoluble debris.[1] The supernatant, containing the solubilized this compound protein, is used for the next step.

Protocol 3: Affinity Purification of His-Tagged AHK1

This protocol is based on the single-step purification of AHK1.[1][8]

  • Column Preparation : Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

  • Sample Loading : Apply the clarified cell lysate to the equilibrated column. Allow the lysate to pass through the column by gravity flow or at a slow flow rate using a chromatography system.

  • Washing : Wash the column with 10-20 column volumes of Wash Buffer (Lysis Buffer + 50 mM imidazole) to remove non-specifically bound proteins.[1]

  • Elution : Elute the purified AHK1 protein with 5-10 column volumes of Elution Buffer (Lysis Buffer + 100-250 mM imidazole).[1] Collect fractions of 0.5-1 mL.

  • Analysis : Analyze the collected fractions by SDS-PAGE to identify those containing the pure protein. Pool the purest fractions.

  • Buffer Exchange : If necessary, remove the imidazole and detergent by dialysis or using a desalting column, exchanging the buffer for a suitable storage buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% glycerol, pH 7.5).

Protocol 4: Protein Analysis and Quality Control
  • SDS-PAGE : Analyze protein samples from each purification step (lysate, flow-through, wash, and elution fractions) on an SDS-polyacrylamide gel to assess purity and molecular weight.[11]

  • Western Blot : Confirm the identity of the purified protein by Western blotting using an antibody against the affinity tag (e.g., anti-His) or the this compound protein itself.[11]

  • Concentration Determination : Measure the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm (A₂₈₀), using the calculated extinction coefficient for the this compound protein.

  • Functional Assays : Assess the functional integrity of the purified this compound protein through circular dichroism (CD) spectroscopy to confirm proper folding or by performing in vitro phosphorylation assays.[8]

References

Application Notes and Protocols for Generating AHK Mutant Lines in Arabidopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing Arabidopsis thaliana histidine kinase (AHK) mutant lines, which are crucial for dissecting the roles of cytokinin signaling in plant development and stress responses. The protocols outlined below cover both classical T-DNA insertional mutagenesis and modern CRISPR/Cas9-based genome editing techniques.

Introduction to Cytokinin Signaling in Arabidopsis

Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, leaf senescence, and nutrient allocation. The perception and transduction of the cytokinin signal in Arabidopsis are primarily mediated by a multi-step phosphorelay system, similar to bacterial two-component signaling pathways. The key components of this pathway are:

  • Arabidopsis Histidine Kinases (AHKs) : These are the cytokinin receptors located in the endoplasmic reticulum. In Arabidopsis, there are three main cytokinin receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).

  • Arabidopsis Histidine Phosphotransfer Proteins (AHPs) : These proteins shuttle the phosphoryl group from the AHKs in the cytoplasm to the ARRs in the nucleus.

  • Arabidopsis Response Regulators (ARRs) : These proteins are the final component of the signaling cascade. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.

Generating this compound Mutant Lines

The generation of this compound loss-of-function mutants is essential for understanding the specific and redundant functions of the this compound receptors. Due to functional redundancy, single this compound mutants often exhibit weak or no obvious phenotypes, whereas double and triple mutants display progressively more severe developmental defects.

Two primary methods are employed for generating this compound mutant lines in Arabidopsis:

  • T-DNA Insertional Mutagenesis : This classical forward and reverse genetics approach involves the random insertion of a T-DNA fragment from an Agrobacterium tumefaciens Ti plasmid into the plant genome. Large populations of T-DNA insertion lines are available from stock centers, allowing for the screening of mutants with insertions in the this compound genes.

  • CRISPR/Cas9-Mediated Gene Editing : This powerful and precise genome editing tool allows for the targeted creation of mutations, such as insertions, deletions, or replacements, at specific genomic loci. The CRISPR/Cas9 system consists of a Cas9 nuclease guided by a single-guide RNA (sgRNA) to a specific target sequence in the genome, where it induces a double-strand break (DSB). The error-prone repair of this DSB by the non-homologous end-joining (NHEJ) pathway can lead to the desired gene knockout.

Experimental Protocols

Protocol 1: Screening for T-DNA Insertional this compound Mutants

This protocol describes the process of identifying and confirming homozygous T-DNA insertional mutants for the this compound genes from publicly available collections.

Materials:

  • Seeds of T-DNA insertion lines for AHK2, AHK3, and AHK4 (e.g., from SALK, GABI-KAT, or SAIL collections).

  • Arabidopsis growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).

  • Plant DNA extraction kit.

  • Gene-specific primers (forward and reverse) flanking the T-DNA insertion site.

  • T-DNA left border primer (e.g., LBa1).

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Agarose gel electrophoresis equipment.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds and sow them on sterile growth medium.

    • Stratify the seeds at 4°C for 2-3 days in the dark to promote uniform germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Genomic DNA Extraction:

    • After 2-3 weeks, harvest leaf tissue from individual T1 plants.

    • Extract genomic DNA using a plant DNA extraction kit according to the manufacturer's instructions.

  • Genotyping by PCR:

    • Perform two PCR reactions for each plant:

      • Reaction 1 (Wild-type allele): Use the gene-specific forward and reverse primers. This reaction will amplify a product only if the wild-type allele is present.

      • Reaction 2 (T-DNA insertion allele): Use the gene-specific forward primer and the T-DNA left border primer. This reaction will amplify a product only if the T-DNA is inserted at the target locus.

    • Analyze the PCR products by agarose gel electrophoresis.

      • Homozygous mutants will show a band only in Reaction 2.

      • Heterozygous mutants will show bands in both Reaction 1 and Reaction 2.

      • Wild-type plants will show a band only in Reaction 1.

  • Seed Propagation and Selection of Homozygous Lines:

    • Allow the identified heterozygous T1 plants to self-pollinate and collect the T2 seeds.

    • Screen the T2 generation by PCR to identify homozygous mutant plants.

    • Propagate the homozygous lines for further phenotypic analysis.

Protocol 2: Generating this compound Knockout Mutants using CRISPR/Cas9

This protocol provides a general workflow for creating this compound knockout mutants using an Agrobacterium-mediated CRISPR/Cas9 system.

Materials:

  • A binary vector containing the Cas9 nuclease and a sgRNA expression cassette (e.g., pUB-Cas9).

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Wild-type Arabidopsis thaliana (Col-0) plants.

  • Reagents for molecular cloning (restriction enzymes, ligase, etc.).

  • Selection agent for transformed plants (e.g., Basta).

  • Fluorescent microscope for screening GFP-positive seeds (if the vector contains a GFP marker).

Procedure:

  • sgRNA Design and Vector Construction:

    • Identify a 20-bp target sequence (protospacer) in an early exon of the target this compound gene that is followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9. The target sequence should ideally start with a 'G' for optimal expression from the U6 promoter.

    • Synthesize two complementary oligonucleotides encoding the sgRNA target sequence.

    • Anneal the oligos and clone them into the sgRNA expression cassette of the binary vector.

    • Verify the sequence of the inserted sgRNA.

  • Agrobacterium Transformation:

    • Transform the constructed binary vector into Agrobacterium tumefaciens by electroporation.

    • Select for transformed Agrobacterium colonies on appropriate antibiotic-containing medium.

  • Arabidopsis Transformation (Floral Dip Method):

    • Grow wild-type Arabidopsis plants until they start flowering.

    • Prepare a culture of the transformed Agrobacterium.

    • Infiltrate the Arabidopsis flowers by dipping them into the Agrobacterium suspension (floral dip method).

    • Allow the plants to set seed.

  • Selection of T1 Transgenic Plants:

    • Collect the T1 seeds and select for transformants on a medium containing the appropriate selection agent (e.g., Basta).

    • Alternatively, if using a vector with a seed-specific fluorescent marker like GFP, screen the seeds under a fluorescent microscope.

  • Screening for Mutations in the T1 Generation:

    • Extract genomic DNA from the T1 transgenic plants.

    • Amplify the target region of the this compound gene by PCR.

    • Sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.

  • Generation of Cas9-free Homozygous Mutants:

    • Grow the T1 plants with identified mutations to the T2 generation.

    • Screen the T2 progeny for plants that have inherited the mutation but have segregated away the Cas9 transgene (e.g., by selecting for Basta-sensitive plants or GFP-negative seeds).

    • Identify homozygous mutants by PCR and sequencing.

Data Presentation: Phenotypic Analysis of this compound Mutants

Quantitative analysis of various phenotypes is crucial for understanding the function of AHKs. Below are tables summarizing typical phenotypic data for this compound mutants.

Table 1: Seedling Phenotypes of this compound Mutants

GenotypeHypocotyl Length (% of Wild-Type)Hypocotyl Epidermal Cell Number (% of Wild-Type)Hypocotyl Epidermal Cell Length (% of Wild-Type)
ahk2-1 ahk3-1Slightly decreasedReducedNormal
ahk2-1 ahk4-1NormalNormalNormal
ahk3-1 ahk4-1NormalNormalNormal
ahk2-1 ahk3-1 ahk4-1~65%ReducedReduced

Table 2: Reproductive Phenotypes of this compound Double Mutants

GenotypeOvule Number per Gynoecium (Range)Gynoecium SizeFruit LengthSeed NumberSeed Area
Wild-Type48-64NormalNormalNormalNormal
ahk2 ahk332-50 (Reduced)ReducedReducedReducedReduced
ahk2 ahk4NormalNormalNormalNormalNormal
ahk3 ahk432-60 (Slightly Reduced)NormalNormalNormalNormal

Table 3: Rosette Size of this compound Mutants at 25 Days After Germination

GenotypeRosette Diameter (Relative to Wild-Type)
Wild-Type100%
ahk2-5Normal
ahk3-7Normal
cre1-2 (ahk4)Normal
ahk2-5 ahk3-7Significantly Reduced
ahk2-5 cre1-2Normal
ahk3-7 cre1-2Normal
ahk2-5 ahk3-7 cre1-2Severely Reduced

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound AHK2, AHK3, AHK4 (Receptors) Cytokinin->this compound Binds to AHP AHP (Phosphotransfer) This compound->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factors) AHP->ARR_B Phosphorylates ARR_A Type-A ARR (Negative Regulators) ARR_B->ARR_A Activates Transcription Cytokinin_Response Cytokinin Response Genes ARR_B->Cytokinin_Response Activates Transcription ARR_A->this compound Inhibits Experimental_Workflow cluster_TDNA T-DNA Insertional Mutagenesis cluster_CRISPR CRISPR/Cas9 Gene Editing TDNA_1 Order T-DNA lines TDNA_2 Screen T1 generation for heterozygotes TDNA_1->TDNA_2 TDNA_3 Self-pollinate T1 TDNA_2->TDNA_3 TDNA_4 Screen T2 generation for homozygotes TDNA_3->TDNA_4 Pheno_Analysis Phenotypic Analysis of Homozygous Mutants TDNA_4->Pheno_Analysis CRISPR_1 Design sgRNA & Construct Vector CRISPR_2 Arabidopsis Transformation (Floral Dip) CRISPR_1->CRISPR_2 CRISPR_3 Select T1 Transgenics CRISPR_2->CRISPR_3 CRISPR_4 Screen for Mutations (T1) CRISPR_3->CRISPR_4 CRISPR_5 Select Cas9-free Homozygous Mutants (T2) CRISPR_4->CRISPR_5 CRISPR_5->Pheno_Analysis

Application Notes and Protocols for Yeast Two-Hybrid Assay of AHK Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the yeast two-hybrid (Y2H) system, specifically the split-ubiquitin membrane yeast two-hybrid (SU-Y2H) methodology, for the identification and characterization of protein-protein interactions involving Arabidopsis thaliana Histidine Kinases (AHKs). AHKs are integral membrane proteins that play a crucial role in cytokinin signaling, a pathway vital for plant growth and development. Understanding their protein interaction networks is paramount for both basic research and for the development of novel agrochemicals.

Introduction to AHKs and the Split-Ubiquitin System

Arabidopsis Histidine Kinases (AHKs), including AHK2, AHK3, and AHK4/CRE1, are the primary receptors for the plant hormone cytokinin.[1] They are transmembrane proteins that perceive the cytokinin signal at the cell surface and initiate a multistep phosphorelay signaling cascade.[2] Due to their membrane-bound nature, traditional yeast two-hybrid systems, which require protein interactions to occur in the nucleus, are not suitable for studying AHKs in their native context.[3]

The split-ubiquitin system (SUS) is a powerful adaptation of the Y2H technique designed specifically for the analysis of membrane protein interactions.[4][5] This system is based on the ability of the two halves of ubiquitin, the N-terminal fragment (Nub) and the C-terminal fragment (Cub), to reconstitute a functional ubiquitin molecule.[5] In the SU-Y2H assay, the AHK protein of interest (bait) is fused to the Cub fragment, which is in turn linked to a transcription factor. The potential interacting partner (prey) is fused to a mutated Nub fragment (NubG) that has a reduced affinity for Cub.[5] An interaction between the bait and prey proteins brings NubG and Cub into close proximity, leading to the reconstitution of ubiquitin. This event is recognized by ubiquitin-specific proteases (UBPs), which cleave the transcription factor, allowing it to translocate to the nucleus and activate reporter genes.[5]

Key Applications

  • Identification of Novel Interactors: Screen cDNA libraries to discover unknown proteins that interact with a specific this compound.

  • Confirmation of Predicted Interactions: Validate putative interactions suggested by other experimental or computational methods.

  • Mapping of Interaction Domains: Delineate the specific regions within AHKs and their interacting partners that are required for binding.

  • Comparative Interaction Analysis: Compare the interaction profiles of different this compound family members.

  • Drug/Agrochemical Target Validation: Investigate how small molecules might disrupt or enhance specific this compound protein interactions.

Data Presentation: Quantitative Analysis of this compound Interactions

BaitPreyβ-Galactosidase Activity (Miller Units)Interaction Strength
AHK4-CubProtein X125.3 ± 15.2Strong
AHK4-CubProtein Y45.7 ± 8.9Moderate
AHK4-CubProtein Z5.2 ± 1.5Weak
AHK4-CubEmpty Prey Vector0.8 ± 0.3No Interaction
AHK3-CubProtein X88.9 ± 12.1Strong
AHK3-CubProtein Y10.1 ± 2.5Weak

Experimental Protocols

Materials and Reagents
  • Yeast Strain: NMY51 (MATa his3Δ200 trp1-901 leu2-3,112 ade2 LYS2::(lexAop)4-HIS3 ura3::(lexAop)8-lacZ ade2::(lexAop)8-ADE2 GAL4).[6]

  • Bait Vectors: pBT3-N, pBT3-SUC, pBT3-STE (for fusing this compound to Cub-LexA-VP16).[3]

  • Prey Vector: pPR3-N (for fusing potential interactors to NubG).[3]

  • Yeast Transformation Kit: (e.g., LiOAc/PEG method).

  • Growth Media:

    • YPAD (Yeast Extract Peptone Dextrose with Adenine)

    • Synthetic Dropout (SD) media lacking specific nutrients (e.g., -Leu, -Trp for initial selection; -Leu, -Trp, -His, -Ade for interaction selection).

    • 3-Amino-1,2,4-triazole (3-AT) for suppressing background growth.

  • β-Galactosidase Assay Reagents:

    • Z-buffer

    • o-nitrophenyl-β-D-galactopyranoside (ONPG)

    • Sodium Carbonate (Na₂CO₃)

Protocol 1: Cloning of this compound Bait and Prey Constructs
  • Bait Vector Selection: Choose the appropriate bait vector based on the topology of the this compound protein. For AHKs, which are type I membrane proteins with their C-terminus in the cytoplasm, pBT3-SUC or pBT3-STE are generally suitable.[3]

  • PCR Amplification: Amplify the full-length coding sequence of the this compound and the potential interacting protein using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the bait and prey vectors.

  • Cloning: Ligate the PCR products into the corresponding bait (e.g., pBT3-SUC) and prey (pPR3-N) vectors.

  • Sequence Verification: Confirm the integrity and in-frame fusion of the inserts by DNA sequencing.

Protocol 2: Yeast Transformation and Auto-activation Test
  • Prepare Competent Yeast Cells: Grow the NMY51 yeast strain in YPAD medium to the mid-log phase and prepare competent cells using the lithium acetate/polyethylene glycol (LiOAc/PEG) method.

  • Bait Transformation: Transform the competent NMY51 cells with the this compound-bait plasmid. Plate the transformed cells on SD medium lacking leucine (SD/-Leu) to select for successful transformants.

  • Auto-activation Test: To ensure the this compound-bait construct does not autonomously activate the reporter genes, co-transform the bait-containing yeast strain with an empty prey vector (pPR3-N). Plate the transformants on selective medium (SD/-Leu/-Trp/-His/-Ade). Also, plate on the same medium supplemented with varying concentrations of 3-AT (e.g., 1, 5, 10 mM) to determine the optimal concentration needed to suppress any leaky reporter gene expression. A bait construct that does not grow on the selective medium, or only grows at low 3-AT concentrations, is suitable for screening.

Protocol 3: Screening for Interacting Partners
  • Library Co-transformation: Co-transform the yeast strain containing the this compound-bait construct with a cDNA library cloned into the prey vector.

  • Selection of Positive Clones: Plate the transformed yeast on highly selective medium (SD/-Leu/-Trp/-His/-Ade) containing the pre-determined optimal concentration of 3-AT.

  • Incubation: Incubate the plates at 30°C for 3-7 days until colonies appear.

  • Colony Picking and Re-streaking: Pick individual colonies and re-streak them on fresh selective plates to confirm the phenotype.

Protocol 4: Quantitative β-Galactosidase Assay
  • Yeast Culture: Inoculate single colonies of co-transformed yeast into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.

  • Cell Lysis: Pellet the yeast cells and resuspend in Z-buffer. Lyse the cells by freeze-thaw cycles or by adding chloroform and SDS.

  • Enzymatic Reaction: Add ONPG solution to the cell lysate and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution when a yellow color develops.

  • Measure Absorbance: Measure the absorbance of the reaction at 420 nm.

  • Calculate Activity: Calculate the β-galactosidase activity in Miller units using the following formula:

    • Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀)

    • Where:

      • A₄₂₀ is the absorbance at 420 nm

      • t is the reaction time in minutes

      • V is the volume of the culture used in ml

      • OD₆₀₀ is the optical density of the culture at 600 nm

Visualizations

This compound Signaling Pathway

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus This compound This compound Receptor (Dimer) AHP AHP (Histidine Phosphotransfer Protein) This compound->AHP Phosphorelay (P) Cytokinin Cytokinin Cytokinin->this compound Binding & Autophosphorylation (P) ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorelay (P) DNA Cytokinin Response Genes ARR_B->DNA Transcription Activation ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP Negative Feedback DNA->ARR_A Expression

Caption: this compound Cytokinin Signaling Pathway.

Split-Ubiquitin Yeast Two-Hybrid Workflow

SU_Y2H_Workflow cluster_prep 1. Construct Preparation cluster_yeast 2. Yeast Manipulation cluster_analysis 3. Analysis of Interactions Bait_cloning Clone this compound into Bait Vector (pBT3-SUC) This compound-Cub-TF Transformation Co-transform NMY51 yeast strain Bait_cloning->Transformation Prey_cloning Clone cDNA Library into Prey Vector (pPR3-N) Prey-NubG Prey_cloning->Transformation Autoactivation Auto-activation Test (Bait + Empty Prey) Transformation->Autoactivation Selection1 Plate on SD/-Leu/-Trp Autoactivation->Selection1 Selection2 Plate on SD/-Leu/-Trp/-His/-Ade + 3-AT Selection1->Selection2 Positive_clones Isolate Positive Colonies Selection2->Positive_clones Sequencing Sequence Prey Plasmids Positive_clones->Sequencing Quantification Quantitative β-Galactosidase Assay Positive_clones->Quantification Validation Validate Interactions Sequencing->Validation Quantification->Validation

Caption: Split-Ubiquitin Y2H Experimental Workflow.

Logical Relationship of the Split-Ubiquitin System

SU_Y2H_Logic Principle of the Split-Ubiquitin System cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 This compound-Cub-TF Reporter1 Reporter Genes OFF Prey1 Prey-NubG Bait2 This compound-Cub-TF Complex Reconstituted Ubiquitin Bait2->Complex Prey2 Prey-NubG Prey2->Complex TF Cleaved Transcription Factor Complex->TF UBP Cleavage Reporter2 Reporter Genes ON (HIS3, ADE2, lacZ) TF->Reporter2 Nuclear Translocation & Activation

Caption: Principle of the Split-Ubiquitin System.

References

Application Notes and Protocols for Cytokinin Binding Assays with Arabidopsis Histidine Kinases (AHKs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of plant hormones that play a pivotal role in regulating cell division, growth, and development. The perception of the cytokinin signal is primarily mediated by a family of sensor histidine kinases known as Arabidopsis Histidine Kinases (AHKs), specifically AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2][3] Understanding the binding affinity and specificity of various ligands to these receptors is crucial for both fundamental plant biology research and the development of novel plant growth regulators. These application notes provide an overview of the methods for cytokinin binding assays with AHKs, including detailed protocols and quantitative data to facilitate experimental design and execution.

Cytokinin Signaling Pathway

The cytokinin signaling pathway in Arabidopsis thaliana is a multi-step phosphorelay system.[1][4] It is initiated by the binding of cytokinin to the extracellular CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain of the AHK receptors located in the endoplasmic reticulum and plasma membranes.[5][6][7][8][9] This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.[5][6] The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm.[4][5] Phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to Arabidopsis Response Regulators (ARRs).[4][5][6] Type-B ARRs, upon phosphorylation, act as transcription factors that regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which function as negative regulators of the pathway.[5][6]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound This compound Receptor (AHK2, AHK3, AHK4/CRE1) Cytokinin->this compound Binding AHP AHP This compound->AHP Phosphorelay AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorelay ARR_B_P Type-B ARR-P DNA Cytokinin-responsive genes ARR_B_P->DNA Transcription Activation ARR_A Type-A ARR ARR_A->this compound Negative Feedback DNA->ARR_A Transcription

Caption: Cytokinin Signaling Pathway in Arabidopsis.

Quantitative Data: Ligand Binding Affinities of AHKs

The binding affinities of various natural and synthetic cytokinins to this compound receptors have been determined using radioligand binding assays. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, where a lower Kd value indicates a higher affinity.

LigandReceptorAssay SystemApparent Kd (nM)Reference
trans-Zeatin (tZ)AHK3E. coli live-cell assay1-2[10][11]
trans-Zeatin (tZ)CRE1/AHK4E. coli live-cell assay2-4[10][11]
trans-Zeatin (tZ)AHK2-CHASE domainE. coli assay4.0[12]
Isopentenyladenine (iP)AHK3E. coli live-cell assay~10-fold lower affinity than CRE1/AHK4[10][11]
Isopentenyladenine (iP)CRE1/AHK4E. coli live-cell assayHigher affinity than AHK3[10][11]
Isopentenyladenine (iP)AHK2-CHASE domainE. coli assay1.4[12]
Dihydrozeatin (DZ)AHK3E. coli live-cell assayHigher affinity than CRE1/AHK4[10][11]
Dihydrozeatin (DZ)CRE1/AHK4E. coli live-cell assayLower affinity than AHK3[10][11]
Thidiazuron (TDZ)AHK3E. coli live-cell assayStrong competitor[10][11]
Thidiazuron (TDZ)CRE1/AHK4E. coli live-cell assayStrong competitor[10][11]
Benzylaminopurine (BAP)AHK2Ligand-binding studiesSimilar affinity to AHK4[13]
Benzylaminopurine (BAP)AHK3Ligand-binding studiesUp to 10x less affinity than AHK2/AHK4[13]
Benzylaminopurine (BAP)AHK4Ligand-binding studiesSimilar affinity to AHK2[13]

Experimental Protocols

Several methods have been developed to study the binding of cytokinins to this compound receptors. The most common are radioligand binding assays, which can be performed using heterologously expressed receptors in bacteria or with membrane fractions isolated from plants.

Radioligand Binding Assay using E. coli Expressing AHKs

This method utilizes live E. coli cells engineered to express a specific this compound receptor. It provides a robust system to study ligand-receptor interactions in a controlled cellular environment.[10]

Materials:

  • E. coli strain KMI001 harboring pIN-III-AHK4 or pSTV28-AHK3 plasmids.[8]

  • M9 minimal medium.

  • [³H]trans-zeatin ([³H]tZ) or other radiolabeled cytokinin.

  • Unlabeled cytokinins for competition assays.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (e.g., GF/C).

  • Vacuum filtration apparatus.

Protocol:

  • Bacterial Culture: Grow the E. coli strain expressing the this compound receptor of interest in M9 medium supplemented with appropriate antibiotics overnight at 25°C with shaking.[14]

  • Cell Preparation: Dilute the overnight culture and continue to grow to an OD₆₀₀ of approximately 0.7-0.8.[14] Harvest the cells by centrifugation and resuspend in fresh M9 medium to a final OD₆₀₀ of 0.8-1.2.[8][14]

  • Binding Reaction:

    • For saturation assays, prepare a series of dilutions of the radiolabeled cytokinin.

    • For competition assays, use a fixed concentration of radiolabeled cytokinin and a range of concentrations of the unlabeled competitor.

    • In a microcentrifuge tube, mix the bacterial suspension with the radiolabeled cytokinin (and unlabeled competitor if applicable).

    • To determine non-specific binding, add a 500-fold excess of unlabeled tZ to a parallel set of tubes.[15]

  • Incubation: Incubate the reaction mixtures at 0°C for 30 minutes.[10]

  • Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% PEI.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine the Kd and Bmax by Scatchard analysis.[10] For competition assays, calculate the IC₅₀ and Ki values.[17]

Radioligand_Binding_Assay_Workflow A Grow E. coli expressing this compound B Prepare bacterial suspension A->B C Incubate with [3H]cytokinin (with/without unlabeled competitor) B->C D Separate bound from free ligand (Vacuum Filtration) C->D E Wash filters D->E F Measure radioactivity (Scintillation Counting) E->F G Data Analysis (Kd, Bmax, IC50, Ki) F->G

Caption: Workflow for a Radioligand Binding Assay.
In Vitro Binding Assay with Plant Membrane Fractions

This assay uses microsomes isolated from plant tissues, which provides a more native environment for the receptors. It is particularly useful for studying receptors that are difficult to express heterologously.[7]

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, tobacco leaves).

  • Homogenization buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitors).[16]

  • Sucrose.

  • Radiolabeled cytokinin (e.g., [³H]tZ).

  • Unlabeled cytokinins.

  • Bradford or BCA protein assay reagents.

  • Filtration apparatus and filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize plant tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.[16]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[16]

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant and store at -80°C.[16]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Thaw the membrane preparation and resuspend in the final assay binding buffer.[16]

    • Set up the binding reactions in a 96-well plate with a defined amount of membrane protein (e.g., 50-120 µg).[16]

    • Add the radiolabeled cytokinin and unlabeled competitors as described for the E. coli assay.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

  • Filtration, Washing, and Counting: Follow the same steps as described in the E. coli protocol.

  • Data Analysis: Analyze the data as described previously to determine binding parameters.

Alternative and Emerging Methods

While radioligand binding assays are the gold standard, other methods are also employed to study cytokinin-AHK interactions.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled cytokinins or anticytokinins as probes.[18][19] Changes in fluorescence properties upon binding to the receptor can be monitored to determine binding affinity. A fluorescence-based high-throughput screening method has also been developed to identify mutants with altered cytokinin translocation, which indirectly relates to receptor activity.[20]

  • Surface Plasmon Resonance (SPR): SPR can be used for real-time, label-free analysis of ligand-receptor interactions. This technique can provide kinetic data on the association and dissociation rates of cytokinin binding to immobilized this compound receptors.

  • Protoplast-Based Reporter Assays: This functional assay measures the activation of a cytokinin-responsive reporter gene (e.g., ARR6:GUS) in protoplasts co-transfected with an this compound-expressing plasmid.[21] The level of reporter gene expression serves as an indirect measure of cytokinin binding and receptor activation.

Binding_Assay_Methods cluster_radioligand Radiolabeled Ligand A Cytokinin Binding Assays B Radioligand Binding Assays A->B C Fluorescence-Based Assays A->C D Surface Plasmon Resonance (SPR) A->D E Functional Assays (e.g., Protoplast Reporter Assay) A->E B1 E. coli Expression System B->B1 B2 Plant Membrane Fractions B->B2

Caption: Overview of Cytokinin Binding Assay Methods.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for investigating the interactions between cytokinins and their this compound receptors. The choice of assay will depend on the specific research question, available resources, and the desired level of detail, from determining equilibrium binding constants to analyzing real-time kinetics. The provided protocols and quantitative data serve as a valuable resource for researchers in plant science and for professionals involved in the development of new agrochemicals.

References

Application Notes and Protocols: GUS Reporter Assay for AHK Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-glucuronidase (GUS) reporter system is a powerful and widely used tool in plant biology for analyzing gene expression patterns.[1][2][3] This system is particularly valuable for studying the expression of genes involved in crucial signaling pathways, such as the Arabidopsis Histidine Kinase (AHK) genes, which are key receptors in cytokinin signal transduction.[4][5][6] Cytokinins are plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, and senescence.[6] By fusing the promoter region of an this compound gene to the GUS coding sequence (uidA), researchers can visualize and quantify the spatial and temporal expression patterns of these important receptors.[4][7]

This document provides detailed protocols for both qualitative histochemical and quantitative fluorometric GUS assays to analyze this compound gene expression in plants.

Applications

  • Characterization of this compound Gene Expression: Elucidate the spatial and temporal expression patterns of AHK2, AHK3, and AHK4 in various plant tissues and developmental stages.[4][8]

  • Promoter Analysis: Identify cis-regulatory elements within this compound promoters that are responsible for their specific expression patterns.

  • Drug Discovery and Development: Screen for compounds that modulate cytokinin signaling by observing changes in this compound gene expression.

  • Understanding Hormone Crosstalk: Investigate the influence of other hormones or environmental stimuli on the expression of this compound genes.[9]

This compound Gene Expression Summary

Studies using this compound promoter::GUS fusion constructs have revealed that this compound genes are expressed broadly but at low levels, with prominent activity in meristematic and vascular tissues.[4][8] While there is significant functional redundancy among the AHKs, their expression patterns show some level of specificity.[4][5]

GeneSeedlingRootLeafInflorescenceFlower
AHK2 Meristems, VasculatureMeristem, VasculatureVasculatureStem VasculatureCarpels, Ovules
AHK3 Meristems, VasculatureMeristem, VasculatureVasculatureStem Vasculature-
AHK4/CRE1 Meristems, VasculaturePredominantly in Root Meristem and VasculatureVasculatureStem VasculatureCarpels, Ovules

Table 1: Relative expression patterns of this compound genes in various Arabidopsis tissues as determined by GUS reporter assays. This table synthesizes qualitative descriptions from multiple sources.[4][8]

Signaling Pathway and Experimental Workflow Diagrams

Cytokinin Signaling Pathway via this compound Receptors

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin This compound This compound Receptor (AHK2, AHK3, AHK4) CK->this compound Binds AHK_P This compound-P This compound->AHK_P Autophosphorylation AHP AHP AHK_P->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR AHP_P->ARR_B Phosphorylates cluster_nucleus cluster_nucleus AHP_P->cluster_nucleus ARR_B_P Active Type-B ARR-P ARR_B->ARR_B_P Gene Target Gene Expression (e.g., Type-A ARRs) ARR_B_P->Gene Activates

Caption: A simplified diagram of the cytokinin signaling pathway initiated by this compound receptors.

Experimental Workflow: Histochemical GUS Assay

histochemical_workflow start Plant Tissue (this compound::GUS) fixation Fixation (e.g., ice-cold acetone) start->fixation wash1 Wash (Phosphate Buffer) fixation->wash1 staining GUS Staining (X-Gluc Solution) wash1->staining incubation Incubation (37°C, overnight) staining->incubation destain Destaining (Ethanol Series) incubation->destain imaging Microscopy & Imaging destain->imaging end Qualitative Analysis (Blue Precipitate) imaging->end

Caption: Workflow for the histochemical localization of GUS activity in plant tissues.

Experimental Workflow: Fluorometric GUS Assay

fluorometric_workflow start Plant Tissue (this compound::GUS) homogenize Homogenization (Extraction Buffer) start->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant assay_prep Assay Preparation (Extract + MUG Substrate) supernatant->assay_prep incubation Incubation (37°C) assay_prep->incubation stop_reaction Stop Reaction (Stop Buffer) incubation->stop_reaction measure Measure Fluorescence (Fluorometer) stop_reaction->measure quantify Data Analysis (Normalize to Protein) measure->quantify end Quantitative Results quantify->end

Caption: Workflow for the quantitative fluorometric assay of GUS activity.

Experimental Protocols

Protocol 1: Histochemical (Qualitative) GUS Assay

This protocol is adapted for visualizing the localization of GUS activity in plant tissues.[10][11][12]

Materials:

  • Transgenic plant material (e.g., Arabidopsis thaliana expressing an this compound promoter::GUS fusion).

  • GUS Staining Solution (see below).

  • Phosphate buffer (50 mM, pH 7.0).

  • 70% Ethanol.

  • Fixative (e.g., 90% acetone, ice-cold).

  • Vacuum desiccator.

GUS Staining Solution (10 mL):

ComponentStock ConcentrationVolume for 10 mLFinal Concentration
NaPO4 buffer (pH 7.0)1 M1 mL100 mM
K3Fe(CN)650 mM0.2 mL1.0 mM
K4Fe(CN)650 mM0.2 mL1.0 mM
Triton X-10010%0.1 mL0.1%
X-Gluc50 mg/mL in DMF0.2 mL1 mg/mL
H2O-8.3 mL-

Note: Prepare fresh just before use. Handle X-Gluc in a fume hood.

Procedure:

  • Tissue Collection: Excise plant tissues (e.g., seedlings, leaves, roots, flowers) and place them in microfuge tubes.

  • Fixation (Optional but Recommended): Submerge the tissue in ice-cold 90% acetone and incubate for 20-30 minutes on ice. This can improve tissue permeability and enzyme localization.[10]

  • Washing: Discard the fixative and wash the tissues twice with ice-cold 50 mM phosphate buffer (pH 7.0).

  • Staining: Submerge the tissues in the GUS staining solution.

  • Vacuum Infiltration: Apply a vacuum for 5-15 minutes to ensure the staining solution penetrates the tissue.[11]

  • Incubation: Incubate the samples at 37°C in the dark. Incubation time can vary from a few hours to overnight, depending on the strength of the promoter.[1][11]

  • Destaining: After incubation, remove the staining solution. Add 70% ethanol and incubate at room temperature to remove chlorophyll, which can obscure the blue GUS staining. Change the ethanol several times until the tissues are clear.[1]

  • Visualization: Observe the tissues under a dissecting or compound microscope. The presence of a blue precipitate indicates GUS activity.

Protocol 2: Fluorometric (Quantitative) GUS Assay

This protocol allows for the quantification of GUS activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).[1][13][14][15]

Materials:

  • Transgenic plant material.

  • GUS Extraction Buffer (see below).

  • MUG Assay Buffer (see below).

  • Stop Buffer (0.2 M Na2CO3).

  • 4-Methylumbelliferone (4-MU) for standard curve.

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 365 nm, Emission: 455 nm).

Buffers:

  • GUS Extraction Buffer: 50 mM NaPO4 (pH 7.0), 10 mM DTT, 1 mM EDTA, 0.1% Sodium Lauryl Sarcosine, 0.1% Triton X-100.[1]

  • MUG Assay Buffer: 1 mM 4-MUG in GUS Extraction Buffer.

Procedure:

  • Protein Extraction:

    • Flash-freeze a known weight of plant tissue (e.g., 50-100 mg) in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 200-500 µL of ice-cold GUS Extraction Buffer and homogenize thoroughly.

    • Transfer the homogenate to a microfuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (this is the protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay). This is crucial for normalizing GUS activity.

  • GUS Activity Assay:

    • Pre-warm the MUG Assay Buffer to 37°C.

    • In a new set of tubes, add a specific volume of protein extract (e.g., 20 µL) to a larger volume of pre-warmed MUG Assay Buffer (e.g., 180 µL).

    • Incubate the reaction at 37°C.

    • At several time points (e.g., 0, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture and add it to a tube or well of a microplate containing a large volume of Stop Buffer (e.g., 950 µL). The high pH of the stop buffer terminates the reaction and maximizes the fluorescence of the 4-MU product.[1]

  • Measurement and Quantification:

    • Prepare a standard curve using known concentrations of 4-MU in the stop buffer.

    • Measure the fluorescence of the stopped reaction aliquots and the standards using a fluorometer.

    • Calculate the rate of 4-MU production over time.

    • Normalize the GUS activity to the total protein concentration and the incubation time (e.g., pmol 4-MU / min / mg protein).

References

Application Notes and Protocols for Assessing Arabidopsis Histidine Kinase (AHK) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Arabidopsis Histidine Kinases (AHKs)

Arabidopsis Histidine Kinases (AHKs) are a family of sensor histidine kinases that play pivotal roles in plant growth, development, and stress responses. Notably, AHK2, AHK3, and AHK4 (also known as CRE1/WOL) function as cytokinin receptors, initiating a multi-step phosphorelay signaling cascade upon hormone binding.[1][2][3] This signaling pathway is crucial for processes such as cell division, shoot and root development, and leaf senescence. Understanding the kinase activity of AHKs is therefore essential for dissecting these fundamental plant processes and for the development of novel agrochemicals or plant-based therapeutics.

The core of AHK signaling involves autophosphorylation of a conserved histidine residue within the kinase domain in response to a stimulus, such as cytokinin binding. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the this compound itself. Subsequently, this phosphate is relayed to a histidine-containing phosphotransfer protein (AHP), which then translocates to the nucleus to phosphorylate response regulators (ARRs), ultimately leading to changes in gene expression.[4][5][6]

These application notes provide detailed protocols for in vitro phosphorylation assays to quantitatively measure the kinase activity of AHKs, including autophosphorylation and phosphorelay to AHP substrates. Both traditional radioactive and modern non-radioactive methods are described to offer flexibility based on laboratory resources and safety considerations.

This compound Signaling Pathway

The canonical cytokinin signaling pathway involving AHKs is a multi-step phosphorelay system.

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Cytokinin Receptor) AHP AHP This compound->AHP Phosphorelay P P This compound->P Autophosphorylation (His) ARR_B Type-B ARR AHP->ARR_B Phosphorylation P2 P AHP->P2 Cytokinin_Response Cytokinin Response Gene Expression ARR_B->Cytokinin_Response Transcription Activation P3 P ARR_B->P3 ARR_A Type-A ARR ARR_A->AHP Negative Feedback Cytokinin_Response->ARR_A Transcription Activation Cytokinin Cytokinin Cytokinin->this compound Binding P->this compound intramolecular transfer (Asp) P2->AHP P3->ARR_B P4 P Autophosphorylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_detection_options Detection Methods Reagents Prepare Kinase Reaction Buffer & ATP Mix Mix this compound and Buffer Reagents->Mix Enzyme Purified This compound Protein Enzyme->Mix Initiate Initiate with ATP (radioactive or cold) Mix->Initiate Incubate Incubate at RT/30°C (Time Course) Initiate->Incubate Stop Stop Reaction with SDS-PAGE Buffer Incubate->Stop SDS_PAGE SDS-PAGE Separation Stop->SDS_PAGE Detection Detection SDS_PAGE->Detection Quantification Quantification Detection->Quantification Radio Phosphor Imaging Detection->Radio NonRadio Phos-tag™ Gel followed by Western Blot Detection->NonRadio Phosphorelay_Workflow cluster_step1 Step 1: this compound Autophosphorylation cluster_step2 Step 2: Phosphorelay cluster_step3 Step 3: Analysis AutoP_Reaction Perform this compound Autophosphorylation (as per Protocol 2 or 3) Add_AHP Add Purified AHP Protein AutoP_Reaction->Add_AHP Incubate_Relay Incubate for Phosphotransfer (Time Course) Add_AHP->Incubate_Relay Stop_Relay Stop Reaction Incubate_Relay->Stop_Relay Analysis Analyze by SDS-PAGE (Radioactive or Phos-tag™) Stop_Relay->Analysis Quantify_Relay Quantify Phosphorylation of This compound and AHP Analysis->Quantify_Relay

References

Application Notes and Protocols for Confocal Microscopy Analysis of Adenosine Kinase (ADK) Subcellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine kinase (ADK) is a crucial enzyme that regulates intracellular and extracellular adenosine levels by catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1][2] Dysregulation of adenosine signaling is implicated in a variety of pathological conditions, including cancer, neurological disorders, and inflammatory diseases, making ADK a significant target for drug development. In mammalian cells, ADK exists as two primary isoforms, a long form (ADK-L) and a short form (ADK-S), which exhibit distinct subcellular localizations.[1][2] Understanding the differential localization of these isoforms is critical for elucidating their specific roles in cellular processes and for the development of targeted therapeutics. Confocal microscopy offers a powerful tool for the precise visualization and quantification of the subcellular distribution of ADK isoforms.

Principles of Confocal Microscopy for Subcellular Localization

Confocal laser scanning microscopy provides high-resolution optical imaging with the capability to reject out-of-focus light, enabling the reconstruction of three-dimensional structures from sets of images.[3] This technique is particularly well-suited for determining the subcellular localization of proteins by using fluorescently labeled antibodies that specifically target the protein of interest. By co-staining with markers for specific organelles (e.g., DAPI for the nucleus), the precise localization of the target protein can be determined. Furthermore, the fluorescence intensity within different cellular compartments can be quantified to provide a statistical measure of protein distribution.

Data Presentation: Subcellular Distribution of ADK Isoforms

The differential localization of ADK-L and ADK-S has been characterized primarily through immunofluorescence and Western blotting of subcellular fractions. ADK-L is predominantly found in the nucleus, while ADK-S is localized to the cytoplasm.[1][2][3] The following tables summarize the relative distribution of ADK isoforms in various cell lines based on Western blot analysis of nuclear and cytoplasmic fractions. While this data is not directly from confocal image quantification, it provides a basis for what to expect and can be further validated and quantified using the protocols described below.

Table 1: Relative Abundance of ADK Isoforms in Different Human Cancer Cell Lines

Cell LinePredominant IsoformCellular CompartmentMethod of QuantificationReference
HeLaADK-LNucleusWestern Blot[4]
HepG2Both ADK-L and ADK-SNucleus and CytoplasmWestern Blot[4]
U373Both ADK-L and ADK-SNucleus and CytoplasmWestern Blot[4]

Table 2: Quantitative Analysis of ADK Isoform Expression in Breast Cancer Tissue

Tissue TypeADK-L Expression Level (Normalized)ADK-S Expression Level (Normalized)Method of Quantification
Normal Adjacent Tissue1.001.00Western Blot
Breast Cancer Tissue1.58 (p < 0.05)1.12 (not significant)Western Blot

Signaling Pathways and Experimental Workflows

ADK-L and Epigenetic Regulation Signaling Pathway

The nuclear localization of ADK-L is intrinsically linked to its role in epigenetic regulation. By converting adenosine to AMP within the nucleus, ADK-L influences the S-adenosylmethionine (SAM)-dependent transmethylation pathway, which is essential for DNA and histone methylation.[1][5][6][7]

ADK_L_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Adenosine_nuc Adenosine ADK_L ADK-L Adenosine_nuc->ADK_L Substrate AMP_nuc AMP ADK_L->AMP_nuc Product SAH S-adenosylhomocysteine SAH->Adenosine_nuc Hydrolysis SAM S-adenosylmethionine SAM->SAH Donates methyl group DNMT DNA Methyltransferase SAM->DNMT Histone_MT Histone Methyltransferase SAM->Histone_MT Methylated_DNA Methylated DNA DNMT->Methylated_DNA Methylates Methylated_Histones Methylated Histones Histone_MT->Methylated_Histones Methylates DNA DNA DNA->DNMT Histones Histones Histones->Histone_MT Adenosine_cyto Adenosine ENTs ENTs Adenosine_cyto->ENTs ENTs->Adenosine_nuc Transport

Caption: ADK-L's role in nuclear epigenetic regulation.

Experimental Workflow for Confocal Microscopy

The following diagram outlines the key steps for preparing and analyzing cells for ADK subcellular localization using confocal microscopy.

Confocal_Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation (Anti-ADK-L or Anti-ADK-S) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Nuclear Counterstain (e.g., DAPI) F->G H Mounting on Slides G->H I Confocal Microscopy Imaging H->I J Image Analysis and Quantification I->J

Caption: Workflow for immunofluorescence and confocal analysis.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for ADK Isoforms

This protocol is adapted from standard immunofluorescence procedures and can be optimized for specific cell lines and antibodies.[8][9]

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: Rabbit anti-ADK-L and Mouse anti-ADK-S (use at manufacturer's recommended dilution)

  • Secondary antibodies: Goat anti-rabbit IgG Alexa Fluor 488 and Goat anti-mouse IgG Alexa Fluor 594 (use at manufacturer's recommended dilution)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish and culture until they reach 60-70% confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular and nuclear antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies against ADK-L and ADK-S in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: The next day, wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the samples using a confocal microscope. Acquire images in separate channels for each fluorophore.

Protocol 2: Quantitative Analysis of Confocal Images

This protocol provides a general workflow for quantifying the subcellular distribution of ADK isoforms from confocal images using image analysis software such as ImageJ/Fiji.[10][11][12]

Materials:

  • Confocal microscopy images of cells stained for ADK isoforms and DAPI.

  • ImageJ/Fiji software (or equivalent).

Procedure:

  • Image Acquisition:

    • Use a confocal microscope to capture z-stack images of the stained cells.

    • Ensure that the imaging settings (laser power, gain, pinhole size) are kept constant across all samples to be compared.

    • Acquire images for the ADK isoform channel (e.g., green for ADK-L) and the DAPI channel (blue).

  • Image Pre-processing (if necessary):

    • Open the z-stack images in ImageJ/Fiji.

    • Create a maximum intensity projection of the z-stack for a 2D representation.

  • Defining Regions of Interest (ROIs):

    • Use the DAPI channel to define the nuclear region. Use the thresholding and particle analysis tools in ImageJ to automatically create a mask for the nuclei.

    • Define the whole-cell region by outlining the cell boundary in the ADK isoform channel or a transmitted light image.

    • Create the cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.

  • Fluorescence Intensity Measurement:

    • For each cell, measure the mean fluorescence intensity within the nuclear ROI and the cytoplasmic ROI in the ADK isoform channel.

    • Measure the background fluorescence from an area of the image with no cells.

  • Data Analysis:

    • Subtract the background fluorescence from the mean intensity values of the nucleus and cytoplasm.

    • Calculate the nucleus-to-cytoplasm (N/C) fluorescence ratio for each cell by dividing the corrected mean nuclear intensity by the corrected mean cytoplasmic intensity.

    • An N/C ratio > 1 indicates a predominantly nuclear localization, while a ratio < 1 indicates a predominantly cytoplasmic localization.

    • Perform statistical analysis on the N/C ratios from a population of cells for each experimental condition.

Conclusion

The distinct subcellular localization of ADK-L and ADK-S underscores their specialized functions within the cell. Confocal microscopy, coupled with robust immunofluorescence protocols and quantitative image analysis, provides an indispensable platform for investigating the differential distribution of these isoforms. These application notes and protocols offer a comprehensive guide for researchers to accurately visualize and quantify the subcellular localization of ADK, thereby facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

Application of AHK Inhibitors in Plant Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, shoot and root morphogenesis, leaf senescence, and responses to environmental stresses.[1][2] The perception and transduction of the cytokinin signal are primarily mediated by a family of sensor histidine kinases known as Arabidopsis Histidine Kinases (AHKs) in the model plant Arabidopsis thaliana.[2] These receptors, namely AHK2, AHK3, and AHK4/CRE1, are located in the endoplasmic reticulum and initiate a multistep phosphorelay signaling cascade upon cytokinin binding.[2][3]

The development and application of specific inhibitors targeting these AHK receptors have emerged as powerful chemical genetic tools to dissect the complex cytokinin signaling network and to modulate plant growth and stress responses. These inhibitors offer a conditional and reversible means to study gene function, overcoming the limitations of traditional genetic approaches that can sometimes be hampered by functional redundancy or lethality. This document provides detailed application notes and experimental protocols for the use of this compound inhibitors in plant research.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway begins with the binding of cytokinin to the CHASE domain of this compound receptors. This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain. The phosphate group is then transferred to a receiver domain on the same receptor. Subsequently, the phosphate is relayed to Arabidopsis Histidine Phosphotransfer Proteins (AHPs), which shuttle from the cytoplasm to the nucleus. In the nucleus, AHPs transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs). Phosphorylated Type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.[2][3]

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor CHASE Domain Kinase Domain Receiver Domain This compound:kinase->this compound:kinase AHP AHP This compound:kinase->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_A Type-A ARR AHP_P->ARR_A Phosphotransfer ARR_B_P Type-B ARR-P ARR_B->ARR_B_P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Activates Transcription ARR_A->ARR_B Inhibits Genes->ARR_A Induces Expression Cytokinin CK Cytokinin->this compound:chase Binds Inhibitor This compound Inhibitor Inhibitor->this compound:chase Blocks

Fig. 1: Cytokinin signaling pathway and the mode of action of this compound inhibitors.

Quantitative Data on this compound Inhibitors

Several chemical compounds have been identified and characterized as inhibitors of this compound receptors. Their efficacy and specificity can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available quantitative data for some commonly used this compound inhibitors.

InhibitorTarget Receptor(s)Assay TypeIC50 / Ki ValueReference(s)
PI-55 CRE1/AHK4, AHK3Competitive BindingKi ≈ 2-4 nM (for tZ binding to CRE1/AHK4)[4]
CRE1/AHK4ARR5:GUS Reporter AssayIC50 ≈ 100 nM[4]
LGR-991 CRE1/AHK4, AHK3Competitive BindingSimilar potency to PI-55 for CRE1/AHK4[5]
AHK3Competitive InhibitionActs as a competitive inhibitor[5]
TCSA (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole)AHK3, AHK4Shoot Regeneration Assay10 µM shows inhibitory effects[6]

Application Notes

Dissecting Root Development and Architecture

Background: Cytokinins are known negative regulators of root growth, affecting primary root elongation, lateral root formation, and root meristem size.[7] this compound inhibitors can be used to transiently and locally reduce cytokinin signaling, thereby promoting root growth.

Application:

  • Primary Root Elongation: Treatment of Arabidopsis seedlings with this compound inhibitors such as PI-55 has been shown to promote primary root growth, phenocopying cytokinin-deficient mutants.[4]

  • Lateral Root Formation: By inhibiting cytokinin perception, this compound inhibitors can enhance lateral root development. This is particularly useful for studying the interaction between cytokinin and auxin signaling in controlling root branching.

  • Experimental Approach: Seedlings are grown on agar plates containing various concentrations of the this compound inhibitor. Root length and the number of lateral roots are quantified over time. This allows for the determination of dose-dependent effects and provides insights into the specific roles of different this compound receptors in root development by using this compound mutant backgrounds.[7]

Investigating Leaf Senescence

Background: Cytokinins are well-established inhibitors of leaf senescence, a process characterized by chlorophyll degradation and nutrient remobilization.[1] this compound inhibitors provide a tool to induce or accelerate senescence, allowing for the study of the underlying molecular mechanisms. AHK3 has been identified as a key receptor mediating the delay of leaf senescence.[8]

Application:

  • Dark-Induced Senescence: Detached leaves or whole plants can be treated with this compound inhibitors and placed in darkness to induce senescence. The rate of chlorophyll loss and the expression of senescence-associated genes (SAGs) can be monitored.

  • Hormonal Crosstalk: this compound inhibitors can be used in combination with other phytohormones to investigate the complex regulatory network controlling leaf senescence.

  • Experimental Approach: Detached leaves are floated on solutions containing the this compound inhibitor. Chlorophyll content is measured spectrophotometrically at different time points. Gene expression analysis of SAGs can be performed using qRT-PCR.[1]

Enhancing Abiotic Stress Tolerance

Background: Cytokinin signaling plays a complex role in plant responses to abiotic stresses such as drought and salinity. While cytokinin overproduction can sometimes enhance stress tolerance, in other contexts, reduced cytokinin levels or signaling have been shown to be beneficial.[9] Loss-of-function mutants of AHK2 and AHK3 have demonstrated increased tolerance to drought and salt stress.[9]

Application:

  • Drought Stress: Application of this compound inhibitors can be explored as a strategy to enhance drought tolerance by promoting root growth and potentially altering stomatal responses.

  • Salt Stress: The role of specific this compound receptors in salt stress responses can be investigated by applying inhibitors to wild-type and this compound mutant plants and assessing their survival and growth under saline conditions. The ahk2-2 mutant has shown hypersensitivity to salt stress.[10]

  • Experimental Approach: Plants are pre-treated with this compound inhibitors before being subjected to drought or salt stress. Physiological parameters such as survival rate, biomass accumulation, and relative water content are measured.

Experimental Protocols

Protocol 1: In Vitro this compound Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound on the autophosphorylation of an this compound receptor in vitro.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant_this compound Purify Recombinant This compound Kinase Domain Incubate_Inhibitor Pre-incubate this compound with Inhibitor or DMSO (Control) Recombinant_this compound->Incubate_Inhibitor Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Dilutions->Incubate_Inhibitor Reaction_Buffer Prepare Kinase Reaction Buffer Reaction_Buffer->Incubate_Inhibitor Start_Reaction Initiate Reaction with [γ-32P]ATP Incubate_Inhibitor->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Loading Buffer Incubate->Stop_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Expose Gel to Phosphor Screen or X-ray Film SDS_PAGE->Autoradiography Quantify Quantify Band Intensity Autoradiography->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Fig. 2: Workflow for an in vitro this compound kinase inhibition assay.

Materials:

  • Purified recombinant this compound kinase domain (e.g., expressed in E. coli)

  • Test inhibitor compound

  • [γ-³²P]ATP (or non-radioactive ATP for alternative detection methods)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphor imager or X-ray film for autoradiography

Methodology:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the test inhibitor in the kinase reaction buffer. Include a DMSO control.

  • Reaction Setup: In a microcentrifuge tube, combine the purified this compound kinase domain with the kinase reaction buffer and the inhibitor dilution (or DMSO).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction at room temperature for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) this compound.

  • Quantification and Analysis: Quantify the band intensities using appropriate software. The percentage of inhibition is calculated relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-labeled inhibitor by measuring its ability to compete with a radiolabeled cytokinin for binding to the this compound receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from Cells Expressing this compound Combine Combine Membranes, Radioligand, and Inhibitor/Buffer Membrane_Prep->Combine Radioligand Prepare Radiolabeled Cytokinin (e.g., [3H]trans-Zeatin) Radioligand->Combine Inhibitor_Dilutions Prepare Serial Dilutions of Unlabeled Inhibitor Inhibitor_Dilutions->Combine Incubate Incubate on Ice to Reach Equilibrium Combine->Incubate Filter Separate Bound from Free Ligand by Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillation Measure Radioactivity by Scintillation Counting Wash->Scintillation Plot_Data Plot Bound Radioactivity vs. Inhibitor Concentration Scintillation->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Fig. 3: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells (e.g., E. coli, tobacco BY-2) overexpressing the this compound receptor of interest.[11]

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin).

  • Unlabeled test inhibitor.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + radiolabeled cytokinin + binding buffer.

    • Non-specific Binding: Membrane preparation + radiolabeled cytokinin + a high concentration of unlabeled cytokinin.

    • Competition: Membrane preparation + radiolabeled cytokinin + varying concentrations of the unlabeled test inhibitor.

  • Incubation: Incubate the plate on ice or at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Arabidopsis Root Growth Inhibition Assay

This in planta assay evaluates the effect of this compound inhibitors on root development.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or relevant mutants).

  • Murashige and Skoog (MS) agar plates.

  • This compound inhibitor stock solution.

  • Stereomicroscope with a ruler or imaging system.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates containing a range of concentrations of the this compound inhibitor (and a solvent control).

  • Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) and orient them vertically.

  • Root Growth Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length and count the number of emerged lateral roots for each seedling.

  • Data Analysis: Compare the root parameters of inhibitor-treated seedlings to the control seedlings. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Protocol 4: Dark-Induced Leaf Senescence Assay

This assay assesses the effect of this compound inhibitors on the progression of leaf senescence.

Materials:

  • Mature leaves from well-watered plants (e.g., Arabidopsis, tobacco).

  • Petri dishes or multi-well plates.

  • Solutions of the this compound inhibitor at various concentrations (and a solvent control).

  • Spectrophotometer.

  • Ethanol or acetone for chlorophyll extraction.

Methodology:

  • Leaf Excision: Detach healthy, fully expanded leaves from the plant.

  • Treatment: Place the detached leaves in petri dishes containing the inhibitor solutions or a control solution. The petioles should be submerged in the solution.[1]

  • Dark Incubation: Wrap the petri dishes in aluminum foil to ensure complete darkness and incubate them at room temperature.

  • Phenotypic Observation: Visually inspect the leaves daily and document the progression of yellowing.

  • Chlorophyll Quantification: At specified time points (e.g., 0, 3, 5, and 7 days), extract chlorophyll from the leaves using ethanol or acetone. Measure the absorbance of the extract at 645 nm and 663 nm and calculate the total chlorophyll content.

  • Data Analysis: Plot the chlorophyll content over time for each treatment. A faster decline in chlorophyll content in the inhibitor-treated leaves compared to the control indicates an acceleration of senescence.

Conclusion

This compound inhibitors are invaluable tools for the functional characterization of cytokinin signaling in plants. The protocols and application notes provided here offer a framework for researchers to utilize these chemical probes to investigate a wide array of plant biological processes. By carefully designing experiments and employing appropriate controls, these inhibitors can provide dynamic and nuanced insights into the role of cytokinins in plant growth, development, and adaptation. Further development of more specific and potent this compound inhibitors will continue to advance our understanding of this crucial phytohormone signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant AHK Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low yields of recombinant Aryl hydrocarbon receptor-interacting protein-like 1 (AHK), also known as AIP or ARA9.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant this compound protein in a question-and-answer format.

Q1: My this compound protein expression is very low or undetectable on a Western blot. What are the likely causes and how can I fix this?

A1: Low or no expression of recombinant this compound can stem from several factors, from the DNA sequence to the host cell's metabolic burden. Here are the primary areas to investigate:

  • Codon Bias: The this compound gene, particularly if it's from a eukaryotic source, may contain codons that are rare in E. coli.[1][2] This can slow down or terminate translation.

    • Solution: Re-synthesize the gene with codons optimized for your expression host (E. coli, insect cells, etc.).[2][3][4][5] Several online tools and commercial services are available for this purpose.

  • Protein Toxicity: Overexpression of this compound might be toxic to the host cells, leading to poor growth and reduced protein production.[6][7]

    • Solution: Switch to an expression vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[1][6] Alternatively, use E. coli strains designed for toxic proteins, such as C41(DE3) or Lemo21(DE3).[7][8][9]

  • mRNA Secondary Structure: Stable secondary structures in the 5' region of the mRNA can hinder ribosome binding and initiation of translation.[6]

    • Solution: Codon optimization can often resolve this by altering the nucleotide sequence without changing the amino acid sequence.[5] You can also use online tools to predict mRNA secondary structure and make targeted nucleotide changes.

  • Plasmid Instability: If you are not using a fresh transformation for each expression experiment, mutations can accumulate in the plasmid, affecting expression.[10]

    • Solution: Always use a freshly transformed colony to start your starter culture.[10][11]

Q2: I can see my this compound protein expressed, but it's all in the insoluble fraction (inclusion bodies). How can I increase its solubility?

A2: this compound, being a chaperone protein that is part of a larger complex, can be prone to misfolding and aggregation when overexpressed.[12][13] The formation of inclusion bodies is a common problem.[14][15] Here are several strategies to improve the yield of soluble this compound:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can give the polypeptide chain more time to fold correctly.[11][16][17]

  • Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to a rapid accumulation of protein, overwhelming the cell's folding machinery.[16] Try a range of lower IPTG concentrations (e.g., 0.05-0.5 mM).[1]

  • Change Expression Host: Utilize E. coli strains engineered to enhance the solubility of difficult proteins. Strains like Rosetta(DE3), which supply tRNAs for rare codons, or SHuffle®, which promotes disulfide bond formation in the cytoplasm, can be beneficial.[8][9]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of this compound can significantly improve its solubility.[1][16]

  • Co-expression with Chaperones: Although this compound is a co-chaperone itself, co-expressing it with other chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can assist in its proper folding.[17][18][19]

// Solutions for No Expression sol_codon [label="Action: Codon Optimize Gene\nfor Expression Host"]; sol_promoter [label="Action: Use Tightly Controlled Promoter\n(e.g., pBAD) or lower basal expression"]; sol_mrna [label="Action: Check mRNA secondary structure\nand re-design 5' end"];

// Solutions for Insolubility sol_temp [label="Action: Lower Induction Temperature\n(e.g., 16-20°C)"]; sol_inducer [label="Action: Reduce Inducer (IPTG)\nConcentration"]; sol_tag [label="Action: Add a Solubility Tag\n(e.g., MBP, GST)"]; sol_chaperone [label="Action: Co-express with Chaperones\n(e.g., GroEL/GroES)"];

// Solutions for Low Soluble Yield sol_lysis [label="Action: Optimize Cell Lysis\n(e.g., sonication, additives)"]; sol_purification [label="Action: Optimize Purification Protocol\n(e.g., buffer pH, salt, resin type)"]; sol_degradation [label="Action: Add Protease Inhibitors\nand keep sample cold"];

start -> q1; q1 -> no_expression [label="No"]; q1 -> expression_present [label="Yes"]; expression_present -> q2; q2 -> insoluble [label="Insoluble"]; q2 -> soluble [label="Soluble"];

no_expression -> sol_codon; no_expression -> sol_promoter; no_expression -> sol_mrna;

insoluble -> sol_temp; insoluble -> sol_inducer; insoluble -> sol_tag; insoluble -> sol_chaperone;

soluble -> sol_lysis; soluble -> sol_purification; soluble -> sol_degradation; }

Simplified AHR signaling pathway showing this compound's role.

Q: Which E. coli strain is best for expressing this compound?

A: There is no single "best" strain, and the optimal choice often requires empirical testing. However, for a potentially challenging eukaryotic protein like this compound, starting with a strain other than the standard BL21(DE3) is advisable. [8][20]

E. coli Strain Key Features Best For... Citation(s)
BL21(DE3) Standard, protease deficient (Lon, OmpT). Routine, non-toxic protein expression. [8][20]
Rosetta(DE3) BL21(DE3) derivative with a plasmid for rare tRNAs. Eukaryotic proteins with codon bias. [8]
C41(DE3) / C43(DE3) BL21(DE3) mutants that tolerate toxic proteins. Proteins that are toxic to the host cell. [7][8]
Lemo21(DE3) Allows tunable T7 RNA polymerase expression. Fine-tuning expression levels to improve solubility. [8][9]

| SHuffle® T7 Express | Promotes disulfide bond formation in the cytoplasm. | Proteins containing disulfide bonds. | [8][9]|

Q: How can I improve my yield after purification? The soluble expression looks okay, but the final yield is low.

A: Low yield after purification, despite good soluble expression, points to problems with cell lysis or the purification protocol itself. [15]

  • Inefficient Cell Lysis: Ensure you are thoroughly lysing the cells. For mechanical methods like sonication, optimize the duration and amplitude. [10]For chemical lysis, ensure the buffer components are correct and fresh.

  • Protein Degradation: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep your samples cold at all times. [15]3. Purification Buffer Optimization: The pH, ionic strength (salt concentration), and additives in your binding, wash, and elution buffers can dramatically affect yield. This compound may require specific buffer conditions for stability.

  • Affinity Tag Issues: If using an affinity tag (e.g., His-tag), ensure it is accessible and not buried within the folded protein. Try moving the tag to the other terminus. The choice of resin can also impact binding efficiency. [15][21]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol is designed to test multiple conditions simultaneously to identify the best parameters for soluble this compound expression.

  • Transformation: Transform your this compound expression plasmid into several candidate E. coli strains (e.g., BL21(DE3), Rosetta(DE3), and C41(DE3)). Plate on appropriate antibiotic-containing LB agar and incubate overnight at 37°C.

  • Inoculation: From each plate, pick a single colony to inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Cultures: Inoculate 50 mL of LB medium (in 250 mL flasks) with the overnight starter cultures to a starting OD₆₀₀ of ~0.1. Grow at 37°C with shaking.

  • Induction: When the cultures reach an OD₆₀₀ of 0.6-0.8, induce protein expression. Test the following conditions in parallel:

    • Condition A (Standard): Induce with 1 mM IPTG, incubate at 37°C for 3-4 hours.

    • Condition B (Low Temp): Induce with 0.5 mM IPTG, transfer to an 18°C shaker for 16-20 hours. [22] * Condition C (Low Inducer): Induce with 0.1 mM IPTG, incubate at 25°C for 5-6 hours. [11]5. Harvesting: After the induction period, measure the final OD₆₀₀. Harvest 1 mL of each culture by centrifugation.

  • Analysis:

    • Resuspend the cell pellet from 1 mL of culture in 100 µL of lysis buffer.

    • Lyse the cells (e.g., by sonication).

    • Centrifuge to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze all fractions (total cell lysate, soluble, and insoluble) by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound protein.

The following diagram outlines the general workflow for recombinant protein production.

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Transformation Transformation of Plasmid into E. coli Colony_Picking Colony Picking & Starter Culture Transformation->Colony_Picking Scale_Up Scale-Up to Expression Culture Colony_Picking->Scale_Up Induction Induction of Protein Expression (e.g., with IPTG) Scale_Up->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Purification Protein Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Analysis (SDS-PAGE, Western Blot) Purification->Analysis

General workflow for recombinant protein expression and purification.

References

Technical Support Center: Optimizing Cytokinin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cytokinin binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental conditions and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the different expression systems used for cytokinin binding assays, and how do they compare?

A1: Cytokinin receptors are frequently studied using heterologous expression systems. The most common are E. coli and plant-based systems (e.g., tobacco leaf microsomes). While E. coli systems are well-established and less time-consuming, the receptor resides in a non-native membrane environment which can potentially alter its properties.[1][2] Plant-based assay systems, which involve transiently expressing cytokinin receptors in plants like Nicotiana benthamiana, offer an environment closer to the natural one.[1][2] Studies have shown that while ligand specificity for cytokinin bases is often comparable between the two systems, the affinity for cytokinin ribosides can be significantly lower in plant-based assays.[1][2]

Q2: What is the typical affinity of cytokinin receptors for their ligands?

A2: Cytokinin receptors, such as AHK3 and CRE1/AHK4 from Arabidopsis thaliana, generally exhibit high affinity for cytokinins like trans-zeatin (tZ). The dissociation constants (KD) are typically in the low nanomolar range. For instance, the apparent KD for the AHK3 receptor-hormone complex is around 1–2 nM, and for the CRE1/AHK4 receptor, it is approximately 2–4 nM.[3][4] These values are consistent with the endogenous concentrations of active cytokinins found in plants.[4]

Q3: How does pH affect cytokinin binding?

A3: The pH of the binding buffer can significantly influence the binding of cytokinins to their receptors. A common feature across different cytokinin receptors is a marked reduction in ligand binding at acidic pH levels (pH 5.0–5.5).[1][2] For example, the hormone-specific binding of AHK3 is negligible at pH 5.[1] The optimal pH for binding is generally in the neutral to slightly alkaline range. The effect of pH on hormone-receptor interaction has been shown to be reversible.[1][2]

Q4: What is non-specific binding and how can I minimize it?

A4: Non-specific binding refers to the binding of the radiolabeled ligand to components other than the receptor of interest, such as the filter membrane or other proteins.[5] To determine non-specific binding, a parallel incubation is performed in the presence of a large excess (typically 500-fold) of the unlabeled cytokinin.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding. To minimize non-specific binding, it is crucial to optimize assay conditions, including the choice of blocking agents and ensuring proper washing steps.

Troubleshooting Guide

Problem Possible Cause Solution
High Background/Non-Specific Binding - Insufficient blocking of non-specific sites.- Inadequate washing.- Radioligand sticking to filter membranes or vials.- Optimize blocking agents in the assay buffer (e.g., BSA).- Increase the number and/or duration of wash steps with ice-cold buffer.- Pre-soak filter membranes in a solution of the unlabeled ligand or a suitable blocking agent.
Low or No Specific Binding - Inactive or degraded receptor.- Incorrect assay conditions (pH, temperature, ionic strength).- Degraded radioligand.- Ensure proper preparation and storage of the receptor-containing membranes.- Optimize the pH of the binding buffer (typically neutral to slightly alkaline).[1][3]- Perform binding at the optimal temperature (often 0°C for bacterial systems to minimize metabolism).[3][6]- Check the effect of mono- and divalent salts on binding.[3]- Verify the purity and activity of the radioligand.
Poor Reproducibility - Inconsistent sample handling and preparation.- Pipetting errors.- Variability in incubation times or temperatures.- Use standardized protocols for membrane preparation and the binding assay itself.[7]- Calibrate pipettes regularly.- Ensure precise and consistent incubation times and temperatures for all samples.
Scatchard Plot is Non-Linear - Presence of multiple binding sites with different affinities.- Negative or positive cooperativity.- Assay artifacts (e.g., ligand depletion, non-equilibrium conditions).- Consider more complex binding models for data analysis.- Ensure that less than 10% of the total radioligand is bound to avoid ligand depletion.[8]- Confirm that the incubation time is sufficient to reach equilibrium.[1]

Quantitative Data Summary

Table 1: Apparent Dissociation Constants (KD) of Cytokinins for Arabidopsis Receptors

CytokininReceptorKD (nM)Assay System
trans-Zeatin (tZ)AHK31-2E. coli
trans-Zeatin (tZ)CRE1/AHK42-4E. coli

Data sourced from Romanov et al., 2006.[3][4]

Table 2: Relative Activity of Cytokinin Compounds in Different Assay Systems

CompoundCRE1/AHK4 (% of tZ activity)AHK3 (% of tZ activity)Arabidopsis Reporter Gene Assay (% of tZ activity)
trans-Zeatin (tZ)100.0100.0100.0
trans-Zeatin riboside (tZR)10.092.547.9
cis-Zeatin (cZ)0.054.240.5
Isopentenyladenine (iP)89.272.9108.2
Dihydrozeatin (DZ)0.152.911.8
N6-Benzyladenine (BA)7.723.693.6
Thidiazuron (TDZ)81.7120.7131.7

This table illustrates how the relative activity of different cytokinins can vary depending on the receptor and the assay system used. Data adapted from Spíchal et al., 2004.[9]

Experimental Protocols

Detailed Methodology for a Radioligand Cytokinin Binding Assay

This protocol is a generalized procedure adapted from methods used for cytokinin receptors expressed in E. coli or plant membranes.[1][3]

Materials:

  • Membrane preparation (from E. coli or plant tissue) containing the cytokinin receptor.

  • Radiolabeled cytokinin (e.g., [3H]trans-zeatin).

  • Unlabeled cytokinin (for determining non-specific binding).

  • Binding Buffer (e.g., PBS, or MES/TRIS buffered medium at a specific pH).[1][3]

  • Wash Buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Vacuum filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:

    • Total Binding: Add the membrane preparation, radiolabeled cytokinin, and binding buffer.

    • Non-Specific Binding: Add the membrane preparation, radiolabeled cytokinin, a 500-fold excess of unlabeled cytokinin, and binding buffer.[1]

  • Incubation: Incubate the reactions for a predetermined time to reach equilibrium (e.g., 30-40 minutes) at a specific temperature (e.g., 0°C or 23°C).[1][3] The optimal time and temperature should be determined empirically for each receptor-ligand pair.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter under vacuum. This separates the bound from the free radioligand.

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

    • For saturation binding experiments, plot specific binding against the concentration of the radioligand. Use non-linear regression to determine the KD and Bmax (maximum number of binding sites).

    • For competition binding experiments, plot the percentage of specific binding against the concentration of the competing unlabeled ligand to determine the IC50.

Visualizations

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor (Histidine Kinase) CK->Receptor Binding Receptor->Receptor AHP AHP (Phosphotransfer Protein) Receptor->AHP Phosphorelay (P) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorelay (P) Response_Genes Cytokinin Response Genes ARR_B->Response_Genes Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP Inhibits Phosphotransfer Response_Genes->ARR_A Induces Expression

Caption: Simplified cytokinin signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Prepare Receptor (Membrane Fraction) Incubation Incubate Receptor with Ligands (Total & Non-Specific Binding) Receptor_Prep->Incubation Ligand_Prep Prepare Ligands (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Data_Plot Plot Data & Determine KD / IC50 Calculation->Data_Plot

Caption: General workflow for a radioligand binding assay.

References

Troubleshooting AHK gene cloning experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers cloning Arabidopsis Histidine Kinase (AHK) genes.

Frequently Asked Questions (FAQs)

Q1: My PCR amplification of the this compound gene is failing or has very low yield. What are the possible causes and solutions?

A: PCR failure with this compound genes can be due to several factors, often related to their sequence characteristics. This compound genes, like many plant genes, can have regions with high GC or AT content, which can impede PCR amplification.[1]

Potential Causes & Solutions:

  • High GC Content: High GC content makes DNA difficult to denature.

    • Solution: Increase the denaturation time and/or temperature.[2] Consider using a polymerase specifically designed for GC-rich templates.[3] Adding PCR enhancers like DMSO or betaine can also help resolve secondary structures.[2]

  • High AT Content: AT-rich regions can lead to lower primer melting temperatures (Tm) and non-specific binding.

    • Solution: Optimize the annealing temperature using a gradient PCR.[4] A two-step PCR protocol with a combined annealing/extension step at a lower temperature (e.g., 65°C) might be effective.[1]

  • Poor Primer Design: Primers with secondary structures (hairpins, self-dimers) or non-optimal Tm will perform poorly.

    • Solution: Design primers with a GC content of 40-60% and a Tm between 55-65°C. Use online tools to check for potential secondary structures. Ensure primers are long enough (20-30 bp) for specificity.

  • Low Quality/Quantity of Template DNA: Contaminants in the DNA template can inhibit PCR.

    • Solution: Ensure high-purity genomic DNA is used. Quantify the DNA accurately and use an optimal amount (typically 50-100 ng for genomic DNA).

Q2: I am getting colonies after transformation, but none of them contain the correct this compound insert. What went wrong?

A: This is a common issue in cloning experiments and often points to problems with vector preparation, ligation, or the insert itself.

Potential Causes & Solutions:

  • Vector Self-Ligation: If the vector is not completely digested or is dephosphorylated inefficiently, it can re-ligate to itself, leading to a high background of empty vector colonies.

    • Solution: Ensure complete digestion of the vector by using an adequate amount of restriction enzyme and incubating for a sufficient time. Perform a vector-only ligation control to assess the level of background. If using a single restriction enzyme, dephosphorylate the vector with an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).

  • Inefficient Ligation of Insert: The this compound insert may not be ligating efficiently into the vector.

    • Solution: Optimize the vector-to-insert molar ratio. A 1:3 or 1:5 ratio is a good starting point. Ensure the insert has 5' phosphates for ligation. If the insert is a PCR product, it may need to be phosphorylated using T4 Polynucleotide Kinase (PNK).[5]

  • Incorrect Insert Amplification: The PCR product may not be the correct this compound gene or may contain mutations in the restriction sites.

    • Solution: Verify the size of your PCR product on an agarose gel. Sequence the PCR product to confirm it is the correct gene and that the restriction sites are intact.[6]

  • Toxicity of the this compound Protein: AHKs are membrane proteins, and their expression, even at low levels from leaky promoters, can be toxic to E. coli.[7]

    • Solution: Use an E. coli strain specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[8] Alternatively, use a vector with tight regulation of basal expression, like those containing the lacIq repressor or the pLysS plasmid.[7][9] Growing cultures at a lower temperature (e.g., 30°C) can also reduce protein toxicity.[6]

Q3: I have very few or no colonies after transforming my this compound ligation product. What should I troubleshoot?

A: Low transformation efficiency is a frequent problem. It can stem from issues with the competent cells, the transformation protocol, or the ligation mix.

Potential Causes & Solutions:

  • Low Competent Cell Efficiency: The competency of your E. coli cells may be low.

    • Solution: Always check the transformation efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19). If the efficiency is below 1 x 10^6 CFU/µg, it is advisable to prepare a fresh batch or use commercially available high-efficiency cells.

  • Errors in Transformation Protocol: Incorrect heat shock temperature or duration, or improper handling of cells can drastically reduce efficiency.

    • Solution: Ensure the heat shock is performed at the correct temperature (usually 42°C) for the specified time (typically 45-60 seconds). Keep cells on ice at all other times.[6]

  • Inhibitors in the Ligation Mix: Components of the ligation buffer, such as salts or enzymes, can inhibit transformation.

    • Solution: Purify the ligation product before transformation, for example, by using a spin column or by ethanol precipitation.

  • Large Plasmid Size: If you are cloning a large this compound gene or using a large vector, transformation efficiency can be reduced.

    • Solution: Consider using electroporation for transforming large plasmids, as it is generally more efficient than chemical transformation.

Experimental Protocols

Protocol 1: PCR Amplification of this compound Gene

This protocol is a starting point and may require optimization based on the specific this compound gene and primers used.

1. Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
5X PCR Buffer (with MgCl₂)10 µL1X
dNTPs (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (50 ng/µL)1-2 µL50-100 ng
High-Fidelity DNA Polymerase0.5 µLAs per manufacturer
Nuclease-Free WaterUp to 50 µL-
Optional Additives
DMSO2.5 µL5%
Betaine (5 M)10 µL1 M

2. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

* Annealing temperature should be optimized, typically 3-5°C below the lowest primer Tm.

3. Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size of the amplicon.

Protocol 2: Restriction Digestion

1. Reaction Setup:

ComponentVolume (for 20 µL reaction)
PCR Product or Plasmid DNAup to 1 µg
10X Restriction Buffer2 µL
Restriction Enzyme 11 µL
Restriction Enzyme 21 µL
Nuclease-Free WaterUp to 20 µL

2. Incubation: Incubate at the recommended temperature for the restriction enzymes (usually 37°C) for 1-2 hours.

3. Inactivation (Optional): Heat-inactivate the enzymes if necessary, according to the manufacturer's instructions (e.g., 65°C or 80°C for 20 minutes).

4. Purification: Purify the digested DNA using a gel extraction kit or a PCR clean-up kit.

Protocol 3: Ligation

1. Reaction Setup:

ComponentVolume (for 10 µL reaction)
Digested Vector50 ng
Digested InsertMolar ratio of 1:3 to 1:5 with vector
10X T4 DNA Ligase Buffer1 µL
T4 DNA Ligase1 µL
Nuclease-Free WaterUp to 10 µL

2. Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.

Protocol 4: Bacterial Transformation (Heat Shock)
  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of the ligation mixture to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45 seconds in a water bath.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium (without antibiotic) to the tube.

  • Incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plate 100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Visualizations

This compound Signaling Pathway

The Arabidopsis Histidine Kinase (this compound) signaling pathway is a multi-step phosphorelay system involved in cytokinin perception and response.[10][11]

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor (AHK2, AHK3, AHK4) AHP AHP (Histidine Phosphotransfer Protein) This compound->AHP Phosphorylates (His -> Asp) ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates (His -> Asp) ARR_A Type-A ARR (Response Regulator) ARR_B->ARR_A Activates Transcription Cytokinin_Response Cytokinin Response Gene Expression ARR_B->Cytokinin_Response Activates Transcription ARR_A->AHP Inhibits (Negative Feedback) Cytokinin Cytokinin Cytokinin->this compound Binds

Caption: this compound signaling pathway in Arabidopsis.

Experimental Workflow for this compound Gene Cloning

This diagram illustrates the major steps involved in cloning an this compound gene.

Cloning_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification Genomic_DNA Isolate Genomic DNA from Arabidopsis PCR PCR Amplification of this compound Gene Genomic_DNA->PCR Digestion Restriction Digestion of PCR product and Vector PCR->Digestion Ligation Ligation of This compound insert into Vector Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (Colony PCR, Restriction Digest) Transformation->Screening Sequencing Sequence Verification Screening->Sequencing

Caption: Experimental workflow for this compound gene cloning.

Troubleshooting Logic for Failed Transformation

This diagram outlines a logical approach to troubleshooting when no colonies are observed after transformation.

Troubleshooting_Logic Start No Colonies on Plate Check_Cells Are Competent Cells OK? Start->Check_Cells Result_Cells_OK Yes Check_Cells->Result_Cells_OK Yes Result_Cells_Bad No (Remake/Buy Cells) Check_Cells->Result_Cells_Bad No Check_Ligation Is Ligation Reaction OK? Result_Ligation_OK Yes Check_Ligation->Result_Ligation_OK Yes Result_Ligation_Bad No (Optimize Ligation) Check_Ligation->Result_Ligation_Bad No Check_Digestion Is Digestion Complete? Result_Digestion_OK Yes Check_Digestion->Result_Digestion_OK Yes Result_Digestion_Bad No (Optimize Digestion) Check_Digestion->Result_Digestion_Bad No Check_PCR Is PCR Product Correct? Result_PCR_Bad No (Redo PCR) Check_PCR->Result_PCR_Bad No Result_Cells_OK->Check_Ligation Result_Ligation_OK->Check_Digestion Result_Digestion_OK->Check_PCR

Caption: Troubleshooting logic for failed transformation.

References

Technical Support Center: AHK Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in Aryl Hydrocarbon Receptor (AHK) interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound interaction studies?

A1: Non-specific binding refers to the interaction of proteins or other molecules with components of your assay system other than the intended this compound target or its specific binding partners.[1][2] This can involve binding to the affinity matrix (e.g., beads), the antibody used for immunoprecipitation, or other cellular proteins that are not true this compound interactors.[1] Non-specific binding is a significant source of background noise and can lead to false-positive results, making it difficult to identify genuine this compound interactions.[1]

Q2: What are the primary causes of high non-specific binding in my this compound co-immunoprecipitation (Co-IP) or pull-down assays?

A2: High non-specific binding in this compound interaction assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: this compound, like other proteins, can have exposed hydrophobic or charged regions that interact non-specifically with other molecules.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH or low ionic strength (salt concentration) in your lysis, wash, or binding buffers can promote non-specific interactions.[1]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on your beads or other surfaces can lead to high background.[3][4]

  • Antibody Quality and Concentration: Using an antibody with poor specificity for this compound or using an excessive amount of antibody can increase non-specific binding.[5][6]

  • Cell Lysis Conditions: Harsh lysis conditions can lead to protein denaturation and aggregation, which can increase non-specific interactions.[3][7]

Q3: How can I detect non-specific binding in my this compound interaction experiments?

A3: The most effective way to detect non-specific binding is through the use of proper negative controls.[3][8] Key controls include:

  • Isotype Control Antibody: Performing the Co-IP with a non-specific antibody of the same isotype as your anti-AHK antibody. This helps identify proteins that bind non-specifically to the antibody itself.[9]

  • Beads-Only Control: Incubating your cell lysate with the beads alone (without the anti-AHK antibody). This will reveal proteins that bind non-specifically to the bead matrix.[8][10]

  • Mock-Transfected or Knockout/Knockdown Cells: If you are studying the interaction of this compound with an overexpressed or tagged partner, using lysate from cells that do not express the tagged protein can serve as an excellent negative control.[8]

Troubleshooting Guides

Issue 1: High Background Signal in this compound Co-Immunoprecipitation

If you are observing multiple non-specific bands in your Western blot analysis after an this compound Co-IP, consider the following troubleshooting steps.

Systematic Troubleshooting Workflow for High Background in this compound Co-IP

G cluster_0 Initial Observation cluster_1 Optimization Steps cluster_2 Buffer Modifications cluster_3 Outcome start High Background in this compound Co-IP preclear Pre-clear Lysate with Control Beads start->preclear Step 1 inc_wash Increase Wash Stringency preclear->inc_wash Step 2 opt_ab Optimize Antibody Concentration inc_wash->opt_ab Step 3 block_beads Block Beads with BSA opt_ab->block_beads Step 4 inc_salt Increase Salt Concentration block_beads->inc_salt If background persists end Reduced Background block_beads->end If background is reduced add_detergent Add/Increase Non-ionic Detergent inc_salt->add_detergent add_detergent->end

Caption: A stepwise workflow for troubleshooting high background in this compound Co-IP experiments.

Detailed Methodologies:

  • Pre-clearing the Lysate:

    • Protocol: Before adding your specific anti-AHK antibody, incubate your cell lysate with control beads (e.g., protein A/G agarose or magnetic beads that have not been conjugated to an antibody) for 30-60 minutes at 4°C.[10]

    • Rationale: This step removes proteins that non-specifically bind to the beads themselves.[8][10]

  • Increasing Wash Stringency:

    • Protocol: Increase the number of wash steps (from 3 to 5) after the antibody-bead-lysate incubation.[11] Also, consider increasing the salt and/or detergent concentration in your wash buffer.

    • Rationale: More extensive washing helps to remove weakly and non-specifically bound proteins.[2][9]

  • Optimizing Antibody Concentration:

    • Protocol: Perform a titration experiment to determine the minimal amount of anti-AHK antibody required to efficiently immunoprecipitate this compound without excessive background.

    • Rationale: Using too much antibody can lead to increased non-specific binding.[5]

  • Blocking Beads:

    • Protocol: Before adding the antibody, incubate the beads with a blocking agent such as 1-2% Bovine Serum Albumin (BSA) in your assay buffer for at least 1 hour at 4°C.[4]

    • Rationale: BSA will occupy non-specific binding sites on the beads, reducing the chances of unwanted proteins binding.[4][12]

Quantitative Data Summary: Effect of Wash Buffer Composition on Non-Specific Binding

Wash Buffer ComponentConcentration RangeObservationRecommendation for this compound Studies
NaCl 150 mM - 500 mMIncreasing salt concentration can disrupt electrostatic non-specific interactions.[12][13]Start with 150 mM and increase incrementally to 300 mM or higher if background persists.
Non-ionic Detergent (e.g., Tween-20, NP-40, Triton X-100) 0.1% - 1.0% (v/v)These detergents help to disrupt hydrophobic non-specific interactions.[13][14]Include 0.1% - 0.5% in your wash buffers. Triton X-100 is a common choice.[11][14]
BSA 0.1% - 1% (w/v)Can be included in wash buffers to act as a blocking agent.[12]A concentration of 0.5% can be beneficial in reducing background.
Issue 2: Putative this compound Interactors Also Appear in Negative Control Lanes

This issue strongly suggests that the observed interactions are non-specific. The following logical troubleshooting process can help identify and mitigate the source of this non-specific binding.

Logical Flow for Diagnosing Non-Specific Interactions in this compound Assays

G start Protein of Interest in Negative Control isotype Is the protein present in the isotype control? start->isotype beads_only Is the protein present in the beads-only control? isotype->beads_only No ab_binding Indicates non-specific binding to the antibody. isotype->ab_binding Yes bead_binding Indicates non-specific binding to the beads. beads_only->bead_binding Yes both_binding Indicates binding to both antibody and beads, or general 'stickiness'. beads_only->both_binding No, but present in Isotype Control solution_ab Solution: Titrate primary antibody, try a different antibody, or use a more stringent wash buffer. ab_binding->solution_ab solution_beads Solution: Pre-clear lysate, block beads with BSA, or try a different type of bead. bead_binding->solution_beads solution_both Solution: Implement all recommended solutions, focusing on buffer optimization (salt and detergent). both_binding->solution_both

Caption: A decision tree to identify the source of non-specific binding in this compound interaction assays.

Detailed Methodologies:

  • Running Appropriate Controls:

    • Protocol: In every this compound Co-IP or pull-down experiment, include an isotype control and a beads-only control alongside your experimental sample.

    • Rationale: These controls are essential for diagnosing the source of non-specific binding.[3][8]

  • Buffer Optimization:

    • Protocol: If non-specific binding is observed, systematically optimize your lysis and wash buffers. Create a matrix of conditions with varying salt (e.g., 150 mM, 250 mM, 500 mM NaCl) and detergent (e.g., 0.1%, 0.5%, 1.0% Triton X-100) concentrations.

    • Rationale: Different protein-protein interactions have varying sensitivities to salt and detergent.[1][11] This optimization is crucial for finding a balance between disrupting non-specific interactions and preserving the specific this compound interaction of interest.

This compound Signaling Pathway Context

Understanding the signaling context of this compound is crucial for designing interaction studies. Non-specific binding can obscure the identification of true binding partners within these pathways.

Simplified this compound Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., TCDD) This compound This compound ligand->this compound HSP90 HSP90 This compound->HSP90 dissociation ARNT ARNT This compound->ARNT dimerization nucleus Nucleus This compound->nucleus translocation XRE XRE ARNT->XRE binding gene Target Gene Transcription XRE->gene

Caption: A simplified diagram of the canonical this compound signaling pathway.

In this pathway, identifying true interactions between this compound and proteins like HSP90 or ARNT, or novel interacting partners, requires minimizing non-specific background. The troubleshooting steps outlined above are critical for ensuring that the interactions detected are specific and biologically relevant to this compound signaling.

References

Improving signal-to-noise in AHK phosphorylation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Arabidopsis Histidine Kinase (AHK) phosphorylation assays and improving the signal-to-noise ratio for reliable and reproducible data.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound phosphorylation assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Background Signal

A high background signal can mask the specific phosphorylation signal, leading to a low signal-to-noise ratio.

Q1: What are the common causes of high background in my this compound phosphorylation assay and how can I reduce it?

A1: High background can originate from several sources. Here are the common causes and recommended actions:

  • Non-specific binding of antibodies or detection reagents:

    • Solution: Increase the number and duration of wash steps after incubation with primary and secondary antibodies (if applicable).[1] Optimize the concentration of your antibodies by performing a titration to find the lowest concentration that still provides a strong specific signal.[1] Ensure your blocking buffer is effective; consider testing different blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk (note: avoid milk-based blockers for phospho-specific antibodies due to endogenous phosphoproteins).[1][2][3]

  • Contaminated reagents:

    • Solution: Use fresh, high-quality reagents, including ATP, buffers, and kinase preparations. Ensure that your kinase preparation is free of contaminating kinases.

  • Autophosphorylation of the kinase in the absence of stimulus:

    • Solution: Optimize the kinase concentration and incubation time to minimize stimulus-independent autophosphorylation. Run a control reaction without the stimulus (e.g., cytokinin for AHKs) to determine the basal level of autophosphorylation.

  • High ATP concentration:

    • Solution: While sufficient ATP is necessary for the kinase reaction, excessively high concentrations can sometimes contribute to background. Titrate the ATP concentration to find the optimal balance between a strong signal and low background.[4]

  • Substrate-independent signal:

    • Solution: If using a substrate, run a control reaction without the substrate to check for any substrate-independent signal generation.

Issue 2: Weak or No Signal

A weak or absent signal can make it difficult to detect phosphorylation events accurately.

Q2: I am observing a very weak or no signal in my this compound phosphorylation assay. What are the possible reasons and how can I improve it?

A2: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Inactive Kinase or Substrate:

    • Solution: Ensure that your recombinant this compound protein is properly folded and active.[5] Verify the integrity and concentration of your kinase and substrate. Perform a positive control experiment with a known active kinase and substrate to validate the assay components.

  • Suboptimal Assay Conditions:

    • Solution: Optimize the reaction buffer composition, including pH and the concentration of essential cofactors like Mg²⁺ and Mn²⁺.[6] Titrate the concentrations of the kinase, substrate, and ATP to find the optimal conditions for your specific this compound.[7] Optimize the incubation time and temperature for the kinase reaction.

  • Inefficient Detection:

    • Solution: If using a phospho-specific antibody, ensure it is specific and sensitive for the target phosphosite. For non-radioactive assays like Phos-tag™, optimize the concentration of the Phos-tag acrylamide to achieve the best separation of phosphorylated and non-phosphorylated proteins.[8][9] For luminescence or fluorescence-based assays, ensure that the detection reagents are not expired and are prepared correctly.

  • Presence of Inhibitors:

    • Solution: Ensure that your kinase preparation and buffers are free from any contaminating phosphatase or kinase inhibitors.[6] The addition of phosphatase inhibitors to the reaction buffer can help preserve the phosphorylated state of the protein.[6]

II. Frequently Asked Questions (FAQs)

Q3: What is the basic principle of the cytokinin signaling pathway involving AHKs?

A3: The cytokinin signaling pathway in Arabidopsis is a multi-step phosphorelay system. It begins with the binding of cytokinin to the this compound receptors (AHK2, AHK3, AHK4) located in the endoplasmic reticulum.[10][11][12] This binding triggers the autophosphorylation of a conserved histidine (His) residue within the kinase domain of the this compound. The phosphate group is then transferred to a conserved aspartate (Asp) residue in the receiver domain of the same this compound. Subsequently, the phosphate is relayed to a histidine on an Arabidopsis Histidine Phosphotransfer Protein (AHP) in the cytoplasm.[10][13] The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to an aspartate residue on an Arabidopsis Response Regulator (ARR).[10][11] Type-B ARRs, when phosphorylated, act as transcription factors that activate the expression of cytokinin-responsive genes, including the Type-A ARRs, which in turn act as negative regulators of the pathway.[10]

Q4: Can I perform this compound phosphorylation assays without using radioactivity?

A4: Yes, several non-radioactive methods are available. One common method is the Phos-tag™ SDS-PAGE, which allows for the separation of phosphorylated and non-phosphorylated proteins based on their mobility shift in the gel.[8][9][14] Another approach is to use phospho-specific antibodies in a Western blot or ELISA format to detect the phosphorylated this compound or its substrate. Additionally, assays that measure ATP depletion or ADP production, such as those using luciferase-luciferin systems, can be employed to quantify kinase activity.[7] A simple in vitro method using the phosphoprotein stain Pro-Q Diamond after SDS-PAGE has also been described for measuring autophosphorylation.[5]

Q5: How do I choose the right buffer for my this compound phosphorylation assay?

A5: The optimal buffer composition can significantly impact this compound activity. A typical kinase assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl or HEPES), a magnesium salt (MgCl₂) as a crucial cofactor for ATP binding, and a reducing agent like DTT to maintain the kinase in an active state.[6] It is also advisable to include phosphatase inhibitors (e.g., sodium orthovanadate, β-glycerophosphate) to prevent dephosphorylation of your protein.[6] The ideal pH and ionic strength may vary for different AHKs, so it is recommended to optimize these parameters for your specific experiment.

III. Data Presentation

Table 1: Illustrative Example of ATP Concentration Optimization for an this compound Autophosphorylation Assay.

This table provides a hypothetical example of how to present data from an ATP titration experiment to determine the optimal concentration for maximizing the signal-to-noise ratio. The signal is measured as relative light units (RLU) in a luminescence-based assay.

ATP Concentration (µM)Signal (RLU)Background (RLU) (No Kinase)Signal-to-Noise Ratio (Signal/Background)
150,00010,0005.0
10250,00012,00020.8
50800,00020,00040.0
1001,200,00035,00034.3
2001,300,00050,00026.0

In this example, 50 µM ATP provides the optimal signal-to-noise ratio.

Table 2: Example of Buffer Component Optimization.

This table illustrates how different buffer components could affect the signal-to-noise ratio in an this compound phosphorylation assay.

Buffer ComponentSignal (Arbitrary Units)Background (Arbitrary Units)Signal-to-Noise Ratio
Standard Buffer100010010
+ 1% BSA12008015
+ 0.01% Tween-2011001209.2
+ 5 mM DTT150011013.6

This hypothetical data suggests that the addition of 1% BSA to the standard buffer provides the best improvement in the signal-to-noise ratio.

IV. Experimental Protocols

Protocol 1: Non-Radioactive this compound Autophosphorylation Assay using Phos-tag™ SDS-PAGE

This protocol is adapted from a method for monitoring Arabidopsis kinase activities.[8][9][14]

Materials:

  • Purified recombinant this compound protein

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Phos-tag™ Acrylamide

  • MnCl₂

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction by mixing the purified this compound protein with the kinase reaction buffer.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Phos-tag™ SDS-PAGE:

    • Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂. The concentration of Phos-tag™ should be optimized for your specific this compound (typically 20-100 µM).[8]

    • Load the samples from the kinase reaction onto the gel.

    • Run the electrophoresis until the dye front reaches the bottom of the gel.

  • Detection:

    • After electrophoresis, wash the gel with transfer buffer containing EDTA to remove the Mn²⁺ ions.

    • Stain the gel with Coomassie Brilliant Blue or perform a silver stain to visualize the protein bands. Phosphorylated this compound will migrate slower than the non-phosphorylated form, resulting in a band shift.

Protocol 2: In Vitro this compound Autophosphorylation Assay with Pro-Q® Diamond Staining

This is a simplified, non-radioactive method for assessing autophosphorylation.[5]

Materials:

  • E. coli expressing recombinant this compound

  • SDS-PAGE reagents

  • Pro-Q® Diamond Phosphoprotein Gel Stain

  • Colloidal Coomassie total protein stain

Procedure:

  • Expression and Lysis:

    • Induce the expression of the recombinant this compound protein in E. coli.

    • Harvest the cells and lyse them directly in SDS-PAGE sample buffer by boiling.

  • SDS-PAGE:

    • Separate the proteins in the cell lysate by SDS-PAGE.

  • Staining:

    • Fix the gel according to the Pro-Q® Diamond stain protocol.

    • Stain the gel with Pro-Q® Diamond stain to visualize phosphorylated proteins.

    • Wash the gel and then stain with a colloidal Coomassie stain to visualize the total protein.

  • Analysis:

    • Image the gel using a fluorescence scanner for the Pro-Q® Diamond stain and a standard scanner for the Coomassie stain.

    • Quantify the signal from both stains to determine the ratio of phosphorylated this compound to total this compound protein.[5]

V. Visualizations

Signaling Pathway

AHK_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound This compound Receptor (AHK2, AHK3, AHK4) Cytokinin->this compound Binding This compound->this compound AHP AHP This compound->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer cluster_nucleus cluster_nucleus AHP_P->cluster_nucleus Translocation ARR_B_P Type-B ARR-P DNA Cytokinin-responsive genes ARR_B_P->DNA Transcriptional Activation ARR_A Type-A ARR ARR_A->ARR_B_P Negative Feedback DNA->ARR_A Expression

Caption: Cytokinin signaling pathway in Arabidopsis.

Experimental Workflow

AHK_Assay_Workflow start Start reagent_prep Prepare Reagents (this compound, Substrate, Buffer, ATP) start->reagent_prep reaction_setup Set up Kinase Reaction reagent_prep->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection (e.g., Phos-tag SDS-PAGE, Western Blot, Luminescence) stop_reaction->detection analysis Data Analysis (Quantify Phosphorylation) detection->analysis end End analysis->end

Caption: General experimental workflow for an this compound phosphorylation assay.

Troubleshooting Logic

Troubleshooting_Workflow start Assay Problem issue High Background or Low Signal? start->issue high_bg High Background issue->high_bg High Background low_signal Low Signal issue->low_signal Low Signal check_reagents_bg Check for reagent contamination and non-specific binding high_bg->check_reagents_bg check_reagents_ls Check kinase/substrate activity and reagent integrity low_signal->check_reagents_ls optimize_blocking Optimize blocking conditions and antibody concentrations check_reagents_bg->optimize_blocking reduce_incubation Reduce incubation time/temperature optimize_blocking->reduce_incubation titrate_atp_bg Titrate ATP concentration reduce_incubation->titrate_atp_bg solution Problem Resolved titrate_atp_bg->solution optimize_conditions Optimize buffer, pH, cofactors, and reagent concentrations check_reagents_ls->optimize_conditions increase_incubation Increase incubation time/temperature optimize_conditions->increase_incubation check_detection Verify detection method sensitivity increase_incubation->check_detection check_detection->solution

Caption: A logical workflow for troubleshooting common this compound assay problems.

References

Technical Support Center: Studying AHK Membrane Localization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the membrane localization of Arabidopsis Histidine Kinase (AHK) cytokinin receptors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I expected to find this compound proteins at the plasma membrane, but my results suggest otherwise. Where are they typically localized?

A1: While initial bioinformatics analyses and analogies to bacterial systems suggested plasma membrane localization, substantial evidence from multiple studies indicates that the majority of this compound cytokinin receptors, including AHK2, AHK3, and AHK4, are localized to the endoplasmic reticulum (ER).[1][2][3] This has been demonstrated through fluorescent protein fusions, cytokinin-binding assays with fractionated membranes, and biochemical fractionation.[1][2] A perinuclear signal, which is a characteristic feature of ER localization, has also been observed with this compound-GFP fusion proteins.[1]

Q2: Could the observed ER localization be an artifact of overexpressing this compound proteins?

A2: This is a valid concern, as high levels of protein expression, particularly under strong constitutive promoters like the 35S promoter, can sometimes lead to mislocalization.[4] However, studies have shown that even with different promoters and fusion protein constructs (N-terminal, C-terminal, and internal tags), AHK3 consistently localizes to the ER.[4] Furthermore, attempts to generate stable transgenic lines with high expression of this compound-GFP fusions have been challenging, suggesting that high levels of these receptors may be toxic to the cells.[1]

Q3: Does cytokinin treatment alter the subcellular localization of this compound receptors?

A3: Based on current research, the ER localization of AHK3-GFP and GFP-AHK3 fusion proteins does not appear to change upon cytokinin treatment.[4] This suggests that the primary site of cytokinin perception by these receptors is the ER.

Q4: Do different this compound receptors co-localize and interact?

A4: Yes, studies have shown that AHK3 and AHK4 co-localize in the ER.[4][5] In vivo interaction studies using a yeast-based system (mbSUS) have demonstrated that AHK3 can form homodimers and also interacts with AHK4 in the membrane.[4][5] This interaction does not seem to alter their subcellular localization.[4]

Troubleshooting Guides

Immunofluorescence (IF) Staining

Problem: Weak or no fluorescent signal when staining for this compound proteins.

Possible Cause Recommendation
Low Protein Abundance This compound proteins may be expressed at low levels. Consider using a sensitive detection method or signal amplification techniques.
Antibody Issues The primary antibody may have low affinity or may not be suitable for IF. Ensure the antibody has been validated for this application.[6][7] Perform a titration to find the optimal antibody concentration.[8]
Poor Fixation/Permeabilization The fixation or permeabilization protocol may not be optimal for plant tissues or membrane proteins. For membrane proteins, a careful permeabilization using agents like saponin can be beneficial.[9]
Epitope Masking The fixation process might be masking the antibody's epitope. Consider trying different fixation methods or performing an antigen retrieval step.[10]

Problem: High background or non-specific staining in IF experiments.

Possible Cause Recommendation
Antibody Concentration Too High Using too much primary or secondary antibody can lead to non-specific binding. Optimize the antibody concentrations through titration.[8]
Inadequate Blocking Insufficient blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent.
Autofluorescence Plant tissues, particularly chloroplasts, can exhibit significant autofluorescence. Use appropriate controls (e.g., unstained samples) and consider using fluorophores with emission spectra that minimize overlap with autofluorescence.[10]
Secondary Antibody Cross-Reactivity The secondary antibody may be cross-reacting with other proteins. Ensure the secondary antibody is specific to the primary antibody's host species and isotype.
Subcellular Fractionation

Problem: Cross-contamination of the ER fraction with other cellular compartments.

Possible Cause Recommendation
Inefficient Homogenization The homogenization method may not be effectively disrupting the cells and releasing the organelles. The protocol may need to be optimized for the specific plant tissue being used.
Incorrect Centrifugation Speeds/Times The differential centrifugation steps are critical for separating different organelles. Ensure that the centrifugation speeds and durations are appropriate for isolating the ER.
Lack of Purity Assessment It is crucial to assess the purity of the isolated fractions. Use marker proteins for different subcellular compartments (e.g., for the nucleus, cytoplasm, and ER) in a Western blot analysis to check for contamination.[11]
Methodological Limitations Complete separation of all subcellular compartments can be challenging. Non-aqueous fractionation techniques may offer better resolution for separating the ER from other membranes.[12]

Quantitative Data

Table 1: Relative Expression Levels of this compound Receptor Genes in Arabidopsis

This table summarizes the relative expression of AHK2, AHK3, and CRE1/AHK4 in wild-type seedlings and a cultured cell line, as determined by quantitative real-time RT-PCR. The expression of AHK3 in seedlings is set to 1 for comparison.

Gene Relative Expression in Seedlings (Mean ± SD) Relative Expression in Cultured Cells (Mean ± SD)
AHK2 Higher than AHK3Lower than in seedlings
AHK3 1.0Lower than in seedlings
CRE1/AHK4 Lower than AHK2 and AHK3Approximately the same as in seedlings; most strongly expressed in cultured cells

Data adapted from a study on cytokinin-induced programmed cell death.[13]

Signaling Pathways and Experimental Workflows

AHK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor AHP AHP This compound->AHP Phosphorylates Cytokinin Cytokinin Cytokinin->this compound Binds ARR_B Type-B ARR AHP->ARR_B Phosphorylates Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription ARR_A Type-A ARR ARR_A->this compound Negative Feedback Gene->ARR_A Expression

References

Technical Support Center: Enhancing AHK Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arabidopsis Histidine Kinase (AHK) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing inhibitor specificity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Observed cellular phenotype does not correlate with the inhibitor's known potency for the target this compound.

Question: I am using an this compound inhibitor, and while I observe a cellular phenotype, the effective concentration is much higher than the reported IC50 for the target this compound. How can I determine if this is an off-target effect?

Answer:

It is crucial to validate that the observed phenotype is a direct result of on-target this compound inhibition.[1] Off-target effects are common with kinase inhibitors, especially at higher concentrations.[1][2] Here are several troubleshooting steps:

  • Perform a Dose-Response Curve Analysis: Test a wide range of inhibitor concentrations in your cellular assay. A clear, dose-dependent effect that correlates with the IC50 for the primary this compound target suggests on-target activity.[1] If the phenotype only appears at concentrations significantly higher than the IC50, it is likely due to off-target interactions.

  • Validate with a Structurally Distinct Inhibitor: Use a different this compound inhibitor with a distinct chemical scaffold that targets the same this compound.[1] If you observe the same phenotype, it strengthens the evidence for an on-target effect.

  • Conduct a Rescue Experiment: If possible, transfect your cells with a mutant version of the target this compound that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in the cells expressing the resistant mutant, this provides strong support for an on-target mechanism.[1]

  • Target Overexpression: Overexpression of the target this compound may require a higher concentration of the inhibitor to achieve the same phenotypic effect, effectively "rescuing" the phenotype at lower inhibitor concentrations.[2]

Issue 2: High background or non-specific signal in a reporter gene assay for this compound activity.

Question: I am using a reporter gene assay to measure this compound signaling, but my inhibitor is causing a high background signal, or I suspect it is affecting the reporter protein directly. What should I do?

Answer:

Non-specific effects in reporter gene assays can confound results. Here are some strategies to mitigate these issues:

  • Use a Different Reporter Gene: Some small molecules can directly inhibit or activate certain reporter enzymes (e.g., luciferase).[2] Switching to a different reporter system, such as a fluorescent protein, can help rule out direct reporter interference.

  • Optimize Inhibitor Concentration: High concentrations of a compound can lead to non-specific cellular stress and reporter interference.[2] Perform a dose-response experiment to identify the optimal concentration range that shows a specific effect on the this compound pathway without causing general cellular stress.

  • Counterscreen for Assay Components: Test for non-specific interactions of your compound with the assay components themselves, such as antibodies or detection reagents, in the absence of the target kinase.[3]

Issue 3: My this compound inhibitor shows broad activity against multiple kinases in a profiling screen.

Question: I've profiled my this compound inhibitor against a kinase panel, and it inhibits several other kinases with similar potency. How can I improve its specificity?

Answer:

Improving kinase inhibitor specificity is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[2][4] Here are some strategies to enhance specificity:

  • Structure-Based Drug Design: Utilize the crystal structure of your target this compound to identify unique features in the ATP-binding pocket or adjacent regions that are not present in off-target kinases.[4] Designing inhibitors that exploit these differences can significantly improve selectivity.

  • Targeting Non-Conserved Residues: Design inhibitors that form covalent bonds with non-conserved cysteine residues near the active site. This can lead to exceptionally selective inhibitors.[5]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, develop allosteric inhibitors that bind to other, less conserved sites on the kinase.[6] This approach can provide greater potency and specificity.

  • Bivalent Inhibitors: Tether your inhibitor to a second molecule (a small molecule or peptide) that targets another site on the kinase. This can create a bivalent inhibitor with increased selectivity.[5]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are Arabidopsis Histidine Kinases (AHKs) and what is their function?

A1: Arabidopsis Histidine Kinases (AHKs) are a family of sensor histidine kinases that act as receptors for the plant hormone cytokinin.[7][8] In Arabidopsis, the primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[8][9] They are involved in a multi-step phosphorelay signaling pathway that regulates numerous aspects of plant growth and development, including cell division, shoot and root differentiation, and stress responses.[7][10][11]

Q2: What are off-target effects of small molecule inhibitors?

A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic or experimental target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects.[1]

Q3: Why is it crucial to enhance the specificity of this compound inhibitors?

A3: Enhancing the specificity of this compound inhibitors is critical for several reasons:

  • Therapeutic Potential: For the development of herbicides or plant growth regulators, high specificity is required to minimize effects on non-target organisms and to produce the desired physiological response in plants.

  • Understanding Signaling Pathways: Specific inhibitors are essential tools to dissect the precise roles of individual AHKs in cytokinin signaling and other cellular processes.

Experimental Design and Interpretation

Q4: What is the difference between IC50 and Ki?

A4:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. IC50 values are dependent on the concentration of the substrate and the enzyme.

  • Ki (Inhibition constant): This is an intrinsic measure of the binding affinity of an inhibitor to an enzyme. Unlike the IC50, the Ki is a constant value that is not dependent on substrate concentration. The Cheng-Prusoff equation can be used to calculate Ki from IC50.

Q5: What are some key experimental methods to assess this compound inhibitor specificity?

A5: Several methods can be used to evaluate the specificity of this compound inhibitors:

  • Kinase Profiling: This involves screening the inhibitor against a large panel of kinases to identify off-target interactions.[4][12]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability increases upon ligand binding.[1] It can be used to confirm target engagement in intact cells.

  • Kinobeads Assay: This is a chemical proteomics approach used for off-target profiling. It involves incubating a cell lysate with the inhibitor and then using beads with immobilized broad-spectrum kinase inhibitors to capture kinases that are not inhibited by the test compound.[2]

Quantitative Data on Inhibitor Specificity

The following table provides a representative example of how to present quantitative data on the specificity of this compound inhibitors. The values presented here are for illustrative purposes and may not reflect actual experimental data.

InhibitorTargetOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold)
Inhibitor A AHK415AHK230020
AHK350033
AtMPK6>10,000>667
Inhibitor B AHK325AHK21,00040
AHK475030
AtMPK3>10,000>400
  • Selectivity (Fold): Calculated as (Off-Target IC50) / (On-Target IC50). A higher value indicates greater selectivity.

Experimental Protocols

Kinase Profiling Assay (Radiometric)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay.

  • Prepare Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific substrate (protein or peptide), and the appropriate kinase buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the this compound inhibitor in DMSO.

  • Set up Kinase Reaction:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time to ensure the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[4]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA to verify target engagement of an this compound inhibitor in a cellular context.[1]

  • Cell Treatment: Treat intact plant cells or protoplasts with the this compound inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target this compound protein remaining at each temperature using Western blotting with an antibody specific to the this compound of interest.

  • Data Analysis: Plot the amount of soluble this compound as a function of temperature for each inhibitor concentration. An increase in the thermal stability of the this compound in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathways and Workflows

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Cytokinin This compound Receptor (AHK2, AHK3, AHK4) His Asp This compound:f2->this compound:f3 AHP AHP This compound:f3->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Nuclear Translocation & Phosphotransfer Target_Genes Cytokinin Response Genes ARR_B->Target_Genes Transcriptional Activation ARR_A Type-A ARR ARR_A->ARR_B Inhibition Target_Genes->ARR_A Induction Cytokinin CK Cytokinin->this compound:f0 Binding

Caption: Simplified this compound signaling pathway in Arabidopsis.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Inhibitor Check_Phenotype Phenotype does not correlate with IC50? Start->Check_Phenotype Dose_Response Perform Dose-Response Curve Check_Phenotype->Dose_Response Yes Check_Assay High Background in Reporter Assay? Check_Phenotype->Check_Assay No Secondary_Inhibitor Test Structurally Distinct Inhibitor Dose_Response->Secondary_Inhibitor Rescue_Experiment Perform Rescue Experiment Secondary_Inhibitor->Rescue_Experiment On_Target Likely On-Target Effect Rescue_Experiment->On_Target Phenotype Rescued Off_Target Likely Off-Target Effect Rescue_Experiment->Off_Target Phenotype Persists Check_Assay->Off_Target No Change_Reporter Switch Reporter System Check_Assay->Change_Reporter Yes Optimize_Conc Optimize Inhibitor Concentration Change_Reporter->Optimize_Conc Assay_Validated Assay Validated Optimize_Conc->Assay_Validated

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow Start Start: Enhance Inhibitor Specificity Design Inhibitor Design/ Modification Start->Design Synthesis Chemical Synthesis Design->Synthesis Biochemical_Screen Biochemical Screen (e.g., Kinase Profiling) Synthesis->Biochemical_Screen Check_Specificity Is Inhibitor Specific? Biochemical_Screen->Check_Specificity Check_Specificity->Design No, Redesign Cell_Assay Cell-Based Assays Check_Specificity->Cell_Assay Yes CETSA Target Engagement (e.g., CETSA) Cell_Assay->CETSA Phenotype_Analysis Phenotypic Analysis CETSA->Phenotype_Analysis Lead_Compound Lead Compound Identified Phenotype_Analysis->Lead_Compound

Caption: Experimental workflow for enhancing inhibitor specificity.

References

Technical Support Center: Quantitative RT-PCR of AHK Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reproducible quantitative real-time PCR (qRT-PCR) for the analysis of Arabidopsis Histidine Kinase (AHK) gene expression.

Troubleshooting Guides

Issue 1: Poor Amplification Efficiency or No Amplification

Symptoms:

  • High Cq values (>35) or no Cq value.

  • Amplification curve is not sigmoidal and has a low plateau.

  • Low or no product visible on an agarose gel.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome (Post-Solution)
Degraded RNA Ensure proper RNA extraction and handling techniques to prevent RNase contamination. Assess RNA integrity using a bioanalyzer (RIN > 7) or by visualizing intact ribosomal RNA bands on a denaturing agarose gel.[1]Cq values for both target and reference genes decrease. Improved sigmoidal amplification curves.
Inefficient cDNA Synthesis Use a high-quality reverse transcriptase and optimize the reaction conditions. Ensure the use of random hexamers or a mix of oligo(dT) and random primers for complete transcript representation.[2]Consistent Cq values across technical replicates and biological samples for reference genes.
Suboptimal Primer Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Use primer design software to check for potential hairpins, self-dimers, and cross-dimers. Aim for a Tm of 60-65°C and a GC content of 40-60%.[3][4]A single, sharp peak in the melt curve analysis and a single band of the correct size on an agarose gel.
PCR Inhibitors Dilute the cDNA template (e.g., 1:10, 1:100) to reduce the concentration of inhibitors carried over from RNA extraction.A decrease in Cq value upon dilution indicates the presence of inhibitors. The Cq value should then stabilize with further dilutions.
Issue 2: Presence of Primer-Dimers

Symptoms:

  • A peak in the melt curve at a lower temperature than the target amplicon.

  • A low molecular weight band (<100 bp) on an agarose gel.[5]

  • Amplification in the no-template control (NTC).

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome (Post-Solution)
Poor Primer Design Re-design primers to minimize complementarity, especially at the 3' ends.[3][6]Disappearance of the low-temperature peak in the melt curve and the low molecular weight band on the gel.
High Primer Concentration Titrate primer concentrations to find the lowest concentration that still gives efficient amplification of the target.Reduced or eliminated primer-dimer peak without significantly affecting the Cq value of the target amplicon.
Low Annealing Temperature Increase the annealing temperature in increments of 1-2°C. A gradient PCR can be used to determine the optimal annealing temperature.[6]The primer-dimer peak should disappear while the target amplicon peak remains strong.
Issue 3: Non-Specific Amplification

Symptoms:

  • Multiple peaks in the melt curve analysis.[7]

  • Multiple bands on an agarose gel.[8]

  • Inconsistent Cq values across technical replicates.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome (Post-Solution)
Homology between this compound Genes Design primers in the most divergent regions of the this compound gene family members, such as the 5' or 3' untranslated regions (UTRs). Perform a BLAST search of your primer sequences against the target genome to ensure specificity.A single, sharp peak in the melt curve and a single band of the correct size on an agarose gel.
Genomic DNA Contamination Treat RNA samples with DNase I prior to reverse transcription. Design primers that span an exon-exon junction.[1]No amplification in the minus-reverse transcriptase (-RT) control.
Suboptimal Annealing Temperature Optimize the annealing temperature using a gradient PCR. A higher annealing temperature increases the stringency of primer binding.[9]Elimination of non-specific peaks in the melt curve.

FAQs (Frequently Asked Questions)

Q1: Which reference genes are most suitable for normalizing this compound gene expression in Arabidopsis?

A1: The selection of stable reference genes is critical for accurate qRT-PCR results. For studies involving cytokinin signaling and this compound genes in Arabidopsis thaliana, several studies have validated the stability of various reference genes. Commonly used housekeeping genes like ACTIN2 (ACT2), UBIQUITIN10 (UBQ10), and ELONGATION FACTOR 1-ALPHA (EF1α) are often employed. However, their stability can vary depending on the experimental conditions. For cytokinin treatment experiments, PP2A (Protein Phosphatase 2A subunit) and SAND family genes have been shown to be highly stable. It is always recommended to validate a set of candidate reference genes under your specific experimental conditions using tools like geNorm or NormFinder to determine the most stable ones.[10][11][12]

Q2: How can I design specific primers for highly homologous this compound gene family members?

A2: Due to the high degree of sequence similarity among this compound gene family members, designing specific primers can be challenging. To achieve specificity, it is recommended to:

  • Target UTRs: Design primers in the 5' or 3' untranslated regions (UTRs), which are typically more divergent than the coding sequences.

  • BLAST Search: Perform a BLAST search of your candidate primer sequences against the entire genome of your target organism to check for potential off-target binding sites.

  • Primer Design Software: Utilize primer design software that can account for specificity among homologous genes.

  • Experimental Validation: Empirically validate the specificity of your primers by performing a melt curve analysis and running the PCR product on an agarose gel. A single peak in the melt curve and a single band of the expected size on the gel indicate specific amplification.

Q3: What are the expected Cq values for this compound genes?

A3: The Cq (Quantification Cycle) values for this compound genes can vary depending on several factors, including the specific this compound gene being analyzed, the tissue type, the developmental stage, and the experimental conditions. Generally, this compound genes are considered to be moderately to lowly expressed. In Arabidopsis, you might expect Cq values in the range of 22-30 in whole seedlings or specific tissues under standard growth conditions.[13][14] However, these values can change significantly in response to stimuli such as cytokinin treatment.[15][16] It is important to establish a baseline of expression for your specific experimental system.

Q4: What are the key considerations of the MIQE guidelines for this compound gene expression studies?

A4: The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines are a set of recommendations to ensure the transparency and reproducibility of qRT-PCR data. Key considerations for this compound gene expression studies include:

  • RNA Quality: Reporting the method of RNA extraction, quantification, and quality assessment (e.g., RIN value).

  • Primer Information: Providing primer sequences, amplicon location, and evidence of primer validation (e.g., melt curve analysis, gel electrophoresis).

  • Reverse Transcription: Detailing the reverse transcription method, including the type of priming (oligo(dT), random hexamers, or gene-specific) and the amount of RNA used.

  • PCR Efficiency: Reporting the PCR amplification efficiency for each primer pair, determined from a standard curve.

  • Reference Gene Validation: Justifying the choice of reference genes with evidence of their stable expression in the specific experimental context.

  • Data Analysis: Clearly describing the method used for Cq determination and relative quantification.

Adherence to the MIQE guidelines is crucial for publishing high-quality, reliable this compound gene expression data.

Experimental Protocols

Detailed Methodology for qRT-PCR of this compound Genes
  • RNA Extraction and Quality Control:

    • Extract total RNA from plant tissue using a reputable kit or a standard Trizol-based protocol.

    • To remove contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.

    • Assess RNA quality and quantity. Measure the A260/280 and A260/230 ratios using a spectrophotometer (ratios of ~2.0 are generally considered pure). Verify RNA integrity by running an aliquot on a 1% denaturing agarose gel or using a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a high-quality reverse transcriptase kit.

    • Use a combination of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.

    • Include a no-reverse transcriptase (-RT) control for each RNA sample to test for genomic DNA contamination.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix for each primer pair containing a SYBR Green-based qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add an equal amount of diluted cDNA (e.g., 10-20 ng) to each reaction well.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Set up technical triplicates for each sample and primer pair.

  • qRT-PCR Cycling Conditions:

    • A typical cycling protocol is as follows:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 10-15 seconds.

        • Annealing/Extension: 60-65°C for 30-60 seconds (collect fluorescence data at the end of this step).

    • Followed by a melt curve analysis to verify the specificity of the amplification products.

  • Data Analysis:

    • Determine the Cq values for each reaction.

    • Calculate the relative expression of the this compound target genes using the 2-ΔΔCq method, normalizing to the geometric mean of at least two validated reference genes.

Visualizations

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor AHP AHP This compound->AHP Phosphorylates ARR_B Type-B ARR AHP->ARR_B Phosphorylates Target_Genes Cytokinin Response Genes ARR_B->Target_Genes Activates Transcription ARR_A Type-A ARR ARR_A->ARR_B Inhibits Target_Genes->ARR_A Induces Expression Cytokinin Cytokinin Cytokinin->this compound Binds

Caption: Simplified signaling pathway of cytokinin perception and transduction involving this compound receptors.

qRT_PCR_Workflow RNA_Extraction 1. RNA Extraction & QC cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup 3. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 4. qPCR Run & Data Collection qPCR_Setup->qPCR_Run Data_Analysis 5. Data Analysis qPCR_Run->Data_Analysis Relative_Quantification Relative Gene Expression Data_Analysis->Relative_Quantification

Caption: Standard experimental workflow for quantitative RT-PCR analysis of gene expression.

Troubleshooting_Logic Start Poor qPCR Result Check_Melt_Curve Check Melt Curve Start->Check_Melt_Curve Check_Controls Check Controls (NTC, -RT) Start->Check_Controls Multiple_Peaks Multiple Peaks? Check_Melt_Curve->Multiple_Peaks NTC_Amp Amplification in NTC? Check_Controls->NTC_Amp Primer_Dimer Primer-Dimer Issue Multiple_Peaks->Primer_Dimer Yes (Low Tm peak) Non_Specific Non-Specific Amplification Multiple_Peaks->Non_Specific Yes (Other peaks) Contamination Contamination NTC_Amp->Contamination Yes Optimize_Annealing Optimize Annealing Temp Primer_Dimer->Optimize_Annealing Redesign_Primers Redesign Primers Non_Specific->Redesign_Primers Improve_Lab_Practice Improve Lab Practice Contamination->Improve_Lab_Practice

Caption: Logical workflow for troubleshooting common issues encountered in qRT-PCR experiments.

References

Avoiding pleiotropic effects in ahk mutant studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pleiotropic effects in Arabidopsis thaliana histidine kinase (AHK) mutant studies.

Frequently Asked Questions (FAQs)

Q1: What are AHKs and why are they important to study?

A1: ARABIDOPSIS HISTIDINE KINASES (AHKs) are a family of sensor histidine kinases that primarily function as cytokinin receptors in Arabidopsis thaliana.[1][2] Cytokinins are crucial plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, leaf senescence, and seed germination.[2][3] Studying AHKs is essential for understanding the fundamental mechanisms of plant growth and development.

Q2: What does "pleiotropy" mean in the context of this compound mutant studies?

A2: Pleiotropy refers to a single gene influencing multiple, often seemingly unrelated, phenotypic traits. In this compound mutant studies, a mutation in a single this compound gene can lead to a wide range of developmental and physiological changes due to the diverse roles of cytokinin signaling throughout the plant. For example, this compound mutants can exhibit altered root and shoot growth, changes in leaf size and number, and modified responses to environmental stresses.[3][4]

Q3: Why do single this compound mutants often show no obvious phenotype?

A3: Single this compound loss-of-function mutants often display no significant defective phenotype under standard growth conditions due to functional redundancy among the this compound family members, particularly AHK2, AHK3, and AHK4.[5][6] This means that if one this compound receptor is non-functional, the others can often compensate for its absence, masking the effect of the single mutation.

Q4: What are the typical pleiotropic effects observed in higher-order this compound mutants (e.g., double or triple mutants)?

A4: Higher-order this compound mutants, where multiple this compound genes are knocked out, exhibit more severe and pleiotropic phenotypes. For instance, ahk2 ahk3 double mutants show a semi-dwarf phenotype with reduced leaf size and shorter inflorescence stems.[5][7] The ahk2 ahk3 ahk4 triple mutant displays even more drastic growth inhibition, affecting roots, leaves, and reproductive development, which is often associated with reduced cell division activity in meristems.[5] These mutants can also show altered responses to drought and salt stress.[4]

Q5: How can I distinguish between a direct effect of an this compound gene mutation and an indirect, pleiotropic effect?

A5: Dissecting direct versus indirect effects is a major challenge. Key strategies include:

  • Tissue-specific complementation: Restoring the function of the mutated this compound gene in specific tissues or cell types can help determine where the gene's primary function lies for a particular phenotype.

  • Inducible gene expression systems: These systems allow for temporal control of gene expression, enabling researchers to turn the this compound gene "on" or "off" at specific developmental stages to observe the direct consequences.

  • Detailed phenotypic analysis: Careful and comprehensive analysis of the mutant's development can help establish a timeline of when different phenotypes appear, providing clues about primary and secondary effects.

Troubleshooting Guides

Guide 1: Dissecting Pleiotropy with Tissue-Specific Complementation

This guide outlines a workflow for using tissue-specific promoters to drive the expression of an this compound in a mutant background to rescue a specific phenotype.

Objective: To determine the specific tissue or cell type where this compound function is required for a particular developmental process.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Transformation & Selection cluster_2 Analysis A Identify this compound mutant with pleiotropic phenotype B Select tissue-specific promoters (e.g., root-specific, shoot-specific) A->B C Clone this compound coding sequence (CDS) downstream of selected promoters B->C D Transform this compound mutant with promoter::this compound constructs C->D E Select and screen transgenic lines D->E F Perform detailed phenotypic analysis of transgenic lines E->F G Compare phenotypes to wild-type and this compound mutant F->G H Conclusion: Identify tissues where this compound function is critical G->H

Caption: Workflow for tissue-specific complementation analysis.

Detailed Methodology:

  • Vector Construction:

    • Amplify the promoter region of a known tissue-specific gene.

    • Amplify the full-length coding sequence (CDS) of the this compound of interest.

    • Use a suitable cloning method (e.g., Gateway, Golden Gate) to assemble a construct containing the tissue-specific promoter, the this compound CDS, and a terminator sequence in a plant transformation vector.

  • Plant Transformation:

    • Transform the constructed vector into an Agrobacterium tumefaciens strain.

    • Use the floral dip method to transform your this compound mutant line.

  • Selection and Screening:

    • Select transgenic plants (T1 generation) on a medium containing the appropriate selectable marker.

    • Confirm the presence and expression of the transgene in T2 or T3 homozygous lines using PCR and RT-qPCR.

  • Phenotypic Analysis:

    • Grow wild-type, this compound mutant, and several independent transgenic lines under identical conditions.

    • Quantitatively measure the phenotypes of interest (e.g., root length, leaf area, flowering time).

    • Observe if the phenotype is rescued in the transgenic lines and if the rescue is correlated with the expression pattern of the tissue-specific promoter.

Guide 2: Using Inducible Gene Expression to Control this compound Function

This guide describes the use of a dexamethasone (DEX)-inducible system to control the timing of this compound gene expression.

Objective: To investigate the effects of this compound expression at specific developmental stages, thereby separating early developmental roles from later ones.

The GR-LhG4/pOp System: This is a widely used two-component system in Arabidopsis.[8][9]

  • Driver Line: Expresses a synthetic transcription factor (GR-LhG4) under the control of a tissue-specific or constitutive promoter. In the absence of DEX, GR-LhG4 is retained in the cytoplasm.

  • Effector Line: Contains the this compound gene of interest under the control of the pOp promoter, which is activated by LhG4.

G cluster_0 No Dexamethasone (DEX) cluster_1 With Dexamethasone (DEX) A GR-LhG4 fusion protein remains in cytoplasm B pOp::this compound gene is OFF A->B No nuclear entry C DEX binds to GR domain D GR-LhG4 translocates to the nucleus C->D E LhG4 binds to pOp promoter D->E F pOp::this compound gene is ON (Expression induced) E->F

Caption: Mechanism of the DEX-inducible GR-LhG4/pOp system.

Detailed Methodology:

  • Generate Transgenic Lines:

    • Create a "driver" line by transforming your this compound mutant with a construct expressing GR-LhG4 under a suitable promoter.

    • Create an "effector" line by transforming the same this compound mutant background with a pOp::this compound construct.

    • Cross the driver and effector lines to generate F1 progeny containing both constructs.

  • Induction Experiment:

    • Prepare a solution of Dexamethasone (e.g., 10 µM in water with a surfactant like Tween-20).

    • Apply the DEX solution to plants at the desired developmental stage (e.g., by spraying seedlings or adding to the growth medium).

    • Include a mock-treated control group (sprayed with water and surfactant only).

  • Analysis:

    • Harvest tissue at different time points after induction to confirm this compound gene expression via RT-qPCR.

    • Observe and quantify the phenotypic changes in the DEX-treated plants compared to the mock-treated controls and the parental lines. This allows you to attribute specific phenotypes to this compound function during the induction period.

Quantitative Data Summary

The pleiotropic effects of this compound mutations are often more pronounced in higher-order mutants. The following table summarizes some of the reported phenotypic differences between wild-type, double, and triple this compound mutants.

PhenotypeWild-Type (Col-0)ahk2 ahk3ahk2 ahk3 ahk4Reference
Rosette Diameter NormalReduced (~50% of WT)Severely reduced[10]
Leaf Cell Number NormalReducedSeverely reduced[5][10]
Primary Root Length NormalLonger than WTSignificantly reduced[5][10]
Lateral Root Number NormalIncreased-[10]
Seed Size Normal-Larger (~250% volume of WT)[3]

This compound Signaling Pathway

The AHKs are central to the cytokinin signaling pathway, which involves a multi-step phosphorelay system.

G cluster_nucleus Nucleus Cytokinin Cytokinin This compound This compound (Receptor) Cytokinin->this compound Binds AHP AHP (Phosphotransfer) This compound->AHP Phosphorylates ARR ARR (Response Regulator) AHP->ARR Phosphorylates (in Nucleus) GeneExpression Gene Expression ARR->GeneExpression Activates/Represses Nucleus Nucleus

Caption: Simplified cytokinin signaling pathway in Arabidopsis.

This pathway illustrates how the binding of cytokinin to this compound receptors initiates a phosphorylation cascade that ultimately leads to changes in gene expression within the nucleus.[11] Understanding this pathway is crucial for interpreting the pleiotropic effects observed in this compound mutants, as disruptions at the receptor level can have widespread downstream consequences.

References

Validation & Comparative

The Pivotal Role of AHK4 in Orchestrating Root Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant development is paramount. This guide provides a comprehensive comparison of the cytokinin receptor ARABIDOPSIS HISTIDINE KINASE 4 (AHK4) and its role in root development, supported by experimental data and detailed protocols. We delve into the function of AHK4 in contrast to other cytokinin receptors, offering a clear perspective on its specific contributions to the architecture of the root system.

Cytokinins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the complex processes of root development. The perception and transduction of the cytokinin signal are mediated by a family of histidine kinase receptors. In Arabidopsis thaliana, three such receptors have been identified: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] While these receptors share some overlapping functions, AHK4 has been demonstrated to be a primary player in mediating cytokinin responses within the root.[1][3]

AHK4: A Key Mediator of Cytokinin Responses in the Root

Experimental evidence strongly indicates that AHK4 is a positive regulator of the cytokinin signaling pathway.[1][2] Loss-of-function mutations in the AHK4 gene result in a pronounced cytokinin-resistant phenotype, particularly in the context of root growth inhibition by exogenous cytokinin.[2][4] This resistance highlights the central role of AHK4 in perceiving and transducing the cytokinin signal that normally restricts root elongation.

In contrast, single mutants of ahk2 and ahk3 do not exhibit the same level of cytokinin insensitivity in their roots, suggesting that AHK4 is the dominant receptor for this response in this organ.[1] However, the creation of double and triple mutants has revealed functional redundancy among the AHK receptors.[5] For instance, while ahk2 ahk4 and ahk3 ahk4 double mutants show normal growth, the ahk2 ahk3 double mutant exhibits a semi-dwarf phenotype in the shoot, and the ahk2 ahk3 ahk4 triple mutant displays severely inhibited growth in both shoots and roots.[5][6][7] This indicates that while AHK4 is crucial for root-specific cytokinin responses, AHK2 and AHK3 also contribute to overall growth and development, with their roles becoming more apparent when AHK4 function is absent.

Quantitative Analysis of AHK4's Role in Root Growth

To quantify the impact of AHK4 on root development, researchers have conducted root elongation assays in the presence of varying concentrations of cytokinins. The data consistently show that wild-type plants exhibit a dose-dependent inhibition of root growth with increasing cytokinin concentrations. In stark contrast, ahk4 mutants display significantly reduced sensitivity, maintaining longer root lengths even at high cytokinin levels.

GenotypeBenzyladenine (BA) Concentration (µM)Mean Root Length (mm)[4]Standard Deviation (mm)[4]
Wild Type (WS)025.34.5
0.0118.23.1
0.18.51.9
14.10.8
53.50.6
ahk4-1028.15.2
0.0127.54.8
0.126.94.1
124.33.7
520.13.2

AHK4's Influence on Lateral Root Formation

Beyond primary root elongation, cytokinin signaling, largely mediated by AHK4, also negatively regulates lateral root formation.[8] Suppression of the cytokinin signaling pathway, for example through mutations in AHK4, typically leads to an enhancement of lateral root organogenesis.[8] This antagonistic relationship with auxin, a key promoter of lateral root development, highlights the delicate hormonal balance required for shaping the root system architecture.[9]

Experimental Protocols

A fundamental experiment to assess the function of AHK4 in root development is the cytokinin-induced root growth inhibition assay.

Protocol: Cytokinin-Induced Root Growth Inhibition Assay

1. Plant Material and Growth Conditions:

  • Genotypes: Arabidopsis thaliana wild-type (e.g., ecotype Columbia-0 or Wassilewskija) and ahk4 mutant lines.

  • Sterilization: Surface-sterilize seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

  • Plating: Sow seeds on Murashige and Skoog (MS) agar plates supplemented with 1% sucrose and varying concentrations of the cytokinin benzyladenine (BA) (e.g., 0, 0.01, 0.1, 1, 5 µM).

  • Stratification: Store plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. Data Collection and Analysis:

  • Measurement: After a defined period of growth (e.g., 10 days), photograph the plates.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per genotype and treatment.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in root length between genotypes and treatments.

Visualizing the AHK4 Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms discussed, the following diagrams illustrate the AHK4 signaling pathway and a typical experimental workflow.

AHK4_Signaling_Pathway Cytokinin Cytokinin AHK4 AHK4 (in ER/Plasma Membrane) Cytokinin->AHK4 Binds P1 P AHK4->P1 AHP AHP P1->AHP Phosphotransfer P2 P AHP->P2 ARR_B Type-B ARR (in Nucleus) P2->ARR_B Phosphotransfer P3 P ARR_B->P3 Gene_Expression Target Gene Expression P3->Gene_Expression Activates Root_Development Inhibition of Root Elongation & Lateral Root Formation Gene_Expression->Root_Development

Caption: A simplified diagram of the AHK4-mediated cytokinin signaling pathway.

Experimental_Workflow Start Seed Sterilization (Wild Type & ahk4) Plating Plating on MS media with varying Cytokinin conc. Start->Plating Stratification Stratification (4°C, 2-3 days) Plating->Stratification Growth Growth Chamber (22°C, 16h light/8h dark) Stratification->Growth Imaging Image Acquisition (e.g., after 10 days) Growth->Imaging Measurement Root Length Measurement (ImageJ) Imaging->Measurement Analysis Statistical Analysis (t-test/ANOVA) Measurement->Analysis Conclusion Confirmation of AHK4's role in cytokinin-mediated root growth inhibition Analysis->Conclusion

Caption: A standard workflow for a cytokinin root growth inhibition assay.

References

A Comparative Guide to AHK Orthologs in Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arabidopsis Histidine Kinase (AHK) orthologs, key cytokinin receptors, across various plant species. Understanding the functional nuances of these receptors is critical for advancements in agriculture and the development of novel plant growth regulators. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

I. Comparative Performance of this compound Orthologs

Cytokinin signaling, initiated by the binding of cytokinins to this compound receptors, plays a pivotal role in numerous aspects of plant growth and development.[1] The affinity of these receptors for various cytokinin ligands can differ, leading to distinct downstream physiological effects. Below is a summary of the binding affinities (Kd) of this compound orthologs from Arabidopsis thaliana, maize (Zea mays), and rice (Oryza sativa) for different cytokinin molecules.

Table 1: Cytokinin Binding Affinities (Kd in nM) of this compound Orthologs
Cytokinin LigandArabidopsis thaliana AHK2Arabidopsis thaliana AHK3Zea mays ZmHK1Oryza sativa OsHK4Oryza sativa OsHK6
trans-Zeatin (tZ)~4.0~1-2High AffinityHigh AffinityLow Affinity
is-Pentyladenine (iP)~1.4Low AffinityHigh AffinityHigh AffinityHigh Affinity (sensitive to 1 nM)
Dihydrozeatin (DZ)Low AffinityHigh AffinityLow Affinity--
cis-Zeatin (cZ)Low AffinityLow AffinityHigh Affinity--

Note: High Affinity indicates a strong binding interaction, though specific Kd values were not always available in the reviewed literature. The data for OsHKs is based on functional assays and relative sensitivity.[2][3]

The functional redundancy and specificity of this compound orthologs are often studied through the phenotypic analysis of loss-of-function mutants. In Arabidopsis, the triple mutant ahk2 ahk3 ahk4 exhibits severe defects in female gametophyte development.[1] In tomato (Solanum lycopersicum), down-regulation of the cytokinin receptor gene SlHK2 has been shown to improve tolerance to drought and heat stress.[4][5]

II. Experimental Protocols

Cytokinin Competition Binding Assay

This protocol is adapted from methods used to determine the binding affinities of cytokinin receptors.[6]

Objective: To determine the dissociation constant (Kd) of a cytokinin receptor for a specific ligand through competitive binding with a radiolabeled cytokinin.

Materials:

  • Microsomal fractions from plant tissue or heterologous expression systems (e.g., E. coli, tobacco leaves) expressing the this compound ortholog of interest.[3]

  • [³H]-trans-Zeatin ([³H]tZ) or other suitable radiolabeled cytokinin.

  • Unlabeled cytokinin ligands for competition.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled cytokinin ligand.

  • In a microcentrifuge tube, mix the microsomal fraction containing the receptor with a fixed concentration of [³H]tZ.

  • Add the different concentrations of the unlabeled cytokinin ligand to the tubes. Include a control with no unlabeled ligand (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

  • Incubate the reactions at 4°C for 1-2 hours to reach equilibrium.

  • Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate the bound from the free radioligand.

  • Wash the filter quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filter in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the unlabeled ligand and determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kd for the unlabeled ligand using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radiolabeled ligand and Kd_radioligand is its dissociation constant.

In Vitro Autophosphorylation Assay

This protocol provides a method to assess the kinase activity of this compound orthologs.[7][8]

Objective: To determine the autophosphorylation activity of a purified this compound ortholog in vitro.

Materials:

  • Purified recombinant this compound protein (e.g., expressed in and purified from E. coli).

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP.

  • SDS-PAGE loading buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Prepare a reaction mixture containing the purified this compound protein in kinase buffer.

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP to the mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated this compound protein.

  • Quantify the band intensity to determine the relative autophosphorylation activity.

III. Visualizing Pathways and Workflows

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway involves a multi-step phosphorelay. The binding of cytokinin to the CHASE domain of the this compound receptor triggers a series of phosphorylation events, culminating in the activation of type-B Arabidopsis Response Regulators (ARRs) which are transcription factors that regulate the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor AHP AHP This compound->AHP P ARR_B Type-B ARR AHP->ARR_B P Genes Cytokinin-Responsive Genes ARR_B->Genes Activates ARR_A Type-A ARR ARR_A->ARR_B Inhibits Genes->ARR_A Induces Cytokinin CK Cytokinin->this compound Binds

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for this compound Ortholog Comparison

The following workflow outlines the key steps in comparing the functional characteristics of this compound orthologs from different plant species.

AHK_Comparison_Workflow cluster_biochemical Biochemical Characterization cluster_genetic Genetic Analysis start Identify this compound Orthologs in Target Species binding_assay Cytokinin Binding Assay start->binding_assay kinase_assay In Vitro Kinase Assay start->kinase_assay mutant_phenotyping Mutant Phenotyping start->mutant_phenotyping expression_analysis Gene Expression Analysis start->expression_analysis data_analysis Comparative Data Analysis binding_assay->data_analysis kinase_assay->data_analysis mutant_phenotyping->data_analysis expression_analysis->data_analysis conclusion Functional Comparison of Orthologs data_analysis->conclusion

Caption: Experimental workflow for comparing this compound orthologs.

References

A Comparative Guide to the Functional Redundancy of AHK2, AHK3, and AHK4 Cytokinin Receptors in Arabidopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional redundancy of the Arabidopsis Histidine Kinase (AHK) receptors AHK2, AHK3, and AHK4, which are crucial for cytokinin signaling and play a pivotal role in plant growth and development. The information presented herein, supported by experimental data, is intended to aid researchers in understanding the nuanced roles of these receptors and to assist drug development professionals in identifying potential targets for modulating plant growth.

Cytokinin Signaling Pathway Overview

Cytokinins are a class of plant hormones that regulate a wide array of physiological and developmental processes, including cell division, shoot and root growth, leaf senescence, and nutrient signaling. The perception and transduction of the cytokinin signal are primarily mediated by a two-component signaling system, initiated by the binding of cytokinin to the this compound receptors located in the endoplasmic reticulum. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of target gene expression.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin This compound AHK2 / AHK3 / AHK4 (Receptor) Cytokinin->this compound Binding AHK_P This compound (P) This compound->AHK_P Autophosphorylation AHP AHP AHK_P->AHP Phosphotransfer AHP_P AHP (P) ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR (P) Gene_Expression Target Gene Expression ARR_B_P->Gene_Expression Activation ARR_A Type-A ARR ARR_A->AHP_P Negative Feedback Gene_Expression->ARR_A Induction

Caption: A simplified diagram of the cytokinin signaling pathway in Arabidopsis.

Functional Redundancy and Specificity of this compound Receptors

Genetic studies using loss-of-function mutants have revealed a high degree of functional redundancy among AHK2, AHK3, and AHK4. Single mutants often exhibit subtle or no obvious phenotypes, while double and triple mutants display progressively more severe developmental defects. This indicates that the functions of these receptors largely overlap. However, there is also evidence for specific, non-redundant roles, which can be attributed to differences in expression patterns and cytokinin binding affinities.

Quantitative Phenotypic Comparison of this compound Mutants

The following tables summarize quantitative data from studies on this compound mutants, providing a direct comparison of their effects on key developmental processes.

Table 1: Rosette Diameter of this compound Mutants

GenotypeRosette Diameter (% of Wild Type)Source
Wild Type100Riefler et al., 2006[1][2]
ahk2~100Riefler et al., 2006[1][2]
ahk3~85Riefler et al., 2006[1][2]
cre1/ahk4~100Riefler et al., 2006[1][2]
ahk2 ahk3~50Riefler et al., 2006[1][2]
ahk2 cre1/ahk4~100Riefler et al., 2006[1][2]
ahk3 cre1/ahk4~85Riefler et al., 2006[1][2]
ahk2 ahk3 cre1/ahk4~25Riefler et al., 2006[1][2]

Table 2: Chlorophyll Content in Leaves of this compound Mutants

GenotypeChlorophyll a+b Content (% of Wild Type)Source
Wild Type100Riefler et al., 2006[1][2]
ahk2~95Riefler et al., 2006[1][2]
ahk3~75Riefler et al., 2006[1][2]
cre1/ahk4~100Riefler et al., 2006[1][2]
ahk2 ahk3~65Riefler et al., 2006[1][2]
ahk2 cre1/ahk4~115Riefler et al., 2006[1][2]
ahk3 cre1/ahk4~75Riefler et al., 2006[1][2]
ahk2 ahk3 cre1/ahk4~35Riefler et al., 2006[1][2]

Table 3: Primary Root Length of this compound Mutants

GenotypePrimary Root Length (% of Wild Type)Source
Wild Type100Higuchi et al., 2004[3][4][5][6][7]
ahk2~84Higuchi et al., 2004[3][4][5][6][7]
ahk3~109Higuchi et al., 2004[3][4][5][6][7]
cre1/ahk4~103Higuchi et al., 2004[3][4][5][6][7]
ahk2 ahk3~104Higuchi et al., 2004[3][4][5][6][7]
ahk2 cre1/ahk4~99Higuchi et al., 2004[3][4][5][6][7]
ahk3 cre1/ahk4~117Higuchi et al., 2004[3][4][5][6][7]
ahk2 ahk3 cre1/ahk4~25Higuchi et al., 2004[3][4][5][6][7]

Table 4: Cytokinin Binding Affinities (Kd) of this compound Receptors

CytokininAHK2 (Kd, nM)AHK3 (Kd, nM)AHK4/CRE1 (Kd, nM)Source
trans-Zeatin4.01-22-4Stolz et al., 2011; Romanov et al., 2006
isopentenyladenine (iP)1.4~10-fold lower affinity than tZHigh affinityStolz et al., 2011; Romanov et al., 2006

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound mutants are provided below.

Plant Growth and Phenotyping

Phenotyping_Workflow Start Seed Sterilization Plating Plating on MS Medium Start->Plating Stratification Stratification (4°C, 2-4 days) Plating->Stratification Growth Growth Chamber (e.g., 22°C, 16h light/8h dark) Stratification->Growth Measurement Quantitative Measurements Growth->Measurement Rosette Rosette Diameter (ImageJ) Measurement->Rosette Root Primary Root Length (ImageJ) Measurement->Root Chlorophyll Chlorophyll Content Measurement->Chlorophyll Senescence Senescence Assay Measurement->Senescence

Caption: A general workflow for plant growth and phenotyping of this compound mutants.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds of wild-type (e.g., Col-0) and this compound mutant lines are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar.

  • Plates are stratified at 4°C for 2-4 days in the dark to synchronize germination.

  • Seedlings are grown vertically in a controlled environment chamber (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

2. Rosette Diameter Measurement:

  • Rosettes of soil-grown plants are photographed at a specific time point (e.g., 21 days after sowing).

  • The maximum diameter of the rosette is measured from the digital images using software such as ImageJ.

3. Primary Root Length Measurement:

  • Seedlings grown on vertical agar plates are scanned or photographed at regular intervals.

  • The length of the primary root is measured from the images using software such as ImageJ with the NeuronJ plugin.

4. Chlorophyll Content Measurement:

  • Leaf tissue of a known weight is harvested and ground in 80% acetone.

  • The extract is centrifuged to pellet debris.

  • The absorbance of the supernatant is measured at 647 nm, 664 nm, and 700 nm using a spectrophotometer.

  • Chlorophyll a and b concentrations are calculated using established equations.

Cytokinin-Induced Senescence Assay

1. Detached Leaf Senescence Assay:

  • Fully expanded leaves are detached from plants of a specific age.

  • The petioles of the leaves are placed in microfuge tubes containing either a control solution (e.g., water or DMSO) or a solution with a specific concentration of cytokinin (e.g., 6-benzylaminopurine, BA).

  • The leaves are incubated in the dark for a specified period (e.g., 6 days).

  • After the incubation period, the chlorophyll content of the leaves is measured as described above to quantify the degree of senescence.

Cytokinin Binding Assay

1. Heterologous Expression and Membrane Preparation:

  • The coding sequences of AHK2, AHK3, and AHK4 are cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.

  • The expression of the receptor is induced, and the bacterial cells are harvested.

  • Membrane fractions containing the expressed this compound receptors are prepared by cell lysis and ultracentrifugation.

2. Radioligand Binding Assay:

  • The membrane preparations are incubated with a radiolabeled cytokinin, such as [³H]trans-zeatin, in the presence of varying concentrations of unlabeled cytokinin competitors.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The membrane-bound radioactivity is separated from the unbound ligand by filtration.

  • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • The dissociation constant (Kd) is determined by Scatchard analysis of the binding data.

Conclusion

The AHK2, AHK3, and AHK4 receptors exhibit a significant degree of functional redundancy in mediating cytokinin signaling in Arabidopsis. While AHK2 and AHK3 play major overlapping roles in shoot development, AHK4 has a more prominent function in the root. The triple mutant displays a severe phenotype, underscoring the essential nature of cytokinin signaling for plant viability. The subtle differences in their expression patterns and ligand affinities likely contribute to their specific, non-redundant functions. This guide provides a foundation for further investigation into the precise roles of these receptors and for the development of strategies to modulate plant growth and development.

References

Validating AHK Gene Expression: A Comparative Guide to In Situ Hybridization and qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate validation of gene expression data is paramount. This guide provides a comprehensive comparison of two widely used techniques, in situ hybridization (ISH) and quantitative real-time PCR (qRT-PCR), for validating the expression of Arabidopsis Histidine Kinase (AHK) genes, which are crucial cytokinin receptors involved in plant growth and development.

This guide will delve into the experimental protocols for both methods, present available quantitative data for this compound gene expression, and offer a comparative analysis to aid in selecting the most appropriate technique for your research needs.

This compound Gene Expression: A Tale of Two Techniques

Arabidopsis thaliana possesses three primary cytokinin receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] Understanding their spatial and quantitative expression patterns is vital for dissecting their roles in cytokinin signaling. While techniques like microarray or RNA-seq provide large-scale expression data, validation is crucial for confirming these findings. ISH offers spatial resolution, revealing the specific cells and tissues where a gene is expressed, while qRT-PCR provides a sensitive and quantitative measure of transcript abundance.

Quantitative Comparison of this compound Gene Expression
GeneMethodTissue/OrganismRelative Expression LevelKey Findings
AHK2 qRT-PCRArabidopsis wild-type seedlingsHighAHK2 is the most strongly expressed of the three cytokinin receptors in seedlings.
in situ HybridizationArabidopsis wild-type seedsNo expression detectedIn the seed, AHK2 expression was not observed via ISH.[3]
AHK3 qRT-PCRArabidopsis wild-type seedlingsModerateAHK3 shows a moderate level of expression in seedlings compared to AHK2.
in situ HybridizationArabidopsis wild-type seedsExpressed in embryo and endospermAHK3 expression is observed in the embryo from the 4-cell stage and later in the peripheral endosperm.[3]
AHK4/CRE1 qRT-PCRArabidopsis wild-type seedlingsLowAHK4/CRE1 exhibits the lowest expression level among the three receptors in seedlings.
in situ HybridizationArabidopsis wild-type seedsRestricted to the embryoAHK4 expression is confined to the embryo throughout its development.[3]

Methodological Showdown: In Situ Hybridization vs. qRT-PCR

FeatureIn Situ Hybridization (ISH)Quantitative Real-Time PCR (qRT-PCR)
Principle Uses a labeled complementary nucleic acid probe to localize a specific DNA or RNA sequence in a portion or section of tissue.Measures the amplification of a targeted DNA molecule during the PCR, in real-time, not at its end, as in conventional PCR.
Data Output Qualitative/Semi-quantitative (spatial distribution of signal)Quantitative (relative or absolute transcript abundance)
Strengths - Provides spatial information on gene expression within tissues and cells.- Allows for the visualization of expression patterns in the context of tissue morphology.- Highly sensitive and specific.- Wide dynamic range for quantification.- High-throughput capabilities.
Limitations - Can be technically challenging and time-consuming.- Quantification can be difficult and is often not precise.- Prone to issues with probe penetration and background signal.- Does not provide spatial information (requires tissue dissection for localization).- Susceptible to errors from RNA quality and reverse transcription efficiency.
Typical Use Case Determining the specific cell types or tissues that express a gene of interest.Quantifying changes in gene expression in response to different treatments or in different genetic backgrounds.

Experimental Protocols

In Situ Hybridization Protocol for Plant Tissues

This protocol is a generalized procedure for RNA in situ hybridization in plant tissues. Specific details may need to be optimized for different plant species and tissues.

1. Tissue Fixation and Embedding:

  • Fix fresh plant tissue in a solution of 4% (w/v) paraformaldehyde in 1X PBS overnight at 4°C.

  • Dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 85%, 95%, 100%).

  • Infiltrate the tissue with a paraffin wax or a similar embedding medium.

  • Embed the tissue in a mold and allow it to solidify.

2. Sectioning:

  • Section the embedded tissue to a thickness of 8-12 µm using a microtome.

  • Mount the sections onto RNase-free slides.

3. Pre-hybridization:

  • Deparaffinize the sections using a clearing agent like xylene and rehydrate through an ethanol series.

  • Treat the sections with proteinase K to improve probe accessibility.

  • Acetylate the sections to reduce background signal.

  • Incubate the slides in a pre-hybridization buffer for at least 1 hour at a temperature appropriate for the probe.

4. Hybridization:

  • Prepare a hybridization solution containing the labeled antisense RNA probe.

  • Apply the hybridization solution to the sections and incubate overnight in a humidified chamber at the appropriate temperature.

5. Post-hybridization Washes and Detection:

  • Wash the slides in a series of stringent buffers to remove unbound probe.

  • If using a DIG-labeled probe, incubate the slides with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Wash to remove unbound antibody.

  • Add a substrate for the enzyme to produce a colored precipitate, visualizing the location of the mRNA.

6. Imaging:

  • Mount the slides with a coverslip and observe under a microscope.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol outlines the general steps for quantifying gene expression using qRT-PCR.

1. RNA Extraction and Quality Control:

  • Extract total RNA from the plant tissue of interest using a suitable method (e.g., Trizol or a column-based kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

3. Primer Design and Validation:

  • Design gene-specific primers for the this compound gene of interest and a stable reference gene.

  • Validate the primer efficiency by performing a standard curve analysis.

4. qRT-PCR Reaction Setup:

  • Prepare a reaction mix containing SYBR Green or a fluorescent probe, cDNA template, forward and reverse primers, and DNA polymerase.

  • Run the reaction in a real-time PCR cycler.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2]

Visualizing the this compound Signaling Pathway and Validation Workflow

To further clarify the biological context and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

AHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (AHK2, AHK3, AHK4) AHP AHP This compound->AHP Phosphorylates ARR_B Type-B ARR AHP->ARR_B Phosphorylates ARR_A Type-A ARR ARR_B->ARR_A Induces Expression Response Cytokinin Response (Gene Expression) ARR_B->Response Activates ARR_A->AHP Inhibits Cytokinin Cytokinin Cytokinin->this compound Binds Gene_Expression_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis cluster_validation Data Validation & Interpretation PlantMaterial Plant Material RNA_Extraction RNA Extraction PlantMaterial->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR InSitu In Situ Hybridization RNA_Extraction->InSitu QuantitativeData Quantitative Data qRT_PCR->QuantitativeData SpatialData Spatial Data InSitu->SpatialData Comparison Comparative Analysis QuantitativeData->Comparison SpatialData->Comparison

References

Unraveling Functional Conservation: A Comparative Guide to Cross-Species Complementation of Arabidopsis Histidine Kinase (AHK) Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional conservation of signaling components across species is paramount for both fundamental research and the development of novel therapeutic and agricultural technologies. This guide provides a comprehensive comparison of studies on the cross-species complementation of Arabidopsis thaliana histidine kinase (AHK) mutants, key receptors in cytokinin signaling. By examining the ability of histidine kinases from other species to rescue mutant phenotypes in Arabidopsis, we can gain insights into the evolutionary conservation of this crucial signaling pathway.

Introduction to AHKs and Cytokinin Signaling

In Arabidopsis, the perception of the phytohormone cytokinin is primarily mediated by three homologous histidine kinases: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). These receptors are integral to a multi-step phosphorelay system that governs a wide array of developmental processes, including cell division, shoot and root growth, and leaf senescence. Loss-of-function mutations in the corresponding this compound genes lead to a range of developmental defects, from subtle growth alterations in single mutants to severe dwarfism and sterility in triple mutants, highlighting their critical and often redundant roles. The availability of a suite of well-characterized this compound mutants in Arabidopsis provides a powerful genetic background to test the functionality of homologous proteins from other species.

Cross-Species Complementation: Evidence for Functional Conservation

The functional interchangeability of cytokinin receptors between distant plant species has been demonstrated, providing strong evidence for the evolutionary conservation of the cytokinin signaling pathway. A notable example is the complementation of an Arabidopsis this compound double mutant with a cytokinin receptor from rice (Oryza sativa).

Complementation of Arabidopsis ahk2 ahk3 with Rice CHARK

A study on the unconventional rice cytokinin receptor, CHARK (CHASE domain receptor serine/threonine kinase), revealed its capability to function as a bona fide cytokinin receptor in Arabidopsis. When CHARK was expressed in an Arabidopsis ahk2 ahk3 double mutant background, it successfully rescued the characteristic mutant phenotypes, including reduced rosette size.[1] This complementation indicates that CHARK can effectively perceive cytokinin signals and integrate into the Arabidopsis signaling cascade to elicit downstream responses.

Quantitative Data Summary

Experiment Arabidopsis Mutant Background Heterologous Gene Observed Complementation Quantitative Readout Reference
In planta complementationahk2 ahk3Rice CHARKRescue of shoot growth defect and cytokinin sensitivityRestoration of rosette size and lateral root formation comparable to wild-type levels in response to cytokinin.[1]
Heterologous expressionE. coli ΔrcsC mutantMaize ZmHK1, ZmHK2, ZmHK3aCytokinin-dependent activation of a reporter geneSignificant increase in β-galactosidase activity upon cytokinin application.[2]
Heterologous expressionSaccharomyces cerevisiae sln1 mutantMaize ZmHK1Cytokinin-dependent growth rescueGrowth of yeast cells on media lacking cytokinin.[2]

Signaling Pathway and Experimental Workflow

The cytokinin signaling pathway is initiated by the binding of cytokinin to the CHASE domain of the this compound receptors, leading to their autophosphorylation. This phosphate group is then transferred through a phosphorelay system involving Histidine Phosphotransfer Proteins (AHPs) to Response Regulators (ARRs) in the nucleus, which in turn regulate the expression of cytokinin-responsive genes.

Figure 1. A simplified diagram of the canonical cytokinin signaling pathway. Cross-species complementation relies on the ability of a heterologous receptor (like OsCHARK) to functionally substitute for the native AHKs in initiating this phosphorelay.

The experimental workflow for a typical cross-species complementation study in Arabidopsis involves several key steps, from vector construction to phenotypic analysis of the transgenic plants.

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_analysis Phenotypic and Molecular Analysis Gene_Isolation Isolate Heterologous Histidine Kinase Gene (e.g., from Rice or Maize) Vector_Construction Clone into Plant Expression Vector (e.g., under a suitable promoter) Gene_Isolation->Vector_Construction Transformation Transform Arabidopsis This compound Mutant Plants (e.g., ahk2 ahk3) Vector_Construction->Transformation Selection Select Transgenic Plants Transformation->Selection Phenotyping Phenotypic Analysis (e.g., Rosette Size, Root Growth) Selection->Phenotyping Molecular_Analysis Molecular Analysis (e.g., Gene Expression of Cytokinin-Responsive Genes) Selection->Molecular_Analysis Complementation_Assessment Assess Degree of Complementation Phenotyping->Complementation_Assessment Molecular_Analysis->Complementation_Assessment

Figure 2. A generalized workflow for cross-species complementation of *Arabidopsis this compound mutants.*

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of complementation studies. Below are summarized protocols for key experiments.

Plant Transformation and Selection
  • Vector Construction: The coding sequence of the heterologous histidine kinase is cloned into a plant transformation vector, often under the control of a constitutive promoter (e.g., CaMV 35S) or a native Arabidopsis this compound promoter for tissue-specific expression.[1]

  • Transformation: Agrobacterium tumefaciens-mediated floral dip method is commonly used to transform Arabidopsis this compound mutant plants.

  • Selection of Transgenic Plants: Primary transformants (T1 generation) are selected on a medium containing an appropriate antibiotic or herbicide corresponding to the resistance gene in the transformation vector. Subsequent generations (T2 and T3) are analyzed to identify homozygous lines with stable expression of the transgene.

Phenotypic Analysis of Complementation
  • Shoot Growth: The rosette diameter and plant height of transgenic lines are measured and compared to the wild-type and the untransformed this compound mutant. Complementation is indicated by the restoration of these growth parameters to wild-type levels.[1]

  • Root Growth Assay: Seedlings are grown on vertical agar plates containing various concentrations of cytokinin. The length of the primary root and the number of lateral roots are quantified. A restored sensitivity to cytokinin-induced root growth inhibition is a key indicator of functional complementation.[1]

  • Leaf Senescence Assay: Leaf senescence, which is delayed by cytokinin, is often accelerated in this compound mutants. The chlorophyll content of leaves from transgenic and control plants is measured over time to assess the complementation of this phenotype.

Molecular Analysis of Complementation
  • Gene Expression Analysis: The expression of cytokinin primary response genes, such as ARR5 and ARR6, is quantified using quantitative real-time PCR (qRT-PCR) in transgenic and control plants treated with and without cytokinin. A restoration of cytokinin-inducible gene expression confirms functional complementation at the molecular level.

Heterologous Systems as a Proxy for Functional Analysis

Prior to in planta studies, the function of heterologous histidine kinases is often assayed in microbial systems, which provides a rapid assessment of their potential for cytokinin perception and signaling.

  • Escherichia coli Reporter Assay: A bacterial two-component system is reconstituted in E. coli, where the plant histidine kinase is expressed along with a reporter gene (e.g., lacZ) under the control of a promoter that is activated by the signaling pathway. The addition of cytokinin to the medium activates the plant receptor, leading to the expression of the reporter gene, which can be quantified.[2]

  • Saccharomyces cerevisiae Complementation Assay: A yeast mutant deficient in an essential endogenous histidine kinase (e.g., sln1) is transformed with the plant histidine kinase gene. The ability of the plant receptor to rescue the lethal phenotype of the yeast mutant in a cytokinin-dependent manner indicates its functional activity.[2][3]

Conclusion and Future Perspectives

The successful complementation of Arabidopsis this compound mutants with histidine kinases from other plant species, such as rice, underscores the deep evolutionary conservation of the cytokinin signaling pathway. These studies not only validate the function of the heterologous genes but also open avenues for comparative studies to understand the subtle differences in ligand specificity and signaling dynamics between species. For drug development and agricultural biotechnology, this functional interchangeability suggests that discoveries made in a model organism like Arabidopsis can have broad applicability and that signaling components from different species could be harnessed to modulate plant growth and development in predictable ways. Future research focusing on the complementation with histidine kinases from a wider range of plant species, including non-vascular plants, will further illuminate the evolutionary trajectory of this vital signaling cascade.

References

Comparative Analysis of AHK Signaling and Other Key Plant Hormone Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Plant hormones are fundamental regulators of virtually all aspects of plant growth, development, and response to the environment. Understanding their signaling pathways is crucial for advancements in agriculture and the development of novel agrochemicals. This guide provides a detailed comparison of the Arabidopsis Histidine Kinase (AHK) signaling pathway, which mediates cytokinin responses, with other pivotal plant hormone pathways: auxin, gibberellin (GA), abscisic acid (ABA), and ethylene. We present a side-by-side analysis of their core components, signaling mechanisms, and quantitative performance metrics, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of these complex networks.

This compound (Cytokinin) Signaling Pathway

Cytokinins are a class of phytohormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in cell growth and differentiation, as well as apical dominance, axillary bud growth, and leaf senescence. The perception and transduction of the cytokinin signal are mediated by a two-component signaling system, which is homologous to systems found in bacteria.

The core components of the this compound signaling pathway are:

  • ARABIDOPSIS HISTIDINE KINASE (this compound) receptors: These are membrane-bound sensor histidine kinases (AHK2, AHK3, and CRE1/AHK4 in Arabidopsis) that perceive cytokinins at the cell surface.[1]

  • HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs): These proteins shuttle the phosphoryl group from the this compound receptors in the cytoplasm to the response regulators in the nucleus.

  • ARABIDOPSIS RESPONSE REGULATORS (ARRs): These are the final components of the signaling cascade and are classified into two main types: Type-B ARRs, which are transcription factors that activate the expression of cytokinin-responsive genes, and Type-A ARRs, which are also induced by cytokinin and act as negative regulators of the pathway, creating a feedback loop.

The signaling cascade is initiated by the binding of cytokinin to the CHASE domain of the this compound receptors, leading to their autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, AHPs transfer the phosphoryl group to the Type-B ARRs in the nucleus. Phosphorylated Type-B ARRs then bind to the promoters of target genes and activate their transcription, leading to the physiological responses associated with cytokinin.

AHK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus CK Cytokinin This compound This compound Receptor CK->this compound Binds AHP AHP This compound->AHP P AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B P ARR_B_P Type-B ARR-P DNA Target Genes ARR_B_P->DNA Activates ARR_A Type-A ARR ARR_A->AHP Inhibits DNA->ARR_A Induces Response Cytokinin Response DNA->Response

Caption: this compound (Cytokinin) Signaling Pathway.

Auxin Signaling Pathway

Auxin is a key regulator of plant growth and development, controlling processes such as cell elongation, apical dominance, root formation, and tropic responses. The nuclear auxin signaling pathway is a short and elegant pathway that relies on protein degradation to regulate gene expression.[2][3]

The core components of the auxin signaling pathway are:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are F-box proteins that function as auxin co-receptors.[2][3]

  • Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins: These are transcriptional repressors that bind to and inhibit the activity of ARF transcription factors.[2][3]

  • AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements in the promoters of target genes and regulate their transcription.[2][3]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When auxin levels increase, auxin binds to the TIR1/AFB proteins, promoting their interaction with the Aux/IAA repressors. This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate or repress the expression of target genes, thereby mediating the auxin response.[2]

Auxin_Signaling cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low Binds & Inhibits DNA_low Target Genes ARF_low->DNA_low Repression Repression DNA_low->Repression Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux_IAA_high Aux/IAA SCF->Aux_IAA_high Ubiquitinates Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degraded ARF_high ARF DNA_high Target Genes ARF_high->DNA_high Activates Activation Activation DNA_high->Activation

Caption: Auxin Signaling Pathway.

Gibberellin (GA) Signaling Pathway

Gibberellins are a large family of tetracyclic diterpenoid hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering.[4] The GA signaling pathway operates through a derepression mechanism, where GA binding leads to the degradation of transcriptional repressors.

The core components of the GA signaling pathway are:

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to GA.[4]

  • DELLA proteins: A family of nuclear-localized transcriptional regulators that act as repressors of GA responses.

  • SLEEPY1 (SLY1) or GID2: An F-box protein that is part of an SCF E3 ubiquitin ligase complex.[4]

In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing GA-responsive gene expression and growth. When GA is present, it binds to the GID1 receptor, inducing a conformational change that promotes the interaction between GID1 and the DELLA proteins. This GA-GID1-DELLA complex is then recognized by the SLY1/GID2 F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA proteins by the 26S proteasome. The removal of the DELLA repressors allows for the expression of GA-responsive genes, promoting plant growth.[4]

GA_Signaling cluster_nucleus Nucleus cluster_low_ga Low GA cluster_high_ga High GA DELLA_low DELLA TF_low Transcription Factors DELLA_low->TF_low Inhibits DNA_low Target Genes TF_low->DNA_low Growth_Repression Growth Repression DNA_low->Growth_Repression GA Gibberellin GID1 GID1 Receptor GA->GID1 DELLA_high DELLA GID1->DELLA_high SCF_SLY1 SCF-SLY1 DELLA_high->SCF_SLY1 Proteasome 26S Proteasome DELLA_high->Proteasome Degraded SCF_SLY1->DELLA_high Ubiquitinates TF_high Transcription Factors DNA_high Target Genes TF_high->DNA_high Activates Growth_Promotion Growth Promotion DNA_high->Growth_Promotion

Caption: Gibberellin (GA) Signaling Pathway.

Abscisic Acid (ABA) Signaling Pathway

Abscisic acid is a key hormone involved in plant responses to abiotic stresses, such as drought and salinity, as well as in developmental processes like seed dormancy and germination.[5][6] The ABA signaling pathway is a complex network that involves a negative regulatory mechanism.[5][6][7]

The core components of the ABA signaling pathway are:

  • PYRABACTIN RESISTANCE1/PYR1-LIKE/REGULATORY COMPONENTS OF ABA RECEPTORS (PYR/PYL/RCAR): A family of soluble intracellular ABA receptors.[5][6][7]

  • PROTEIN PHOSPHATASE 2Cs (PP2Cs): A group of protein phosphatases that act as negative regulators of the ABA signaling pathway.[5][6][7]

  • SNF1-RELATED PROTEIN KINASE 2s (SnRK2s): A family of protein kinases that are the positive regulators of the ABA response.[5][6][7]

In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA levels rise, ABA binds to the PYR/PYL/RCAR receptors. This binding induces a conformational change in the receptors, allowing them to bind to and inhibit the activity of the PP2Cs. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate various downstream targets, including transcription factors (such as ABFs/AREBs), which in turn regulate the expression of ABA-responsive genes, leading to the physiological responses to ABA.[5][6][7]

ABA_Signaling cluster_cytoplasm_nucleus Cytoplasm/Nucleus cluster_low_aba Low ABA cluster_high_aba High ABA PP2C_low PP2C SnRK2_low SnRK2 PP2C_low->SnRK2_low Dephosphorylates & Inactivates TF_low Transcription Factors SnRK2_low->TF_low Response_low No ABA Response TF_low->Response_low ABA ABA PYR_PYL PYR/PYL Receptor ABA->PYR_PYL PP2C_high PP2C PYR_PYL->PP2C_high Binds & Inhibits SnRK2_high SnRK2 PP2C_high->SnRK2_high SnRK2_P SnRK2-P SnRK2_high->SnRK2_P Autophosphorylates TF_high Transcription Factors SnRK2_P->TF_high Phosphorylates TF_P TF-P Response_high ABA Response TF_P->Response_high

Caption: Abscisic Acid (ABA) Signaling Pathway.

Ethylene Signaling Pathway

Ethylene is a gaseous hormone that regulates a wide array of developmental processes and stress responses, including fruit ripening, senescence, and the "triple response" in seedlings. The ethylene signaling pathway is unique in that the receptors act as negative regulators.[8][9]

The core components of the ethylene signaling pathway are:

  • Ethylene Receptors: A family of endoplasmic reticulum (ER)-localized receptors (ETR1, ERS1, ETR2, ERS2, EIN4 in Arabidopsis) that are homologous to two-component histidine kinases.[9]

  • CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1): A Raf-like protein kinase that acts as a negative regulator of the pathway.

  • ETHYLENE INSENSITIVE 2 (EIN2): A central positive regulator of ethylene signaling, which is an ER-localized protein with similarity to N-ramp metal transporters.

  • ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1): Transcription factors that are the primary activators of ethylene-responsive gene expression.[9]

In the absence of ethylene, the ethylene receptors are active and stimulate the kinase activity of CTR1. CTR1 then phosphorylates the C-terminal end of EIN2, which prevents its cleavage and nuclear localization. This leads to the degradation of EIN3/EIL1 transcription factors, keeping the ethylene response off. When ethylene binds to its receptors, it inactivates them, which in turn leads to the inactivation of CTR1. The de-repression of EIN2 allows its C-terminal portion to be cleaved and translocated to the nucleus. In the nucleus, the EIN2 C-terminus stabilizes EIN3/EIL1, allowing them to activate the transcription of ethylene-responsive genes, such as ERFs (Ethylene Response Factors), which then mediate the various ethylene-dependent responses.[9][10]

Ethylene_Signaling cluster_er_membrane ER Membrane cluster_no_ethylene No Ethylene cluster_with_ethylene With Ethylene cluster_nucleus Nucleus Receptor_off Ethylene Receptor CTR1_on CTR1 (Active) Receptor_off->CTR1_on Activates EIN2_off EIN2 CTR1_on->EIN2_off Phosphorylates & Inhibits EIN3_EIL1 EIN3/EIL1 Ethylene Ethylene Receptor_on Ethylene Receptor Ethylene->Receptor_on Binds & Inactivates CTR1_off CTR1 (Inactive) Receptor_on->CTR1_off Inactivates EIN2_on EIN2 CTR1_off->EIN2_on EIN2_C EIN2 C-terminus EIN2_on->EIN2_C Cleavage EIN2_C->EIN3_EIL1 Stabilizes Proteasome 26S Proteasome EIN3_EIL1->Proteasome Degraded ERF ERF Genes EIN3_EIL1->ERF Activates Response Ethylene Response ERF->Response Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Reaction Binding Reaction (Radiolabeled Hormone) Membrane_Prep->Binding_Reaction Competition Competition Assay (Unlabeled Competitors) Membrane_Prep->Competition Separation Separation of Bound/ Free Ligand (Filtration) Binding_Reaction->Separation Competition->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Kd, Bmax) Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Single versus Double AHK Mutants in Arabidopsis thaliana: Unraveling Functional Redundancy in Cytokinin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Arabidopsis thaliana histidine kinase (AHK) cytokinin receptor mutants reveals a high degree of functional redundancy, particularly between AHK2 and AHK3. While single mutants often exhibit subtle or no discernible phenotypes, double mutants, especially ahk2 ahk3, display significant alterations in growth and development, underscoring their central role in mediating cytokinin responses. This guide provides a comparative phenotypic analysis of single versus double this compound mutants, supported by experimental data and detailed protocols.

In Arabidopsis, the perception of the phytohormone cytokinin is primarily mediated by three sensor histidine kinases: AHK2, AHK3, and CRE1/AHK4.[1][2] These receptors are key components of a multi-step phosphorelay system that orchestrates a wide array of developmental processes, including cell division, shoot and root growth, leaf senescence, and seed germination.[1][2][3] Loss-of-function mutations in the corresponding genes have been instrumental in dissecting the individual and combined contributions of these receptors to cytokinin signaling.

Phenotypic Comparison of Single and Double this compound Mutants

Genetic analyses of single and double loss-of-function this compound mutants have demonstrated significant functional overlap. Single mutants of ahk2 or cre1/ahk4 are often indistinguishable from wild-type plants under standard growth conditions, while ahk3 single mutants may show a slight reduction in rosette size.[1] In contrast, double mutants exhibit more pronounced phenotypes, with the ahk2 ahk3 combination leading to the most severe defects in vegetative development.[1][4]

Table 1: Comparative Shoot Phenotypes of Single and Double this compound Mutants
GenotypeRosette DiameterLeaf Cell FormationChlorophyll ContentLeaf Senescence
Wild TypeNormalNormalNormalNormal
ahk2Normal[1]NormalNormalNormal
ahk3Slightly Reduced[1]NormalNormalDelayed[3]
cre1/ahk4Normal[1]NormalNormalNormal
ahk2 ahk3Strongly Reduced[1][2]Reduced[1]Reduced[1]Accelerated[1]
ahk2 cre1/ahk4Mildly AffectedNormalNormalNormal
ahk3 cre1/ahk4Mildly AffectedNormalNormalNormal
Table 2: Comparative Root Phenotypes of Single and Double this compound Mutants
GenotypePrimary Root LengthLateral Root NumberCytokinin Sensitivity (Root Growth Inhibition)
Wild TypeNormalNormalSensitive
ahk2NormalNormalSensitive
ahk3NormalNormalSensitive
cre1/ahk4Increased[1]Normal[1]Reduced[1]
ahk2 ahk3Increased[1]Increased[1]Sensitive
ahk2 cre1/ahk4IncreasedIncreasedReduced
ahk3 cre1/ahk4IncreasedIncreasedReduced
Table 3: Comparative Callus Growth and Shoot Induction in this compound Mutants
GenotypeCallus Growth on CIMShoot Formation on SIMCytokinin Sensitivity
Wild TypeRobustEfficientSensitive
ahk2Normal[1]NormalSensitive
ahk3Reduced[1][2]Reduced[2]Reduced[2]
cre1/ahk4ReducedReducedReduced
ahk2 ahk3Severely Reduced[1][2]Very Rare[1]Strongly Reduced[1][2]
ahk2 cre1/ahk4ReducedReducedReduced
ahk3 cre1/ahk4ReducedReducedReduced

Visualizing the Cytokinin Signaling Pathway and Experimental Workflow

To better understand the molecular context and experimental approaches, the following diagrams illustrate the cytokinin signaling pathway and a typical workflow for a root elongation assay.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin This compound AHK2/3/4 (Receptor) CK->this compound Binding AHK_P This compound-P This compound->AHK_P Autophosphorylation (P) AHP AHP AHK_P->AHP Phosphotransfer (P) AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphotransfer (P) Type_B_ARR_P Type-B ARR-P Genes Cytokinin Response Genes Type_B_ARR_P->Genes Transcription Activation Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->AHP_P Negative Feedback Genes->Type_A_ARR Expression

Caption: The cytokinin signaling pathway in Arabidopsis.

Root_Elongation_Assay_Workflow start Seed Sterilization & Stratification plate Plating on MS Medium (with or without Cytokinin) start->plate grow Vertical Incubation (Controlled Environment) plate->grow measure Root Length Measurement (e.g., at 7-14 days) grow->measure analyze Data Analysis & Comparison (Wild Type vs. Mutants) measure->analyze

Caption: Workflow for a root elongation assay.

Detailed Experimental Protocols

Root Elongation Assay

This assay is used to assess the sensitivity of root growth to exogenous cytokinin. Cytokinin generally inhibits root elongation, and resistant mutants show less inhibition.

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Wash seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of cytokinin (e.g., 0, 0.01, 0.1, 1, 10 µM benzyladenine or trans-zeatin).

  • Stratification and Growth: Store the plates at 4°C in the dark for 2-4 days to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically to allow for root growth along the agar surface.

  • Measurement and Analysis: After 7 to 14 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ). Compare the root lengths of single and double mutants to the wild type at each cytokinin concentration.[1]

Chlorophyll Retention Assay (Dark-Induced Senescence)

This assay measures the ability of cytokinin to delay senescence, which is characterized by chlorophyll degradation.

  • Plant Material: Grow wild-type and mutant plants on soil or in vitro under a long-day photoperiod for 3-4 weeks.

  • Leaf Detachment: Excise the third and fourth true leaves from the plants.

  • Incubation: Float the detached leaves on a solution containing a specific concentration of cytokinin (e.g., 1 µM benzyladenine) or a mock solution (control) in Petri dishes.[1]

  • Dark Treatment: Place the Petri dishes in complete darkness for a specified period (e.g., 7-10 days) to induce senescence.[1]

  • Chlorophyll Extraction and Quantification: After the dark treatment, blot the leaves dry and measure their fresh weight. Extract chlorophyll by incubating the leaves in 80% acetone or ethanol in the dark until the tissue is bleached.

  • Spectrophotometry: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm. Calculate the total chlorophyll concentration using established formulas. Compare the chlorophyll content of cytokinin-treated leaves to mock-treated leaves for each genotype.

Callus Induction and Shoot Regeneration Assay

This assay evaluates the role of cytokinin in cell division and differentiation, key processes in tissue culture.

  • Explant Preparation: Grow seedlings under sterile conditions on MS medium for 7-10 days. Excise hypocotyl or root segments of approximately 5-10 mm in length.

  • Callus Induction: Place the explants on a Callus Induction Medium (CIM), which is typically MS medium supplemented with a high auxin-to-cytokinin ratio (e.g., 2,4-D and kinetin).[5]

  • Shoot Induction: After 2-4 weeks, transfer the resulting calli to a Shoot Induction Medium (SIM), which has a low auxin-to-cytokinin ratio (e.g., NAA and BAP), to promote shoot formation.[6]

  • Scoring and Analysis: Incubate the cultures under a long-day photoperiod. After 4-6 weeks on SIM, score the efficiency of callus formation (e.g., fresh weight) and the number of explants forming shoots. Compare the responses of single and double mutants to the wild type.[1]

Conclusion

The phenotypic analysis of single versus double this compound mutants in Arabidopsis thaliana clearly demonstrates the concept of functional redundancy in the cytokinin signaling pathway. While the loss of a single cytokinin receptor can often be compensated for by the remaining ones, the simultaneous loss of two receptors, particularly AHK2 and AHK3, leads to significant developmental defects.[1][4] These findings highlight the crucial and overlapping roles of these receptors in regulating plant growth and development, with AHK2 and AHK3 being particularly important for vegetative growth and CRE1/AHK4 playing a more prominent role in root development.[1] This comparative data is essential for researchers in plant science and provides a valuable framework for drug development professionals exploring targets within phytohormone signaling pathways.

References

Safety Operating Guide

Proper Disposal of Aminohexyl-CoA (AHK) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Aminohexyl-CoA (AHK) is a biochemical reagent commonly used in scientific research. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with general laboratory safety protocols.

Quantitative Data Summary

ParameterGuidelineCitation
Recommended Disposal Route (Small Quantities) Sanitary Sewer
Personal Protective Equipment (PPE) Safety glasses with side shields, standard laboratory gloves, lab coat.[1]
pH for Sewer Disposal Neutral (pH 5-9)[2]
Accidental Spill Cleanup Absorb with inert material, collect in a suitable container for disposal.
Large Quantities or Contaminated Waste Collect as hazardous chemical waste for professional disposal.[3][4]

Experimental Protocol: this compound Disposal

This protocol outlines the proper procedure for disposing of small quantities of this compound typically used in a research laboratory setting.

1. Pre-Disposal Assessment:

  • Verify Identity: Confirm the waste container is clearly labeled as Aminohexyl-CoA.
  • Assess Quantity: This procedure is intended for small, research-scale quantities (typically less than 1 gram of solid or 100 mL of a dilute solution). For larger quantities, proceed to the "Large Quantity Disposal" section.
  • Check for Contamination: Ensure the this compound waste is not mixed with other hazardous materials such as heavy metals, halogenated solvents, or biohazards. If it is, it must be disposed of as hazardous waste.[4]

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

3. Dilution and Neutralization:

  • If the this compound is in a concentrated solid or liquid form, dilute it with at least 20 parts water.[2]
  • Check the pH of the diluted solution. If necessary, neutralize it to a pH between 5 and 9 using a suitable acid or base (e.g., dilute HCl or NaHCO₃). Perform neutralization slowly and in a well-ventilated area.[2]

4. Disposal via Sanitary Sewer:

  • Turn on the faucet to create a steady flow of cold water.
  • Slowly pour the diluted and neutralized this compound solution down the drain.
  • Continue to run copious amounts of water for at least one minute to ensure the chemical is thoroughly flushed through the plumbing system.

5. Large Quantity or Contaminated this compound Disposal:

  • If you have large quantities of this compound or if it is contaminated with other hazardous materials, it must be disposed of as chemical waste.
  • Collect the waste in a clearly labeled, sealed, and compatible container.[3][4]
  • The label should include the words "Hazardous Waste" and the full chemical name: "Aminohexyl-CoA".[3]
  • Store the container in a designated satellite accumulation area.[3]
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[3]

6. Empty Container Disposal:

  • Triple-rinse the empty this compound container with water.
  • The rinsate can be disposed of down the sanitary sewer.
  • Deface the label on the empty container before disposing of it in the regular laboratory glass or plastic recycling, as appropriate.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Aminohexyl-CoA.

AHK_Disposal_Workflow start Start: this compound Waste Identified assess_quantity Assess Quantity and Contamination start->assess_quantity small_quantity Small Research Quantity & Uncontaminated? assess_quantity->small_quantity large_quantity Large Quantity or Contaminated small_quantity->large_quantity No dilute_neutralize Dilute with Copious Water & Neutralize (pH 5-9) small_quantity->dilute_neutralize Yes collect_waste Collect in Labeled, Sealed Container as Hazardous Waste large_quantity->collect_waste sewer_disposal Dispose via Sanitary Sewer with Running Water dilute_neutralize->sewer_disposal end End sewer_disposal->end contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs contact_ehs->end

References

Personal protective equipment for handling AHK

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding, as "AHK" is a general abbreviation and does not refer to a specific chemical. To provide you with accurate and relevant safety information regarding personal protective equipment (PPE), please specify the full name of the chemical you are working with.

Once you provide the specific chemical name, I can offer detailed guidance on:

  • Essential PPE: Recommendations for gloves, eye protection, lab coats, and respiratory protection tailored to the specific hazards of the chemical.

  • Operational Plans: Step-by-step procedures for safe handling, storage, and use.

  • Disposal Plans: Proper methods for waste disposal in accordance with safety regulations.

  • Emergency Protocols: Immediate actions to take in case of a spill, exposure, or other emergency.

This information will be presented in a clear and concise format, including data tables for easy comparison of quantitative information and diagrams to illustrate workflows and safety procedures, making it a valuable resource for researchers, scientists, and drug development professionals.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AHK
Reactant of Route 2
AHK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.